molecular formula C30H51NO4 B15548252 N-Lithocholyl-L-Leucine

N-Lithocholyl-L-Leucine

Cat. No.: B15548252
M. Wt: 489.7 g/mol
InChI Key: BFPXGAHDBSKXFJ-FGUUPDTHSA-N
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Description

Leucinolithocholic acid is an organic molecular entity.

Properties

Molecular Formula

C30H51NO4

Molecular Weight

489.7 g/mol

IUPAC Name

(2S)-2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C30H51NO4/c1-18(2)16-26(28(34)35)31-27(33)11-6-19(3)23-9-10-24-22-8-7-20-17-21(32)12-14-29(20,4)25(22)13-15-30(23,24)5/h18-26,32H,6-17H2,1-5H3,(H,31,33)(H,34,35)/t19-,20-,21-,22+,23-,24+,25+,26+,29+,30-/m1/s1

InChI Key

BFPXGAHDBSKXFJ-FGUUPDTHSA-N

Origin of Product

United States

Foundational & Exploratory

N-Lithocholyl-L-Leucine: A Technical Guide to its Synthesis, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lithocholyl-L-Leucine is a synthetically derived bile acid-amino acid conjugate, first described in the scientific literature in 2017. Its discovery was not in the context of a naturally occurring endogenous molecule, but rather as a novel biomaterial with the ability to form supramolecular hydrogels. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Furthermore, it explores the potential, yet currently uninvestigated, signaling pathways this molecule might modulate, drawing inferences from the known biological activities of its constituent parts: lithocholic acid and L-leucine, as well as related N-acyl amino acids.

Discovery and Origin

The discovery of this compound is credited to Mitasree Maity and Uday Maitra, who first reported its synthesis and characterization in their 2017 publication in the European Journal of Organic Chemistry, titled "Supramolecular Gels from Bile Acid–Amino Acid Conjugates and Their Applications". This research focused on the development of new low-molecular-weight gelators for biomedical applications.[1] this compound was one of several bile acid-amino acid conjugates synthesized to investigate the influence of the bile acid backbone and the specific amino acid on the resulting hydrogel's properties. To date, there is no evidence to suggest that this compound is a naturally occurring compound in biological systems. Its origin is firmly rooted in synthetic chemistry for materials science applications.

Physicochemical Properties

This compound is a white solid with a molecular weight of 489.7 g/mol .[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₃₀H₅₁NO₄[2]
Molecular Weight489.7 g/mol [2]
AppearanceWhite Solid
SolubilitySoluble in DMSO and Ethanol[2]
Storage Temperature-20°C[2]

The most notable property of this compound is its ability to form hydrogels at low concentrations. The formation of these gels is dependent on factors such as pH and the specific bile acid and amino acid components.[1] The mechanical strength and other rheological properties of these hydrogels can be modulated by altering these factors. For a related class of cationic bile acid-derived hydrogels, the storage modulus has been reported to be in the range of (0.2−2) × 10^5 Pa at a concentration of 2 wt%.[3][4]

Experimental Protocols

Synthesis of this compound

The following is a generalized procedure for the synthesis of N-lithocholyl amino acids, based on standard peptide coupling methods. The specific protocol for this compound would involve the coupling of lithocholic acid with the methyl ester of L-leucine, followed by saponification.

Materials:

Procedure:

  • Activation of Lithocholic Acid:

    • Dissolve lithocholic acid in a dry, aprotic solvent such as DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add a suitable base, such as triethylamine or DIPEA (typically 1.1-1.5 equivalents), to the solution.

    • Slowly add ethyl chloroformate (typically 1.0-1.2 equivalents) to the reaction mixture.

    • Stir the reaction at 0°C for 30-60 minutes to form the mixed anhydride.

  • Coupling with L-Leucine Methyl Ester:

    • In a separate flask, suspend L-leucine methyl ester hydrochloride in the same dry solvent.

    • Add a base (e.g., TEA or DIPEA, 2.0-2.5 equivalents) to neutralize the hydrochloride salt and generate the free amine. Stir for 15-30 minutes at 0°C.

    • Add the solution of L-leucine methyl ester to the activated lithocholic acid solution at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification of the Methyl Ester Conjugate:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure this compound methyl ester.

  • Saponification to this compound:

    • Dissolve the purified methyl ester in a mixture of methanol and water.

    • Add an aqueous solution of NaOH or LiOH (typically 1.5-3.0 equivalents).

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Once the saponification is complete, remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution with a mild acid (e.g., 1N HCl) to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

Diagram of the Synthesis Workflow:

G cluster_activation Activation of Lithocholic Acid cluster_coupling Coupling Reaction cluster_purification Purification cluster_saponification Saponification lithocholic_acid Lithocholic Acid mixed_anhydride Mixed Anhydride Intermediate lithocholic_acid->mixed_anhydride Ethyl Chloroformate, Base (TEA/DIPEA) 0°C methyl_ester_conjugate This compound Methyl Ester mixed_anhydride->methyl_ester_conjugate leucine_ester L-Leucine Methyl Ester leucine_ester->methyl_ester_conjugate 0°C to Room Temp. purified_ester Purified Methyl Ester methyl_ester_conjugate->purified_ester Column Chromatography final_product This compound purified_ester->final_product NaOH or LiOH then Acidification

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathways and Biological Relevance

While this compound was developed for materials science applications, its structural components suggest potential biological activity. Both lithocholic acid and L-leucine are biologically active molecules, and the broader class of N-acyl amino acids, to which this compound belongs, are known signaling molecules.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

Lithocholic acid is a known agonist for TGR5, a G-protein coupled receptor involved in regulating energy metabolism, inflammation, and glucose homeostasis.[5][6] Activation of TGR5 by conjugated lithocholic acid has been shown to play a role in hepatic lipotoxicity.[7][8] It is plausible that this compound could also interact with TGR5, potentially modulating its downstream signaling pathways.

Hypothesized TGR5 Signaling Pathway for a Lithocholic Acid Conjugate:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LCA_conjugate This compound TGR5 TGR5 Receptor LCA_conjugate->TGR5 Binds to G_protein G Protein (Gs) TGR5->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (e.g., related to metabolism, inflammation) CREB->Gene_expression Regulates

Caption: Hypothesized TGR5 signaling pathway for this compound.

Farnesoid X Receptor (FXR) Signaling

Farnesoid X Receptor (FXR) is another nuclear receptor that is modulated by bile acids and plays a crucial role in bile acid homeostasis, as well as lipid and glucose metabolism.[9][10][11] While lithocholic acid is generally considered a weak FXR antagonist, its conjugation to an amino acid could alter its interaction with this receptor. The FXR signaling pathway is complex, involving interactions in both the liver and the intestine.

Simplified Overview of FXR Signaling in the Enterohepatic System:

G cluster_intestine Intestine cluster_liver Liver Bile_Acid_Conjugate_Int Bile Acid Conjugate FXR_Int FXR Bile_Acid_Conjugate_Int->FXR_Int Activates FGF19 FGF19 FXR_Int->FGF19 Induces CYP7A1 CYP7A1 (Bile Acid Synthesis) FGF19->CYP7A1 Inhibits via FGFR4/β-Klotho Bile_Acid_Conjugate_Liv Bile Acid Conjugate FXR_Liv FXR Bile_Acid_Conjugate_Liv->FXR_Liv Activates SHP SHP FXR_Liv->SHP Induces SHP->CYP7A1 Inhibits

Caption: Simplified FXR signaling in the intestine and liver.

Future Directions

The initial discovery of this compound as a hydrogelator opens up possibilities for its use in drug delivery and tissue engineering. However, its potential as a bioactive signaling molecule remains largely unexplored. Future research should focus on:

  • Biological Screening: Systematically screening this compound for activity against a panel of receptors known to interact with bile acids and N-acyl amino acids, including TGR5 and FXR.

  • In Vivo Studies: Investigating the metabolic fate and potential physiological effects of this compound in animal models.

  • Structure-Activity Relationship Studies: Synthesizing a library of related lithocholyl-amino acid conjugates to understand how modifications to the amino acid and bile acid components affect both their physicochemical and biological properties.

Conclusion

This compound is a synthetic molecule born from the field of supramolecular chemistry, with demonstrated utility in the formation of hydrogels. While its biological functions have not yet been investigated, its structure as a conjugate of two biologically active molecules, lithocholic acid and L-leucine, suggests that it may possess interesting pharmacological properties. This technical guide provides a foundation for researchers interested in exploring both the material science applications and the potential therapeutic avenues of this and related bile acid-amino acid conjugates.

References

The Biological Role of N-Lithocholyl-L-Leucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lithocholyl-L-Leucine is a bile acid-amino acid conjugate, the specific biological role of which is an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this molecule, primarily based on the well-established biological activities of its constituent components: lithocholic acid (LCA) and L-leucine. This document outlines the putative mechanisms of action of this compound, including its potential as a modulator of the farnesoid X receptor (FXR) and the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. Furthermore, potential effects on mitochondrial function and interactions with the gut microbiota are discussed. Detailed experimental protocols and quantitative data for its precursors are provided to facilitate further research into this intriguing conjugate molecule.

Introduction to this compound

This compound is a metabolite formed by the conjugation of the secondary bile acid, lithocholic acid, with the essential branched-chain amino acid, L-leucine.[1] While direct studies on the biological functions of this specific conjugate are limited, its constituent parts are known to be highly active signaling molecules. Lithocholic acid is a potent modulator of nuclear receptors, particularly as an antagonist of the farnesoid X receptor (FXR).[2] L-leucine is a critical regulator of cellular metabolism and growth through its activation of the mTORC1 pathway.[3] The conjugation of these two molecules suggests a potential for this compound to act as a dual-function signaling molecule, influencing both bile acid homeostasis and nutrient-sensing pathways. The gut microbiota has been shown to be capable of producing a variety of N-acyl amino acids, suggesting that this compound may be a naturally occurring metabolite in the gut, mediating host-microbe interactions.[4][5]

Biosynthesis and Metabolism

The formation of N-acyl amino acids, including bile acid conjugates, is a known biological process. In humans, the conjugation of bile acids with amino acids (primarily glycine (B1666218) and taurine) is catalyzed by the bile acid-CoA:amino acid N-acyltransferase (BAAT) in the liver.[5][6][7] This is a two-step process involving the activation of the bile acid to a CoA thioester, followed by the transfer of the bile acid to the amino group of the amino acid. While leucine (B10760876) is not a typical substrate for hepatic BAAT, the gut microbiome possesses a diverse enzymatic machinery, including bile salt hydrolases (BSHs) which can catalyze the reverse reaction of hydrolysis, leading to the synthesis of a wide array of N-acyl amino acids.[1] This suggests that this compound is likely synthesized by gut bacteria.

Putative Biological Roles and Signaling Pathways

Based on the known functions of its precursors, the following biological roles and signaling pathway interactions are proposed for this compound.

Farnesoid X Receptor (FXR) Antagonism

Lithocholic acid is a well-characterized antagonist of FXR, a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[8][9][10][11] By antagonizing FXR, LCA can modulate the expression of genes involved in bile acid synthesis and transport. It is therefore highly probable that this compound retains the ability to act as an FXR antagonist.

FXR_Antagonism cluster_extracellular Extracellular Space NLL This compound FXR_RXR_inactive FXR_RXR_inactive NLL->FXR_RXR_inactive Enters cell FXR_RXR_active FXR_RXR_active NLL->FXR_RXR_active Antagonizes (Prevents activation) FXR_RXR_inactive->FXR_RXR_active Translocates to nucleus Agonist Agonist Agonist->FXR_RXR_inactive Binds and activates FXRE FXRE FXR_RXR_active->FXRE Binds to Target_Genes Target_Genes FXRE->Target_Genes Promotes

mTORC1 Signaling Pathway Activation

L-leucine is a potent activator of the mTORC1 signaling pathway, a master regulator of cell growth, proliferation, and protein synthesis.[3][12][13][14][15] Leucine acts as an intracellular signal of amino acid availability, promoting the translocation of mTORC1 to the lysosomal surface, where it is activated. The conjugation to lithocholic acid may influence the cellular uptake and intracellular trafficking of leucine, potentially modulating its effect on mTORC1 signaling.

mTORC1_Activation cluster_extracellular Extracellular Space NLL This compound Leucine Leucine NLL->Leucine Enters cell and potentially releases Leucine mTORC1_inactive mTORC1_inactive Leucine->mTORC1_inactive Signals amino acid availability Lysosome Lysosome mTORC1_inactive->Lysosome Translocates to mTORC1_active mTORC1_active Lysosome->mTORC1_active Activation at lysosomal surface Protein_Synthesis Protein_Synthesis mTORC1_active->Protein_Synthesis Promotes

Mitochondrial Function and Energy Metabolism

L-leucine has been shown to enhance mitochondrial biogenesis and function, leading to increased energy metabolism.[3][12] It can stimulate the expression of genes involved in mitochondrial biogenesis and increase oxygen consumption. The lithocholic acid component, being a steroidal molecule, could influence membrane-related processes, potentially impacting mitochondrial membrane dynamics and function.

Interaction with the Gut Microbiota

Given that this compound is likely synthesized by gut bacteria, it is also probable that it can be metabolized by other members of the gut microbial community. L-leucine supplementation has been shown to alter the composition of the gut microbiota.[13][16][17][18] Therefore, this compound could play a role in the complex chemical cross-talk between the host and the gut microbiome, influencing microbial community structure and function.

Quantitative Data

As there is no direct quantitative data available for this compound, the following tables summarize the known quantitative data for its constituent components.

Table 1: Quantitative Data for Lithocholic Acid (LCA)

ParameterValueAssay ConditionsReference
FXR Antagonism
IC501 µMIn vitro co-activator association assay[2]

Table 2: Quantitative Data for L-Leucine

ParameterEffectExperimental ModelReference
mTORC1 Signaling
p70S6K PhosphorylationIncreasedMurine myotubes[14]
4E-BP1 PhosphorylationIncreasedHuman skeletal muscle[12]
Mitochondrial Function
Mitochondrial MassIncreasedC2C12 myotubes[19]
Oxygen ConsumptionIncreasedC2C12 myotubes[19]

Experimental Protocols

The following protocols are adapted from established methods for studying N-acyl amino acids and the biological activities of LCA and L-leucine. These can serve as a starting point for the investigation of this compound.

FXR Reporter Assay

This protocol describes a cell-based reporter assay to determine the FXR antagonist activity of this compound.

FXR_Reporter_Assay Start Start Cell_Culture Culture HepG2 cells Start->Cell_Culture Transfection Transfect with FXR expression vector and FXRE-luciferase reporter plasmid Cell_Culture->Transfection Treatment Treat cells with FXR agonist (e.g., GW4064) +/- varying concentrations of This compound Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells and measure luciferase activity Incubation->Lysis Analysis Analyze data to determine IC50 value Lysis->Analysis End End Analysis->End

Western Blot Analysis of mTORC1 Signaling

This protocol outlines the steps to assess the effect of this compound on the mTORC1 signaling pathway.

Western_Blot_Workflow Start Start Cell_Culture Culture C2C12 myotubes Start->Cell_Culture Starvation Amino acid starve cells Cell_Culture->Starvation Treatment Treat with this compound or L-leucine (positive control) Starvation->Treatment Lysis Lyse cells and collect protein Treatment->Lysis SDS_PAGE Perform SDS-PAGE and Western blotting Lysis->SDS_PAGE Probing Probe with antibodies against phospho-p70S6K, total p70S6K, phospho-4E-BP1, and total 4E-BP1 SDS_PAGE->Probing Analysis Analyze band intensities Probing->Analysis End End Analysis->End

Measurement of Mitochondrial Respiration

This protocol details the use of high-resolution respirometry to measure the effect of this compound on mitochondrial oxygen consumption.

Respirometry_Workflow Start Start Cell_Culture Culture cells of interest (e.g., HepG2, C2C12) Start->Cell_Culture Treatment Treat cells with This compound Cell_Culture->Treatment Harvesting Harvest and permeabilize cells Treatment->Harvesting Respirometry Perform high-resolution respirometry using an Oroboros Oxygraph-2k or similar Harvesting->Respirometry Substrate_Protocol Use a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess different respiratory states Respirometry->Substrate_Protocol Analysis Analyze oxygen consumption rates Substrate_Protocol->Analysis End End Analysis->End

Conclusion and Future Directions

This compound represents a fascinating and understudied molecule at the intersection of bile acid signaling and amino acid metabolism. Based on the well-documented activities of its precursors, it is hypothesized to function as an FXR antagonist and a modulator of mTORC1 signaling, with potential impacts on mitochondrial function and the gut microbiome. The experimental frameworks provided in this guide offer a roadmap for the systematic investigation of these putative biological roles. Future research should focus on the direct biological evaluation of this compound to confirm these hypotheses and to elucidate its physiological and pathophysiological significance. Such studies will be crucial in determining its potential as a therapeutic agent for metabolic and inflammatory diseases.

References

A Technical Guide to the Mechanism of Action of N-Lithocholyl-L-Leucine in Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Lithocholyl-L-Leucine (N-LCL) is a microbially conjugated bile acid (MCBA), a fascinating example of the complex metabolic interplay between the host and its gut microbiota. This molecule is synthesized in the colon when gut bacteria conjugate the secondary bile acid, lithocholic acid (LCA), with the essential amino acid L-leucine. While direct research on the specific bioactivity of N-LCL is nascent, its mechanism of action can be inferred from the well-documented roles of its constituent parts. This guide posits that N-LCL's primary role is likely twofold: 1) a microbial strategy to detoxify the hydrophobic and cytotoxic LCA, and 2) a signaling molecule that combines the immunomodulatory and metabolic effects of L-leucine with the potent receptor-modulating activity of a secondary bile acid. This document provides a detailed overview of N-LCL's biosynthesis, its putative mechanisms of action, quantitative data from related studies, relevant experimental protocols, and visualizations of key pathways.

Biosynthesis of this compound

The formation of N-LCL is a multi-step process involving both host and microbial enzymes.

  • Host Synthesis of Primary Bile Acids: The host liver synthesizes primary bile acids, primarily cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol. These are then conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the small intestine.[1]

  • Microbial Transformation to Secondary Bile Acids: In the distal ileum and colon, gut bacteria possessing the bile salt hydrolase (BSH) enzyme deconjugate these primary bile acids. Subsequently, bacteria carrying out 7α-dehydroxylation convert CDCA into the more hydrophobic secondary bile acid, lithocholic acid (LCA).[1]

  • Microbial Conjugation with L-Leucine: Specific gut bacteria then catalyze the reconjugation of LCA with the amino acid L-leucine, forming this compound.[1] This reconjugation is thought to be a mechanism to reduce the cytotoxicity of LCA.[1]

cluster_host Host Liver cluster_gut Gut Lumen (Microbiota) Cholesterol Host Cholesterol PBA Primary Bile Acids (e.g., CDCA) Cholesterol->PBA Host Liver Synthesis Conj_PBA Host-Conjugated Bile Acids PBA->Conj_PBA Host Conjugation (Glycine/Taurine) inv1 Conj_PBA->inv1 Secretion to Gut SBA Secondary Bile Acid (Lithocholic Acid - LCA) inv2 SBA->inv2 Leucine Dietary/Bacterial L-Leucine Leucine->inv2 NLCL This compound (N-LCL) inv1->SBA Microbial Deconjugation & 7α-dehydroxylation inv2->NLCL Microbial N-Acyltransferase (Conjugation) Leucine L-Leucine (from N-LCL or diet) mTORC1 mTORC1 Leucine->mTORC1 Activates p70S6K1 p70S6K1 mTORC1->p70S6K1 Phosphorylates SIgA SIgA Secretion mTORC1->SIgA T_Cell T-Cell Proliferation & Differentiation mTORC1->T_Cell Protein_Synth Protein Synthesis & Cell Growth p70S6K1->Protein_Synth Barrier Intestinal Barrier Integrity Protein_Synth->Barrier SIgA->Barrier start Start: Hypothesis Formulation in_vitro In Vitro Fecal Fermentation (Protocol 1) start->in_vitro in_vivo In Vivo Animal Model (e.g., DSS Colitis + Leucine Diet) start->in_vivo sampling Sample Collection (Feces, Intestinal Tissue, Blood) in_vitro->sampling in_vivo->sampling analysis Multi-Omics Analysis sampling->analysis lcms Metabolomics (LC-MS/MS) (Bile Acids, SCFAs) analysis->lcms seq Microbiota Analysis (16S rRNA Sequencing) analysis->seq host Host Response Analysis (qPCR, Western, Histology) analysis->host data Data Integration & Bioinformatics lcms->data seq->data host->data end Conclusion: Mechanism Elucidation data->end

References

An In-depth Technical Guide to N-Lithocholyl-L-Leucine: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Structure and Chemical Identity

N-Lithocholyl-L-Leucine is structurally defined by the steroidal backbone of lithocholic acid connected via an amide bond to the amino group of L-leucine.

Chemical Structure:

Molecular Formula: C₃₀H₅₁NO₄[1][2]

IUPAC Name: N-[(3α,5β)-3-hydroxy-24-oxocholan-24-yl]-L-leucine[1][2]

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of this compound is not extensively reported in publicly available literature. However, based on its structure and data from commercial suppliers, we can summarize the known properties. The properties of its constituent molecules, lithocholic acid and L-leucine, are also provided for context.

Table 1: Physicochemical Properties of this compound and its Constituents

PropertyThis compoundLithocholic AcidL-Leucine
Molecular Weight ( g/mol ) 489.73[1][2]376.57131.17
CAS Number 2095154-73-5[1][2]434-13-961-90-5
Appearance Solid[1][2]White crystalline powderWhite crystalline powder
Melting Point (°C) Data not available184-186293-295 (decomposes)
Solubility Soluble in DMSO and ethanol (B145695) (≥10 mg/mL)[1][2]Insoluble in water; soluble in ethanol, acetone, ether, chloroformSparingly soluble in water; soluble in dilute acids and bases
pKa (Carboxyl Group) Estimated ~3.9[1]~5.0[1]2.36
pKa (Amino Group) N/A (Amide)N/A9.60

Note: The pKa of the carboxyl group in this compound is estimated based on the known pKa of glycine-conjugated bile acids, which is around 3.9. The amide bond formation eliminates the basicity of the leucine's amino group.

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and effective method for the formation of an amide bond between a carboxylic acid (lithocholic acid) and an amine (L-leucine) involves a coupling reaction. The following is a representative protocol based on standard peptide coupling methodologies.

Materials:

  • Lithocholic acid

  • L-leucine methyl ester hydrochloride (or other ester for carboxyl protection)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU, HBTU)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Lithium hydroxide (B78521) (for ester hydrolysis)

  • Methanol or Tetrahydrofuran (THF)

Procedure:

  • Activation of Lithocholic Acid:

    • Dissolve lithocholic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, suspend L-leucine methyl ester hydrochloride (1.2 equivalents) in anhydrous DCM.

    • Add TEA (2.5 equivalents) to neutralize the hydrochloride and free the amine. Stir for 15-20 minutes.

    • Filter the reaction mixture from step 1 to remove the DCU precipitate.

    • Add the filtered solution containing the activated lithocholic acid to the L-leucine methyl ester solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification of the Ester Intermediate:

    • Filter the reaction mixture to remove any further DCU precipitate.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound methyl ester.

  • Hydrolysis of the Ester:

    • Dissolve the purified methyl ester in a mixture of THF and water.

    • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl to a pH of approximately 3-4.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Workflow Diagram for Synthesis:

Synthesis_Workflow cluster_activation Activation of Lithocholic Acid cluster_coupling Coupling Reaction cluster_hydrolysis Ester Hydrolysis LA Lithocholic Acid Activated_LA Activated Lithocholic Acid (NHS-ester) LA->Activated_LA NHS NHS NHS->Activated_LA DCC DCC DCC->Activated_LA Coupled_Product This compound Methyl Ester Activated_LA->Coupled_Product Leu_Ester L-Leucine Methyl Ester Leu_Ester->Coupled_Product Final_Product This compound Coupled_Product->Final_Product LiOH, THF/H2O Purification Purification (Column Chromatography) Coupled_Product->Purification Final_Purification Final Purification & Characterization Final_Product->Final_Purification LA_input Start LA_input->LA

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound, as a conjugate of two bioactive molecules, is predicted to interact with multiple cellular signaling pathways.

TGR5-Mediated Signaling (from Lithocholic Acid)

Lithocholic acid is a potent natural agonist of the Takeda G-protein coupled receptor 5 (TGR5), a membrane-bound bile acid receptor. Activation of TGR5 has been shown to play a role in various metabolic processes. In skeletal muscle, activation of TGR5 by lithocholic acid can initiate a signaling cascade involving Protein Kinase B (Akt), which in turn can influence protein synthesis and degradation pathways.

mTORC1-Mediated Signaling (from L-Leucine)

L-leucine is a well-established activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine (B10760876) sensing occurs through a complex mechanism involving the Rag GTPases, which upon leucine availability, translocate mTORC1 to the lysosomal surface for its activation.

Proposed Dual Signaling Pathway of this compound

It is hypothesized that this compound can simultaneously or sequentially activate both the TGR5 and mTORC1 signaling pathways. The lithocholyl moiety would engage TGR5 at the cell membrane, while intracellular hydrolysis of the amide bond could release L-leucine to activate the mTORC1 pathway. Alternatively, the intact molecule may have its own unique receptor interactions and signaling properties.

Diagram of Proposed Signaling Pathways:

Signaling_Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NLL This compound TGR5 TGR5 Receptor NLL->TGR5 Binds to Leucine L-Leucine (potentially released) NLL->Leucine Intracellular hydrolysis? AKT AKT TGR5->AKT Activates Protein_Synthesis Protein Synthesis (Growth, Proliferation) AKT->Protein_Synthesis Promotes Protein_Degradation Protein Degradation (Inhibition) AKT->Protein_Degradation Inhibits mTORC1 mTORC1 mTORC1->Protein_Synthesis Promotes Leucine->mTORC1 Activates

Caption: Proposed dual signaling pathways of this compound.

Conclusion

This compound represents a unique molecular entity with the potential for complex biological activities stemming from its constituent parts. While a complete physicochemical and spectroscopic profile is yet to be fully elucidated in the public domain, this guide provides a foundational understanding of its structure, synthesis, and likely signaling pathways. Further research into this and similar bile acid-amino acid conjugates is warranted to explore their full therapeutic potential in metabolic and other diseases. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate such future investigations.

References

The Metabolic Pathway of N-Lithocholyl-L-Leucine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lithocholyl-L-Leucine is a bile acid conjugate that has garnered interest within the scientific community. While the canonical pathway of bile acid conjugation with glycine (B1666218) and taurine (B1682933) in the liver is well-documented, the synthesis of this compound appears to follow a less-defined, alternative route, likely mediated by the gut microbiota. This technical guide provides a comprehensive overview of the current understanding of N-acyl amino acid synthesis, with a specific focus on the putative metabolic pathway of this compound. It includes a summary of relevant quantitative data, detailed experimental protocols for key analytical and synthetic procedures, and visualizations of the pertinent biochemical pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction: The Landscape of Bile Acid Conjugation

Bile acids are steroidal molecules synthesized from cholesterol in the liver. They play a crucial role in lipid digestion and absorption and act as signaling molecules in various metabolic pathways. Before secretion into the bile, primary bile acids, cholic acid and chenodeoxycholic acid, undergo conjugation with amino acids, primarily glycine and taurine. This process increases their solubility and amphipathicity, which is essential for their physiological function.

The canonical pathway for bile acid conjugation occurs in hepatocytes and involves a two-step enzymatic process catalyzed by bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT)[1].

However, a growing body of evidence suggests that the gut microbiome possesses the enzymatic machinery to modify bile acids in numerous ways, including conjugation with a broader range of amino acids than what is observed in the liver. This microbial activity gives rise to a diverse pool of "microbially conjugated bile acids," including this compound[2][3]. Lithocholic acid is a secondary bile acid produced from the primary bile acid chenodeoxycholic acid by gut bacteria. The conjugation of lithocholic acid with the essential amino acid L-leucine represents a fascinating intersection of host and microbial metabolism.

The Putative Metabolic Pathway of this compound Synthesis

The synthesis of this compound is not attributed to the host's hepatic machinery but is rather thought to be a product of microbial metabolism within the gastrointestinal tract. The exact enzymatic pathway and the specific microorganisms responsible are still under active investigation. However, based on the known principles of N-acyl amino acid synthesis, a putative pathway can be proposed.

Substrate Activation

Similar to the canonical pathway, the synthesis of this compound would likely initiate with the activation of the carboxyl group of lithocholic acid. This activation is a prerequisite for the formation of the amide bond with L-leucine. In a microbial context, this could be achieved through several mechanisms:

  • Formation of a CoA-thioester: Analogous to the host pathway, a microbial bile acid-CoA ligase could catalyze the formation of lithocholyl-CoA.

  • Formation of an acyl-adenylate: ATP-dependent acyl-adenylating enzymes can activate carboxylic acids.

  • Other activation mechanisms: Microorganisms employ a diverse array of biochemical strategies, and other activation mechanisms cannot be ruled out.

Amide Bond Formation

Once lithocholic acid is activated, a microbial N-acyltransferase would catalyze the transfer of the lithocholyl group to the amino group of L-leucine, forming this compound and releasing the activating group (e.g., CoA or AMP). The enzymes potentially responsible for this step could belong to the family of:

  • N-acyl-amino acid synthases (NAS): These enzymes are known to catalyze the formation of N-acyl amino acids in bacteria.

  • Acylases: While typically known for their hydrolytic activity, some acylases can also catalyze the reverse reaction of synthesis under specific conditions[4][5].

The substrate specificity of these microbial enzymes is a key determinant in the formation of this compound. Unlike the host's BAAT, which has a strong preference for glycine and taurine, microbial enzymes may have a broader substrate range, allowing for the conjugation of various bile acids with different amino acids, including L-leucine.

Quantitative Data

Specific quantitative data for this compound concentrations in biological matrices are not yet widely available in the literature. However, data on the general concentrations of bile acids and leucine (B10760876) in relevant compartments can provide a contextual framework for researchers.

AnalyteMatrixConcentration RangeSpeciesReference
Total Bile Acids Human Feces0.5 - 5 mMHuman[2]
Human Plasma2 - 10 µMHuman[6]
Lithocholic Acid Human FecesVariable, depends on diet and microbiomeHuman[2]
Human Plasma< 1 µMHuman[6]
L-Leucine Human Plasma80 - 200 µMHuman[7][8]
Human Gut LumenVariable, depends on dietHuman-

Table 1: Representative Concentrations of Bile Acids and L-Leucine in Human Biological Samples. These values are approximate and can vary significantly based on physiological and dietary conditions.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments relevant to the study of this compound synthesis.

Protocol for In Vitro Enzymatic Synthesis of this compound

This protocol is a general framework that can be adapted to test for the this compound synthesizing activity in microbial cell lysates or with purified enzymes.

Objective: To enzymatically synthesize this compound from lithocholic acid and L-leucine using a microbial enzyme source.

Materials:

  • Lithocholic acid

  • L-Leucine

  • ATP (Adenosine 5'-triphosphate)

  • CoA (Coenzyme A)

  • Microbial cell lysate or purified enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Quenching solution (e.g., ice-cold methanol)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 50 µM Lithocholic acid

    • 1 mM L-Leucine

    • 2 mM ATP

    • 0.5 mM CoA

    • Microbial cell lysate (e.g., 1 mg/mL total protein) or purified enzyme (concentration to be optimized)

    • Reaction buffer to a final volume of 100 µL.

  • Initiate the reaction by adding the enzyme source.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Terminate the reaction by adding 200 µL of ice-cold methanol.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Analyze the supernatant for the presence of this compound using LC-MS/MS (see Protocol 4.2).

  • Include appropriate controls, such as reactions without enzyme, without lithocholic acid, or without L-leucine.

Protocol for Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of this compound in biological samples or in vitro reaction mixtures.

Objective: To quantify the concentration of this compound using liquid chromatography-tandem mass spectrometry.

Materials:

  • This compound analytical standard

  • Internal standard (e.g., deuterated this compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • C18 reverse-phase HPLC column

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, fecal extract, in vitro reaction supernatant), add 10 µL of internal standard solution.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

      • Flow rate: 0.3 mL/min

      • Injection volume: 5 µL

    • Mass Spectrometry:

      • Ionization mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

      • Acquisition mode: Multiple Reaction Monitoring (MRM).

      • MRM transitions:

        • For this compound: Determine the precursor ion (M+H)⁺ or (M-H)⁻ and select a specific product ion.

        • For the internal standard: Determine the corresponding precursor and product ions.

  • Quantification:

    • Generate a standard curve using the this compound analytical standard.

    • Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.

Mandatory Visualizations

Signaling Pathways and Workflows

G cluster_liver Hepatic Bile Acid Conjugation Cholesterol Cholesterol Primary Bile Acids Primary Bile Acids Cholesterol->Primary Bile Acids Multi-step synthesis Bile Acid-CoA Bile Acid-CoA Primary Bile Acids->Bile Acid-CoA BACS (Bile acid-CoA synthetase) Conjugated Bile Acids\n(Glycine/Taurine) Conjugated Bile Acids (Glycine/Taurine) Bile Acid-CoA->Conjugated Bile Acids\n(Glycine/Taurine) BAAT (Bile acid-CoA:amino acid N-acyltransferase)

Caption: Established hepatic pathway of bile acid conjugation.

G cluster_gut Putative Microbial Synthesis of this compound Lithocholic Acid Lithocholic Acid Activated Lithocholic Acid\n(e.g., Lithocholyl-CoA) Activated Lithocholic Acid (e.g., Lithocholyl-CoA) Lithocholic Acid->Activated Lithocholic Acid\n(e.g., Lithocholyl-CoA) Microbial Bile Acid-CoA Ligase (putative) This compound This compound Activated Lithocholic Acid\n(e.g., Lithocholyl-CoA)->this compound Microbial N-acyltransferase (putative) L-Leucine L-Leucine L-Leucine->this compound

Caption: Proposed microbial pathway for this compound synthesis.

G Start Start Hypothesize Microbial Synthesis Hypothesize Microbial Synthesis Start->Hypothesize Microbial Synthesis Screen Microbial Cultures Screen gut microbial cultures for This compound production Hypothesize Microbial Synthesis->Screen Microbial Cultures Identify Active Microbes Identify Active Microbes Screen Microbial Cultures->Identify Active Microbes Enzyme Identification Isolate and identify the responsible enzyme(s) via proteomics Identify Active Microbes->Enzyme Identification Kinetic Characterization Characterize enzyme kinetics and substrate specificity Enzyme Identification->Kinetic Characterization Validate in vivo Validate the pathway in vivo using gnotobiotic models Kinetic Characterization->Validate in vivo End End Validate in vivo->End

References

N-Lithocholyl-L-Leucine: A Technical Guide to Investigating its Interaction with Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lithocholyl-L-Leucine is a bile acid-amino acid conjugate, the biological activity of which remains largely unexplored in the context of cell signaling. Comprised of lithocholic acid and the essential branched-chain amino acid L-leucine, this molecule holds the potential to interact with key cellular regulatory pathways. L-leucine is a well-established activator of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. Conversely, the C-terminal leucine (B10760876) residue of the catalytic subunit of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase, is a site for post-translational modifications that regulate its activity. The lithocholic acid moiety may also confer novel biological activities, including potential interactions with cell surface and nuclear receptors. This technical guide provides a comprehensive overview of the hypothesized interactions of this compound with the mTOR and PP2A signaling pathways and offers detailed experimental protocols for researchers to investigate these potential effects.

Introduction

This compound is a synthetic conjugate of lithocholic acid and L-leucine.[1][2] While its primary documented application is in the formation of hydrogels, the individual components of this molecule suggest a potential for significant interaction with cellular signaling cascades.[1]

  • L-Leucine: An essential amino acid renowned for its role in stimulating protein synthesis through the activation of the mTOR pathway.[3] Leucine's signaling effects are mediated through a complex network of proteins that sense amino acid availability.

  • Lithocholic Acid: A secondary bile acid that can act as a signaling molecule, influencing various cellular processes.[4][5]

This guide will explore the potential for this compound to modulate the mTOR and PP2A pathways, providing a theoretical framework and practical methodologies for its investigation.

Hypothesized Interaction with the mTOR Signaling Pathway

The L-leucine component of this compound strongly suggests a potential to activate the mTOR pathway. The mTOR complex 1 (mTORC1) is a key downstream effector of leucine signaling, leading to the phosphorylation of substrates such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and cell growth.

mTOR_Pathway N_Lithocholyl_L_Leucine This compound mTORC1 mTORC1 N_Lithocholyl_L_Leucine->mTORC1 ? S6K1 p70S6K mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Figure 1: Hypothesized mTOR signaling activation by this compound.
Quantitative Data Presentation (Hypothetical)

The following tables are templates for presenting quantitative data from experiments investigating the effects of this compound on the mTOR pathway.

Table 1: Effect of this compound on mTORC1 Kinase Activity

CompoundConcentration (µM)mTORC1 Activity (Fold Change vs. Vehicle)Standard Deviation
Vehicle (DMSO)-1.00.1
This compound11.50.2
This compound103.20.4
This compound505.80.6
L-Leucine (Positive Control)504.50.5
Rapamycin (Inhibitor)0.10.20.05

Table 2: Densitometric Analysis of Western Blots for Phosphorylated mTOR Pathway Proteins

TreatmentConcentration (µM)p-S6K1 (T389) / Total S6K1p-4E-BP1 (T37/46) / Total 4E-BP1
Vehicle (DMSO)-1.0 ± 0.11.0 ± 0.1
This compound102.5 ± 0.31.8 ± 0.2
This compound504.1 ± 0.53.2 ± 0.4

Hypothesized Interaction with the PP2A Signaling Pathway

Protein Phosphatase 2A (PP2A) is a heterotrimeric enzyme consisting of a catalytic (C), a scaffolding (A), and a regulatory (B) subunit. The C-terminal leucine of the catalytic subunit is subject to carboxymethylation, a modification that can influence the assembly and activity of the PP2A holoenzyme. It is conceivable that this compound could interfere with this process or otherwise modulate PP2A activity.

PP2A_Pathway N_Lithocholyl_L_Leucine This compound PP2A_Holoenzyme PP2A Holoenzyme (A, B, C subunits) N_Lithocholyl_L_Leucine->PP2A_Holoenzyme ? Substrate_P Phosphorylated Substrate (e.g., p-Akt) PP2A_Holoenzyme->Substrate_P dephosphorylates Substrate Dephosphorylated Substrate Substrate_P->Substrate Cellular_Response Cellular Response Substrate->Cellular_Response Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293T, C2C12) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Quantification Treatment->Cell_Lysis Western_Blot Western Blot Analysis (p-mTOR, p-S6K1, p-4E-BP1) Cell_Lysis->Western_Blot Kinase_Assay mTOR Kinase Assay Cell_Lysis->Kinase_Assay PP2A_Assay PP2A Phosphatase Assay Cell_Lysis->PP2A_Assay Co_IP Co-Immunoprecipitation (PP2A Subunits) Cell_Lysis->Co_IP Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis PP2A_Assay->Data_Analysis Co_IP->Data_Analysis

References

The Physiological Landscape of Lithocholic Acid-Leucine Conjugates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, is a critical signaling molecule that modulates various physiological processes primarily through the activation of nuclear receptors and G protein-coupled receptors. Leucine (B10760876), an essential branched-chain amino acid, is a key regulator of protein synthesis and cellular metabolism, most notably through the mTOR signaling pathway. The conjugation of LCA with leucine (N-Lithocholyl-L-Leucine or LCA-Leu) represents a novel, microbially-produced metabolite whose specific physiological functions are an emerging area of research. This technical guide provides a comprehensive overview of the known functions of LCA and leucine, postulates the potential physiological roles of the LCA-Leu conjugate, and supplies detailed experimental methodologies for its further investigation. While direct quantitative data on LCA-Leu is scarce, this document consolidates existing knowledge on its constituent parts to build a foundational understanding and guide future research.

Introduction: The Intersection of Bile Acid and Amino Acid Signaling

Bile acids have transcended their traditional role as simple lipid emulsifiers to be recognized as pleiotropic signaling molecules that regulate metabolism, inflammation, and cell proliferation.[1] Lithocholic acid (LCA), the most hydrophobic of the common bile acids, is formed from the primary bile acid chenodeoxycholic acid (CDCA) by gut bacteria.[1][2] Leucine is an essential amino acid renowned for its potent stimulation of muscle protein synthesis and its influence on metabolic homeostasis.[3][] The discovery of microbially conjugated bile acids (MCBAs), including conjugates of LCA with amino acids like leucine, opens a new frontier in understanding the complex chemical communication between the gut microbiome and the host.[5] This guide focuses on the known biological activities of LCA and leucine to build a predictive framework for the function of their conjugate, LCA-Leu.

Core Components and their Known Physiological Functions

Lithocholic Acid (LCA)

LCA is a potent signaling molecule that interacts with several receptors, often with high affinity. Its primary targets include:

  • Takeda G protein-coupled receptor 5 (TGR5): LCA is the most potent endogenous agonist for TGR5.[1] Activation of TGR5 by LCA initiates a Gαs-protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[6][7] This pathway is crucial for stimulating the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which in turn enhances insulin (B600854) secretion and improves glucose tolerance.[2]

  • Farnesoid X Receptor (FXR): The interaction of LCA with FXR is complex. While some studies show it can act as a ligand, others suggest it can function as an antagonist, particularly in the context of gene expression regulated by other FXR agonists.[8][9] FXR is a master regulator of bile acid synthesis and transport.[10][11]

  • Vitamin D Receptor (VDR): LCA is a known VDR agonist, linking bile acid signaling to calcium homeostasis and immune function.[1] However, high concentrations of LCA are typically required for significant VDR activation.[1]

  • Pregnane X Receptor (PXR): Similar to VDR, LCA can activate PXR at higher concentrations, playing a role in the detoxification of xenobiotics and endogenous metabolites.[1]

L-Leucine

Leucine's physiological effects are primarily mediated through the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway .[3][12] This pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine stimulation of mTOR Complex 1 (mTORC1) leads to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in increased protein synthesis.[3] Leucine also influences lipid metabolism and energy homeostasis.[13]

Quantitative Data on Receptor Activation and Metabolism

Direct quantitative data for LCA-Leu is not yet available in published literature. The following tables summarize the known quantitative parameters for LCA and other relevant bile acids to provide a comparative baseline for future experiments.

Table 1: Receptor Activation Potency of Lithocholic Acid and Other Bile Acids

CompoundReceptorAssay TypeSpeciesEC50 / IC50Reference
Lithocholic Acid (LCA) TGR5Reporter AssayHuman0.53 µM (EC50)[1]
VDRTransactivation AssayHuman~30-100 µM (EC50)[1]
PXRTransactivation AssayHuman~30-100 µM (EC50)[1]
FXRCo-activator AssayHumanPotent Antagonist[8]
Deoxycholic Acid (DCA)TGR5Reporter AssayHuman1.0 µM (EC50)[1]
Chenodeoxycholic Acid (CDCA)TGR5Reporter AssayHuman4.4 µM (EC50)[1]
FXRReporter AssayHuman17 µM (EC50)[9]
Cholic Acid (CA)TGR5Reporter AssayHuman7.7 µM (EC50)[1]
This compound (LCA-Leu) TGR5, FXR, VDR, PXR--Not Available -

Table 2: Physicochemical and Metabolic Properties

CompoundFormulaMolar Mass ( g/mol )LogP (Predicted)Known Metabolic PathwaysReference
Lithocholic Acid (LCA) C₂₄H₄₀O₃376.585.30Sulfation, Glucuronidation[14]
L-Leucine C₆H₁₃NO₂131.17-1.5Transamination, Oxidative Decarboxylation[3]
This compound (LCA-Leu) C₃₀H₅₁NO₄489.7Not AvailableHypothesized: Deconjugation by BSH, Hydroxylation[15]

Signaling Pathways and Hypothesized Function of LCA-Leu

Known Signaling Pathway for Lithocholic Acid (LCA) via TGR5

LCA binding to TGR5 on the cell surface of enteroendocrine L-cells triggers a cascade that results in GLP-1 secretion, impacting glucose homeostasis.

TGR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCA Lithocholic Acid (LCA) TGR5 TGR5 LCA->TGR5 Binds & Activates G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_vesicle GLP-1 Vesicle PKA->GLP1_vesicle Promotes Exocytosis GLP1_secreted Secreted GLP-1 GLP1_vesicle->GLP1_secreted Release

Caption: LCA-TGR5 signaling cascade leading to GLP-1 secretion.

Known Signaling Pathway for L-Leucine via mTOR

Leucine is transported into the cell where it activates the mTORC1 complex, a master regulator of protein synthesis.

Leucine_mTOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Leucine_ext L-Leucine LAT1 LAT1 Transporter Leucine_ext->LAT1 Leucine_int Intracellular Leucine LAT1->Leucine_int Transport mTORC1 mTORC1 Leucine_int->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits (when active)

Caption: Leucine signaling through the mTORC1 pathway to promote protein synthesis.

Hypothesized Physiological Function of LCA-Leu

The conjugation of leucine to LCA may have several consequences:

  • Altered Receptor Affinity and Selectivity: The bulky, hydrophobic leucine side chain could alter the binding affinity of the LCA moiety for its receptors. It might enhance or decrease potency at TGR5 or modify its antagonistic properties at FXR.

  • Dual Signaling Potential: LCA-Leu could act as a single molecule with dual signaling capacity. The LCA portion could activate TGR5, while the molecule, or released leucine following enzymatic cleavage by bile salt hydrolases (BSHs), could activate the mTOR pathway.

  • Modified Bioavailability: The addition of leucine may change the hydrophobicity and transport characteristics of LCA, affecting its absorption, distribution, and excretion.

Hypothesized_LCA_Leu_Function cluster_lumen Intestinal Lumen / Extracellular cluster_cell Enterocyte / Target Cell LCA_Leu LCA-Leucine TGR5 TGR5 LCA_Leu->TGR5 Direct Activation? (Altered Affinity) FXR FXR LCA_Leu->FXR Direct Modulation? (Altered Affinity) BSH Bile Salt Hydrolase (BSH) LCA_Leu->BSH Hydrolysis TGR5_Pathway TGR5 Signaling (e.g., GLP-1 Release) TGR5->TGR5_Pathway FXR_Pathway FXR Signaling (Gene Regulation) FXR->FXR_Pathway mTORC1 mTORC1 mTOR_Pathway mTOR Signaling (Protein Synthesis) mTORC1->mTOR_Pathway LCA LCA BSH->LCA Leucine Leucine BSH->Leucine LCA->TGR5 Activates LCA->FXR Modulates Leucine->mTORC1 Activates

Caption: Hypothesized dual signaling and metabolic fate of LCA-Leucine.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes a general method for the amide coupling of a bile acid with an amino acid ester, followed by saponification.

Materials:

  • Lithocholic Acid (LCA)

  • L-Leucine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF) / Methanol / Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of LCA: Dissolve LCA (1.0 eq) in anhydrous DCM. Add DCC (1.1 eq) and DMAP (0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve L-Leucine methyl ester hydrochloride (1.2 eq) in anhydrous DMF and add TEA (1.5 eq) to neutralize. Add this solution to the activated LCA mixture. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup and Purification (Ester): Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound methyl ester.

  • Saponification: Dissolve the purified ester in a mixture of THF:Methanol:Water (e.g., 3:1:1). Add LiOH (2.0 eq) and stir at room temperature for 4-8 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Final Workup and Isolation: Acidify the reaction mixture to pH ~2-3 with 1M HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, this compound. Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol: TGR5 Activation Assay (cAMP Measurement)

This protocol outlines a cell-based assay to determine the potency of LCA-Leu as a TGR5 agonist.

Materials:

  • HEK293 cells stably expressing human TGR5 (HEK293-TGR5)

  • Assay medium: Serum-free DMEM

  • Test compounds: LCA-Leu, LCA (positive control), vehicle (DMSO)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293-TGR5 cells in a 96-well plate at a density that yields 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of LCA-Leu and LCA in assay medium containing a fixed concentration of IBMX (e.g., 500 µM).

  • Cell Treatment: Remove the growth medium from the cells and wash once with PBS. Add the compound dilutions to the wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate at 37°C for 30 minutes (or an optimized time).

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Protocol: Analysis of LCA-Leu in Biological Samples via LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of bile acid conjugates from serum.

Materials:

  • Serum sample

  • Internal Standard (IS): Isotope-labeled bile acid conjugate (e.g., d4-GCA)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Formic acid

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase column

Procedure:

  • Sample Preparation (Protein Precipitation): Thaw serum samples on ice. To 100 µL of serum, add 20 µL of the IS solution. Add 400 µL of ice-cold ACN to precipitate proteins.

  • Extraction: Vortex the mixture vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to a new tube or vial for analysis. Evaporate to dryness under a stream of nitrogen if concentration is needed, then reconstitute in a smaller volume of the initial mobile phase (e.g., 50% MeOH/Water).

  • LC Separation: Inject the sample onto a C18 column. Use a gradient elution with Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., ACN/MeOH with 0.1% formic acid).

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for LCA-Leu and the IS. For LCA-Leu ([M-H]⁻ = 488.7), potential fragments would arise from the loss of the leucine moiety or cleavage within the steroid core. These must be determined empirically by infusing a pure standard.

  • Quantification: Generate a standard curve using known concentrations of pure LCA-Leu. Quantify the amount of LCA-Leu in the sample by comparing its peak area ratio to the IS against the standard curve.

Conclusion and Future Directions

The conjugation of lithocholic acid with leucine represents a fascinating intersection of host and microbial metabolism. While the physiological functions of its constituent parts are well-documented, the specific role of the LCA-Leu conjugate remains an open and compelling field of inquiry. Based on the potent TGR5 agonism of LCA and the metabolic signaling of leucine via mTOR, it is hypothesized that LCA-Leu may act as a multi-functional signaling molecule influencing glucose homeostasis, protein synthesis, and inflammation.

Future research should prioritize:

  • Chemical Synthesis and Characterization: Establishing a robust and scalable synthesis for LCA-Leu to provide sufficient material for in-depth biological studies.

  • In Vitro Receptor Profiling: Quantitatively determining the binding affinities and functional activities (EC50/IC50) of LCA-Leu at TGR5, FXR, VDR, and PXR.

  • Cellular and In Vivo Studies: Investigating the effects of LCA-Leu on GLP-1 secretion in enteroendocrine cell lines, protein synthesis in myotubes, and its overall impact on metabolic parameters in animal models of metabolic disease.

  • Metabolic Stability: Determining the susceptibility of the LCA-Leu amide bond to hydrolysis by gut microbial bile salt hydrolases, which will dictate whether its physiological effects are mediated by the intact conjugate or its constituent parts.

The methodologies and foundational data presented in this guide offer a roadmap for the scientific community to unravel the physiological functions of this novel microbially-derived metabolite and to explore its potential as a therapeutic agent.

References

The Role of N-Lithocholyl-L-Leucine in Host-Microbe Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The gut microbiome orchestrates a complex symphony of metabolic activities that profoundly influence host physiology, particularly immune homeostasis. Among the vast repertoire of microbially-derived metabolites, conjugated bile acids are emerging as critical signaling molecules in the host-microbe dialogue. N-Lithocholyl-L-Leucine, a microbially-conjugated secondary bile acid, represents a fascinating intersection of bile acid and amino acid metabolism. While direct research on this specific conjugate is in its nascent stages, a comprehensive analysis of its constituent parts—lithocholic acid (LCA) and L-leucine—provides a strong predictive framework for its function. This technical guide synthesizes the current understanding of the microbial production of this compound and its putative role in modulating intestinal immunity, with a focus on the critical balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.

Introduction: The Emergence of Microbially Conjugated Bile Acids

Primary bile acids, synthesized in the liver from cholesterol, undergo extensive transformations by the gut microbiota, leading to a diverse pool of secondary bile acids.[1][2] These transformations include deconjugation, dehydroxylation, and epimerization.[2] Recently, a new class of microbial modification has been identified: the re-conjugation of bile acids with amino acids, creating microbially conjugated bile acids (MCBAs).[3][4] this compound is one such MCBA, formed through the conjugation of the secondary bile acid lithocholic acid with the essential amino acid L-leucine by gut bacteria.[3][5] The presence of these molecules in the gut lumen positions them as key signaling entities at the host-microbe interface, with the potential to influence local and systemic immune responses.

Microbial Synthesis of this compound

The formation of this compound is a testament to the intricate metabolic capabilities of the gut microbiota. The process begins with host-synthesized primary bile acids, which are deconjugated and then converted to secondary bile acids like lithocholic acid.[6] Subsequently, certain gut bacteria can conjugate LCA with L-leucine.[3][5] While the precise enzymatic pathways are still under investigation, this microbial conjugation expands the diversity and functional potential of the bile acid pool.[4] Dysbiosis, or an imbalance in the gut microbial community, as is often seen in inflammatory bowel disease (IBD), can lead to altered bile acid metabolism, affecting the production of secondary and microbially conjugated bile acids.[1][7]

Immunomodulatory Effects: A Tale of Two Moieties

The immunomodulatory properties of this compound can be inferred from the distinct and synergistic actions of its two components: the lithocholic acid core and the L-leucine side chain.

The Lithocholic Acid Core: A Potent Regulator of T Cell Differentiation

Derivatives of lithocholic acid have been identified as powerful modulators of the Th17/Treg cell axis, a critical balance for maintaining intestinal immune homeostasis.[8][9] Dysregulation of this axis is a hallmark of inflammatory and autoimmune diseases.[8]

Two key LCA derivatives, 3-oxoLCA and isoalloLCA, demonstrate opposing effects on T cell differentiation:

  • 3-oxoLCA Inhibits Th17 Cell Differentiation: This metabolite directly binds to the master transcription factor of Th17 cells, RAR-related orphan receptor gamma t (RORγt), inhibiting its transcriptional activity.[8][9] This leads to a reduction in the production of the pro-inflammatory cytokine IL-17a.[10]

  • isoalloLCA Enhances Treg Cell Differentiation: This isomer promotes the differentiation of anti-inflammatory Treg cells by increasing the production of mitochondrial reactive oxygen species (mitoROS).[8][9] This, in turn, leads to increased expression of the master Treg transcription factor, Forkhead box P3 (Foxp3).[10]

The administration of these LCA derivatives in mice has been shown to modulate the Th17/Treg balance in the intestinal lamina propria, highlighting their therapeutic potential.[8][9]

Data Presentation: Effects of LCA Derivatives on T Cell Differentiation
MetaboliteTarget Cell TypeMechanism of ActionKey Molecular TargetEffect on Transcription FactorDownstream EffectReference
3-oxoLCA Naïve CD4+ T cells (Th17 polarizing conditions)Direct binding and inhibition of transcriptional activityRORγtDecreased RORγt activityInhibition of Th17 differentiation, reduced IL-17a production[8][9]
isoalloLCA Naïve CD4+ T cells (Treg polarizing conditions)Induction of mitochondrial ROSMitochondriaIncreased Foxp3 expressionEnhancement of Treg differentiation[8][9]
The L-Leucine Side Chain: Fueling Immune Cell Function

L-leucine, an essential branched-chain amino acid, is not merely a building block for proteins but also a critical signaling molecule that regulates immune cell function. Its primary mechanism of action is through the activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism.

Leucine's immunomodulatory roles include:

  • Macrophage Polarization: Leucine can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype through the mTORC1/LXRα signaling pathway.[11][12] This can lead to a reduction in pro-inflammatory cytokines like TNF-α and IL-6, and an increase in the anti-inflammatory marker Arg1.[11][13]

  • T and B Cell Function: The mTOR pathway, activated by leucine, is crucial for the proliferation and function of lymphocytes, including T and B cells.

Data Presentation: Effect of Leucine on Macrophage Cytokine Production
Cell TypeStimulantLeucine ConcentrationEffect on Pro-inflammatory Cytokines (TNF-α, IL-6)Effect on Anti-inflammatory Markers (Arg1)Reference
Bone Marrow-Derived Macrophages (BMDMs)LPS10 mMDecreased secretionNot applicable in this context[11]
Bone Marrow-Derived Macrophages (BMDMs)IL-4Not specifiedNot applicable in this contextEnhanced expression[11][12]

Signaling Pathways

The immunomodulatory effects of this compound are likely mediated through distinct signaling pathways activated by its constituent parts.

LCA_Derivative_Signaling cluster_Th17 Th17 Cell Differentiation cluster_Treg Treg Cell Differentiation 3-oxoLCA 3-oxoLCA RORgt RORγt 3-oxoLCA->RORgt Binds and Inhibits Th17_Differentiation Th17 Differentiation (IL-17a Production) RORgt->Th17_Differentiation Promotes isoalloLCA isoalloLCA Mitochondria Mitochondria isoalloLCA->Mitochondria mitoROS mitoROS Mitochondria->mitoROS Increases Foxp3 Foxp3 Expression mitoROS->Foxp3 Treg_Differentiation Treg Differentiation Foxp3->Treg_Differentiation

Figure 1. Signaling pathways of LCA derivatives in T cell differentiation.

Leucine_mTOR_Signaling cluster_Macrophage Macrophage Polarization Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates M1_Polarization M1 Polarization (Pro-inflammatory) Leucine->M1_Polarization Inhibits LXR_alpha LXRα mTORC1->LXR_alpha Activates M2_Polarization M2 Polarization (Anti-inflammatory) LXR_alpha->M2_Polarization Promotes

Figure 2. Leucine signaling via mTORC1 in macrophage polarization.

Experimental Protocols

In Vitro T Cell Differentiation Assay[10][14]

This protocol is used to assess the effect of bile acid metabolites on the differentiation of naïve CD4+ T cells into Th17 and Treg lineages.

Materials:

  • Naïve CD4+ T cells (isolated from mouse spleen or lymph nodes)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol

  • Anti-CD3 and anti-CD28 antibodies

  • Cytokines for differentiation:

    • Th17: IL-6, TGF-β, anti-IL-4, anti-IFN-γ

    • Treg: IL-2, TGF-β, anti-IL-4, anti-IFN-γ

  • This compound or other bile acid metabolites (e.g., 3-oxoLCA, isoalloLCA) dissolved in DMSO

  • 24-well tissue culture plates

  • Flow cytometer

  • Antibodies for intracellular staining (anti-IL-17a, anti-Foxp3)

Procedure:

  • Coat 24-well plates with anti-CD3 and anti-CD28 antibodies overnight at 4°C.

  • Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS).

  • Wash the antibody-coated plates with sterile PBS.

  • Prepare differentiation media with the respective cytokine cocktails.

  • Add the test compound (e.g., this compound at various concentrations) or DMSO (vehicle control) to the differentiation media.

  • Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the prepared media.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.

  • On the day of analysis, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (for cytokine staining).

  • Perform surface staining for CD4, followed by intracellular staining for IL-17a and Foxp3.

  • Analyze the percentage of differentiated Th17 (CD4+IL-17a+) and Treg (CD4+Foxp3+) cells by flow cytometry.

Analysis of Microbial Bile Acid Conjugation[15][16]

This protocol outlines an in vitro method to study the ability of gut microbiota to produce this compound.

Materials:

  • Fresh human or animal fecal samples

  • Anaerobic culture medium (e.g., Brain Heart Infusion broth)

  • Lithocholic acid and L-leucine

  • Anaerobic chamber

  • Centrifuge

  • Solvents for extraction (e.g., methanol, acetonitrile)

  • Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) system

Procedure:

  • Prepare a fecal slurry by homogenizing the fecal sample in anaerobic culture medium inside an anaerobic chamber.

  • Inoculate fresh anaerobic medium with the fecal slurry.

  • Add lithocholic acid and L-leucine to the culture.

  • Incubate the culture under anaerobic conditions at 37°C for a specified time course (e.g., 0, 24, 48 hours).

  • At each time point, collect an aliquot of the culture and centrifuge to pellet the bacteria.

  • Extract the metabolites from the supernatant using organic solvents.

  • Analyze the extracted metabolites by UPLC-MS to detect and quantify the formation of this compound.

Measurement of Mitochondrial Reactive Oxygen Species (mitoROS)[17][18]

This protocol describes the use of a fluorescent probe to measure mitoROS production in T cells.

Materials:

  • T cells (e.g., from an in vitro differentiation assay)

  • MitoSOX Red mitochondrial superoxide (B77818) indicator

  • HBSS or PBS

  • Flow cytometer

Procedure:

  • Harvest T cells and wash them with warm HBSS or PBS.

  • Resuspend the cells in HBSS containing the desired concentration of MitoSOX Red (typically 2-5 µM).

  • Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Wash the cells to remove excess probe.

  • Resuspend the cells in fresh buffer and analyze immediately by flow cytometry, detecting the fluorescence in the appropriate channel (e.g., PE).

Experimental and Logical Workflows

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis (Gnotobiotic Mice) Microbial_Culture Anaerobic Microbial Culture + LCA & Leucine UPLC_MS UPLC-MS Analysis Microbial_Culture->UPLC_MS Quantify N-L-L Production T_Cell_Assay In Vitro T Cell Differentiation Assay Microbial_Culture->T_Cell_Assay Use identified MCBAs Analysis Metabolomics (UPLC-MS) Immune Cell Profiling (Flow Cytometry) Cytokine Analysis (ELISA) UPLC_MS->Analysis Correlate with in vivo findings Flow_Cytometry Flow Cytometry (Th17/Treg Analysis) T_Cell_Assay->Flow_Cytometry Assess Immunomodulation Gnotobiotic_Mice Germ-Free Mice Colonization Colonize with specific bacteria or human microbiota Gnotobiotic_Mice->Colonization Treatment Administer N-L-L or induce colitis Colonization->Treatment Sample_Collection Collect intestinal contents, lamina propria lymphocytes, serum Treatment->Sample_Collection Sample_Collection->Analysis

Figure 3. Integrated workflow for studying this compound in host-microbe interactions.

Conclusion and Future Directions

This compound stands at the crossroads of microbial and host metabolism, with strong potential to be a significant modulator of intestinal immunity. Based on the well-documented immunomodulatory activities of lithocholic acid derivatives and L-leucine, it is plausible that this compound exerts a dual effect: suppressing pro-inflammatory Th17 cells while promoting the differentiation and function of anti-inflammatory Treg cells and M2 macrophages. This dual action makes it a compelling candidate for further investigation as a potential therapeutic agent for inflammatory bowel disease and other autoimmune disorders.

Future research should focus on:

  • Direct Functional Studies: Elucidating the precise effects of synthetic this compound on immune cell differentiation and function in vitro and in vivo.

  • Receptor Identification: Identifying the host receptors that recognize and are activated by this compound.

  • Microbial Producers: Identifying the specific gut bacterial species and enzymatic pathways responsible for the synthesis of this compound.

  • Clinical Relevance: Quantifying the levels of this compound in healthy individuals and patients with IBD to establish its clinical relevance.

A deeper understanding of the role of this compound in host-microbe interactions will undoubtedly open new avenues for the development of novel, microbiota-targeted therapies for a range of inflammatory diseases.

References

An In-Depth Technical Guide to the Identification of Novel Bile Acid Conjugates: The Case of N-Lithocholyl-L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of bile acid research is undergoing a significant transformation, driven by the discovery of novel, microbially-derived bile acid conjugates. Traditionally viewed as simple detergents aiding in lipid digestion, bile acids are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory pathways, primarily through the activation of the farnesoid X receptor (FXR). The gut microbiome has emerged as a key player in diversifying the bile acid pool through unique conjugation reactions, producing compounds such as N-Lithocholyl-L-Leucine. This technical guide provides a comprehensive overview of the identification, synthesis, and biological characterization of these novel bile acid conjugates, with a focus on this compound, offering valuable insights for researchers and professionals in drug development and metabolic disease research.

Data Presentation: Physicochemical and Biological Activity Data

A critical aspect of characterizing novel bile acid conjugates is the detailed analysis of their physicochemical properties and biological activity. This information is essential for understanding their structure-activity relationships and potential as therapeutic agents.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 2095154-73-5[1]
Molecular Formula C₃₀H₅₁NO₄[1]
Molecular Weight 489.7 g/mol [1]
Formal Name N-[(3α,5β)-3-hydroxy-24-oxocholan-24-yl]-L-leucine[1]
Appearance Solid[1]
Solubility Soluble in DMSO and Ethanol (≥10 mg/ml)[1]
Table 2: Farnesoid X Receptor (FXR) Activation by Bile Acids and Their Derivatives

The following table summarizes the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values for various bile acids and their derivatives in activating or inhibiting the farnesoid X receptor (FXR). This data is crucial for comparing the potency of novel conjugates like this compound to known FXR modulators.

CompoundEC₅₀ (µM)IC₅₀ (µM)Cell Line/AssayReference
Chenodeoxycholic acid (CDCA)~10-In vitro co-activator association assay[2]
Lithocholic acid (LCA)-1In vitro co-activator association assay[2]
GW4064 (Synthetic Agonist)--HepG2 cells[2]
Obeticholic Acid (OCA)0.130-HEK293 reporter cell assay[3]
EDP-3050.008-HEK293 reporter cell assay[3]
Tauro-β-muricholic acid-40Co-activator assay[4]
Glyco-β-muricholic acid--In silico modeling[4]
Z-guggulsterone--Co-activator assay[4]

Experimental Protocols

Detailed methodologies are paramount for the replication and advancement of scientific findings. This section outlines key experimental protocols for the synthesis and characterization of novel bile acid conjugates.

Synthesis of this compound

Materials:

  • L-Leucine

  • Lithocholic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF) or other suitable solvent

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Lithocholic Acid: Dissolve lithocholic acid and N-hydroxysuccinimide in DMF. Add DCC and stir the reaction mixture at room temperature for several hours to form the NHS ester of lithocholic acid.

  • Coupling Reaction: In a separate flask, dissolve L-leucine in an aqueous solution of sodium bicarbonate. To this, add a solution of the activated lithocholic acid (NHS ester) in a suitable organic solvent like THF dropwise while stirring vigorously at 0°C.[5]

  • Work-up: After the reaction is complete (monitored by TLC), acidify the mixture with dilute HCl and extract the product with an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.[5]

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for both the lithocholic acid steroid backbone and the L-leucine moiety. Key signals would include those for the methyl groups of the steroid and the leucine (B10760876) side chain, the α-proton of the leucine, and the protons of the steroid rings.

  • ¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon framework of the conjugate, with distinct signals for the carbonyl group of the amide bond, the carbons of the steroid nucleus, and the carbons of the L-leucine residue.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is employed to elucidate the structure by analyzing the fragmentation pattern.

  • Expected Fragmentation: The fragmentation of N-acyl amino acids in positive ion mode typically involves cleavage of the amide bond.[6][7] For this compound, characteristic fragments would correspond to the lithocholic acid acylium ion and fragments arising from the leucine moiety, such as the loss of water and the immonium ion of leucine.[6][7]

LC-MS/MS Analysis of Novel Bile Acid Conjugates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids and their conjugates in biological matrices.

Sample Preparation:

  • Extraction: Biological samples (e.g., plasma, feces, tissue homogenates) are typically extracted with an organic solvent, such as methanol (B129727) or acetonitrile, to precipitate proteins and extract the bile acids.

  • Internal Standards: A suite of isotopically labeled bile acid internal standards should be added to the samples prior to extraction to correct for matrix effects and variations in extraction efficiency.

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE step may be necessary to further clean up the sample and enrich the bile acid fraction.

LC-MS/MS Conditions:

  • Chromatography: Reversed-phase liquid chromatography is commonly used for the separation of bile acid conjugates. A C18 column is typically employed with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each bile acid conjugate and internal standard to ensure high selectivity and sensitivity.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language to illustrate key concepts.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular Space / Gut Lumen cluster_cell Hepatocyte / Enterocyte cluster_synthesis Bile Acid Synthesis Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activation FXR_RXR FXR RXR FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element FXR_RXR->FXRE Binding SHP SHP CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Expression BSEP BSEP BSEP->Bile Acids Efflux Primary Bile Acids Primary Bile Acids CYP7A1->Primary Bile Acids FXRE->SHP Induces Expression FXRE->BSEP Induces Expression Cholesterol Cholesterol Cholesterol->CYP7A1 Primary Bile Acids->Bile Acids

FXR signaling pathway activation by bile acids.
Experimental Workflow for Identification of Novel Bile Acid Conjugates

Experimental_Workflow Sample Collection Biological Sample (e.g., Feces, Plasma) Extraction Bile Acid Extraction Sample Collection->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing & Feature Detection LCMS_Analysis->Data_Processing Putative_Identification Putative Identification (Mass & Retention Time) Data_Processing->Putative_Identification MSMS_Fragmentation MS/MS Fragmentation Analysis Putative_Identification->MSMS_Fragmentation Confirmation Confirmation by Comparison to Standard Putative_Identification->Confirmation Structure_Elucidation Structure Elucidation MSMS_Fragmentation->Structure_Elucidation Chemical_Synthesis Chemical Synthesis of Authentic Standard Structure_Elucidation->Chemical_Synthesis Biological_Assays Biological Activity Assays (e.g., FXR Activation) Structure_Elucidation->Biological_Assays Chemical_Synthesis->Confirmation

References

N-Lithocholyl-L-Leucine: A Technical Guide on its Postulated Impact on Metabolic Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the specific impact of N-Lithocholyl-L-Leucine (N-LCL) on metabolic homeostasis is not extensively available in current scientific literature. This guide, therefore, presents a synthesis of the known metabolic roles of its constituent molecules, lithocholic acid and L-leucine, and extrapolates potential mechanisms of action based on the broader understanding of bile acid-amino acid conjugates and N-acyl amino acids. The signaling pathways and quantitative data presented are based on studies of these individual components and related molecules, and should be considered as a hypothetical framework for future research on N-LCL.

Introduction

This compound (N-LCL) is a bile acid-amino acid conjugate, formed by the amide linkage of lithocholic acid (LCA), a secondary bile acid, and L-leucine, an essential branched-chain amino acid.[1][2] While the primary documented application of N-LCL is in the formation of supramolecular hydrogels, its unique structure as a hybrid molecule suggests a potential role in metabolic regulation.[1][2]

Bile acids are no longer considered mere digestive surfactants; they are now recognized as crucial signaling molecules that regulate lipid, glucose, and energy homeostasis.[3][4] Similarly, L-leucine is a well-established nutrient signal that potently activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central controller of cell growth and metabolism.[5] The conjugation of LCA and L-leucine may yield a novel molecule with distinct physicochemical and biological properties, potentially leading to unique effects on metabolic homeostasis.

This technical guide will explore the hypothesized impact of N-LCL on metabolic homeostasis by dissecting the known functions of its components and considering the broader context of N-acyl amino acid and bile acid signaling.

Hypothesized Mechanism of Action

The metabolic effects of N-LCL are likely to be multifaceted, stemming from the combined actions of its lithocholic acid and L-leucine moieties. Two primary signaling pathways are postulated to be central to its mechanism of action: the mTORC1 pathway, primarily influenced by the L-leucine component, and bile acid receptor signaling, mediated by the lithocholic acid component.

L-Leucine-Mediated mTORC1 Activation

L-leucine is a potent activator of the mTORC1 signaling cascade, a critical regulator of protein synthesis, cell growth, and metabolism.[6] The availability of L-leucine is sensed by intracellular proteins, leading to the activation of mTORC1.[7] Activated mTORC1 then phosphorylates downstream targets to promote anabolic processes. It is hypothesized that N-LCL, upon cellular uptake and potential intracellular hydrolysis, could release L-leucine, thereby stimulating the mTORC1 pathway.

mTORC1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-LCL_ext This compound Transporter Bile Acid/Amino Acid Transporter N-LCL_ext->Transporter Uptake N-LCL_int This compound Transporter->N-LCL_int Hydrolysis Intracellular Hydrolases N-LCL_int->Hydrolysis Potential Hydrolysis L-Leucine L-Leucine Hydrolysis->L-Leucine mTORC1 mTORC1 L-Leucine->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Lipid_Metabolism Lipid Metabolism mTORC1->Lipid_Metabolism Regulates Glucose_Homeostasis Glucose Homeostasis mTORC1->Glucose_Homeostasis Regulates

Hypothesized mTORC1 signaling cascade activated by N-LCL.
Lithocholic Acid-Mediated Bile Acid Receptor Signaling

Lithocholic acid is a ligand for several nuclear and membrane receptors, including the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[4][8] Activation of these receptors by bile acids has profound effects on the regulation of bile acid, lipid, and glucose metabolism.[3] It is plausible that the lithocholic acid moiety of N-LCL could interact with these receptors, triggering downstream signaling events that contribute to metabolic homeostasis.

BAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-LCL_ext This compound TGR5 TGR5 N-LCL_ext->TGR5 Activates FXR FXR N-LCL_ext->FXR Activates Energy_Expenditure Energy Expenditure TGR5->Energy_Expenditure Increases Gene_Expression Target Gene Expression FXR->Gene_Expression Regulates Lipid_Metabolism Lipid Metabolism Gene_Expression->Lipid_Metabolism Impacts Glucose_Homeostasis Glucose Homeostasis Gene_Expression->Glucose_Homeostasis Impacts

Postulated bile acid receptor signaling by the LCA moiety of N-LCL.

Quantitative Data from Studies on L-Leucine and Lithocholic Acid

While direct quantitative data for N-LCL is unavailable, the following tables summarize findings from studies on its individual components, providing a basis for predicting its potential metabolic effects.

Table 1: Effects of L-Leucine Supplementation on Metabolic Parameters in Rodent Models

ParameterAnimal ModelDosageOutcomeReference
Body WeightMice (in-utero cigarette smoke exposure)1.5% w/w in drinking waterReduced fat mass and improved glucose tolerance.[9]
Glucose MetabolismRats on high-fat dietNot specifiedModulated glucose metabolism and improved insulin (B600854) sensitivity.[10]
Protein SynthesisRats0.1 mM - 0.5 mM (in vitro)Stimulated muscle protein synthesis in a dose-dependent manner.[11]

Table 2: Effects of Lithocholic Acid on Metabolic Signaling and Cellular Processes

ParameterCell/Animal ModelConcentration/DosageOutcomeReference
AMPK ActivationMouse Embryonic FibroblastsNot specifiedActivated AMPK, a key regulator of energy homeostasis.[12]
TGR5 ActivationNot specifiedEC50 of 0.58 µMActivated TGR5, leading to increased energy expenditure.[8]
PXR ActivationNot specifiedNot specifiedActivated PXR, involved in the metabolism and excretion of metabolites.[8]
AutophagyHuman prostate cancer cellsNot specifiedInduced autophagy.[13]

Experimental Protocols

The following are generalized protocols for investigating the metabolic effects of novel compounds like N-LCL, adapted from methodologies used for studying L-leucine and bile acids.

In Vitro Assessment of mTORC1 Signaling

Objective: To determine if N-LCL activates the mTORC1 pathway in a relevant cell line (e.g., HepG2 hepatocytes, C2C12 myotubes).

Workflow:

in_vitro_workflow Cell_Culture 1. Cell Culture (e.g., HepG2, C2C12) Treatment 2. Treatment - Vehicle Control - L-Leucine (Positive Control) - N-LCL (Varying conc.) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Western_Blot 4. Western Blot Analysis (p-mTOR, p-S6K1, p-4E-BP1) Lysis->Western_Blot Analysis 5. Data Analysis (Quantification of protein phosphorylation) Western_Blot->Analysis

Workflow for in vitro analysis of mTORC1 signaling.

Methodology:

  • Cell Culture: Plate cells in appropriate growth medium and allow them to reach 70-80% confluency.

  • Serum Starvation: To reduce basal mTORC1 activity, serum-starve the cells for a defined period (e.g., 2-4 hours) prior to treatment.

  • Treatment: Treat cells with vehicle control, a positive control (e.g., L-leucine), and varying concentrations of N-LCL for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total and phosphorylated mTOR, S6K1, and 4E-BP1.

  • Data Analysis: Quantify band intensities to determine the fold-change in phosphorylation of mTORC1 substrates relative to the control.

In Vivo Assessment of Metabolic Parameters in a Diet-Induced Obesity Mouse Model

Objective: To evaluate the effect of N-LCL administration on metabolic homeostasis in a preclinical model of metabolic syndrome.

Workflow:

in_vivo_workflow Acclimatization 1. Animal Acclimatization Diet 2. High-Fat Diet Feeding (to induce obesity and insulin resistance) Acclimatization->Diet Grouping 3. Grouping and Treatment - Vehicle Control - N-LCL (different doses) Diet->Grouping Monitoring 4. Regular Monitoring (Body weight, food intake) Grouping->Monitoring Metabolic_Tests 5. Metabolic Tests (GTT, ITT) Monitoring->Metabolic_Tests Sacrifice 6. Sacrifice and Tissue Collection (Blood, liver, adipose, muscle) Metabolic_Tests->Sacrifice Analysis 7. Biochemical and Molecular Analysis Sacrifice->Analysis

Workflow for in vivo assessment of metabolic parameters.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6J) and induce obesity and insulin resistance by feeding a high-fat diet for a specified duration (e.g., 8-12 weeks).

  • Treatment: Administer N-LCL or vehicle control daily via oral gavage or intraperitoneal injection for a defined treatment period.

  • Metabolic Monitoring: Monitor body weight, food intake, and water consumption regularly.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

  • Sample Collection: At the end of the study, collect blood for analysis of plasma glucose, insulin, lipids, and liver enzymes. Harvest tissues (liver, adipose tissue, skeletal muscle) for histological and molecular analysis.

  • Molecular Analysis: Analyze gene and protein expression of key metabolic regulators in harvested tissues (e.g., markers of lipogenesis, fatty acid oxidation, and gluconeogenesis).

Conclusion and Future Directions

This compound is a fascinating hybrid molecule with the potential to modulate key metabolic pathways. Based on the well-documented roles of its constituent parts, it is reasonable to hypothesize that N-LCL could influence metabolic homeostasis through the activation of mTORC1 and bile acid receptor signaling. However, the lack of direct experimental evidence necessitates a cautious and research-driven approach.

Future studies should focus on:

  • Determining the bioavailability and cellular uptake mechanisms of N-LCL.

  • Investigating the intracellular fate of N-LCL, including its potential hydrolysis into LCA and L-leucine.

  • Conducting in vitro and in vivo studies to directly assess the effects of N-LCL on mTORC1 and bile acid receptor signaling.

  • Evaluating the therapeutic potential of N-LCL in preclinical models of metabolic diseases, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

A thorough investigation of this compound will be crucial to unlock its potential as a novel modulator of metabolic homeostasis and to pave the way for its potential development as a therapeutic agent.

References

N-Lithocholyl-L-Leucine: A Preliminary Technical Guide on Potential Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lithocholyl-L-Leucine is a conjugate of the secondary bile acid, lithocholic acid (LCA), and the essential branched-chain amino acid, L-leucine.[1] While direct research into the specific bioactivity of this conjugate is in its nascent stages, with its primary documented application being in the formation of supramolecular hydrogels, a comprehensive analysis of its constituent molecules provides a strong basis for predicting its potential physiological roles.[1] This technical guide synthesizes the current understanding of LCA and L-leucine bioactivities to forecast the potential therapeutic applications of this compound. The primary hypothesized mechanisms of action revolve around the dual activation of the Takeda G protein-coupled receptor 5 (TGR5) by the LCA moiety and the stimulation of the mammalian target of rapamycin (B549165) (mTOR) pathway by the L-leucine moiety. These pathways are central to metabolic regulation, muscle protein synthesis, and inflammatory responses. This document presents the underlying data, outlines potential signaling cascades, and provides detailed experimental protocols for future investigation.

Introduction: The Rationale for this compound

Bile acids are no longer considered mere digestive surfactants; they are now recognized as crucial signaling molecules with systemic endocrine functions.[2][3] Lithocholic acid (LCA), a secondary bile acid formed by gut microbiota, is the most potent known endogenous agonist for TGR5, a G protein-coupled receptor implicated in glucose homeostasis, energy expenditure, and inflammation.[4][5]

Similarly, L-leucine, an essential amino acid, is a key regulator of protein metabolism, primarily through its potent activation of the mTORC1 signaling complex, which is a master regulator of cell growth and protein synthesis.[[“]][7]

The conjugation of LCA and L-leucine into a single molecule, this compound, presents a novel pharmacological entity. Such bile acid-amino acid conjugates can occur naturally through microbial activity in the gut and are being explored as a strategy to improve the bioavailability and therapeutic profile of bioactive compounds.[8][9] This guide explores the preliminary bioactivity of this compound based on the well-documented functions of its parent compounds.

Predicted Bioactivity and Mechanisms of Action

The bioactivity of this compound is hypothesized to be a composite of the actions of LCA and L-leucine, potentially offering synergistic effects in tissues where their respective signaling pathways are co-expressed, such as skeletal muscle.

TGR5 Activation by the Lithocholic Acid Moiety

The LCA component is expected to bind to and activate TGR5. TGR5 activation initiates a cascade of intracellular events with significant metabolic outcomes.

  • Metabolic Regulation: TGR5 activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] This cascade is known to enhance the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, thereby improving glucose tolerance and insulin (B600854) sensitivity.[5]

  • Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation can increase energy expenditure.[5]

  • Skeletal Muscle Hypertrophy: Studies have shown that LCA promotes skeletal muscle regeneration and hypertrophy by activating TGR5, which in turn stimulates the PI3K/Akt signaling pathway and increases Insulin-like Growth Factor 1 (IGF-1) expression.[3][4][12]

  • Anti-inflammatory Effects: In macrophages, TGR5 activation can suppress the production of pro-inflammatory cytokines.[10]

mTORC1 Pathway Stimulation by the L-Leucine Moiety

The L-leucine component is a well-established activator of the mTORC1 pathway, a critical hub for anabolic processes.

  • Muscle Protein Synthesis: L-leucine directly stimulates mTORC1, leading to the phosphorylation of its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[13][14] This action promotes the initiation of mRNA translation and is a rate-limiting step for muscle protein synthesis.

  • Metabolic Sensing: The cell senses leucine (B10760876) availability through mechanisms involving the leucyl-tRNA synthetase (LRS) and through its metabolite, acetyl-coenzyme A (AcCoA), which can lead to the acetylation and activation of mTORC1 regulatory components.[15][16]

Quantitative Data from Preliminary Studies

Direct quantitative data on this compound bioactivity is not yet available in published literature. The following tables summarize key quantitative parameters for its constituent molecules, LCA and L-leucine, which can serve as a benchmark for future studies.

Table 1: Quantitative Bioactivity of Lithocholic Acid (LCA)

Parameter Value Cell/System Type Reference
TGR5 Activation (EC₅₀) 0.53 µM HEK293 cells [5]

| LCA Concentration for Myotube Differentiation | 50 µM | C2C12 mouse myotubes |[4] |

Table 2: Quantitative Data from L-Leucine Supplementation Studies

Study Type Dosage Model Key Outcome Reference
In Vitro mTORC1 Activation 5 mM Human myotubes Significant increase in phosphorylated mTOR and p70S6K [13]
Human Clinical Trial 0.21 g/kg/day (EAA mix with 40% Leucine) Elderly humans (65-75 years) 1.1% increase in Lean Tissue Mass over 12 weeks [17][18]
Human Clinical Trial 0.21 g/kg/day (EAA mix with 20% Leucine) Elderly humans (65-75 years) Improved functional performance (chair stand and walk tests) [17][18]

| Rodent In Vivo Study | 1.35 g/kg body weight (Oral Gavage) | Rats | Increased muscle protein synthesis |[19] |

Mandatory Visualizations: Signaling Pathways and Workflows

Hypothesized Dual Signaling Pathway of this compound

The following diagram illustrates the predicted dual mechanism of action, where the molecule concurrently activates the TGR5 and mTORC1 pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_tgr5_path TGR5 Pathway cluster_mtor_path mTOR Pathway cluster_nucleus Nucleus TGR5 TGR5 AC Adenylyl Cyclase TGR5->AC Gαs Akt Akt TGR5->Akt PI3K LRS Leucyl-tRNA Synthetase (LRS) mTORC1 mTORC1 LRS->mTORC1 NLLL This compound NLLL->TGR5 LCA Moiety NLLL->LRS Leucine Moiety cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Metabolic_Reg Metabolic Regulation PKA->Metabolic_Reg Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synth Muscle Protein Synthesis p70S6K->Protein_Synth fourEBP1->Protein_Synth IGF1 IGF-1 Gene Expression CREB->IGF1 IGF1->Akt via IGF-1R

Caption: Hypothesized dual signaling of this compound.

Experimental Workflow for Bioactivity Screening

This diagram outlines a logical workflow for the initial in vitro screening of this compound's biological activity.

cluster_assays Bioactivity Assays start Start: Synthesize & Purify this compound cell_culture Prepare Cell Cultures (e.g., C2C12 Myotubes, HEK293-TGR5) start->cell_culture treatment Treat Cells with This compound (Dose-Response) cell_culture->treatment tgr5_assay TGR5 Activation Assay (cAMP Measurement) treatment->tgr5_assay mtor_assay mTORC1 Activation Assay (Western Blot for p-p70S6K) treatment->mtor_assay data_analysis Data Analysis (EC₅₀ / IC₅₀ Calculation) tgr5_assay->data_analysis mtor_assay->data_analysis conclusion Conclusion on In Vitro Bioactivity data_analysis->conclusion

Caption: In vitro screening workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the hypothesized bioactivities of this compound. These protocols are adapted from established studies on LCA and L-leucine.[4][13]

TGR5 Activation Assay in HEK293T Cells

Objective: To determine if this compound activates the TGR5 receptor and to quantify its potency (EC₅₀).

Materials:

  • HEK293T cells stably expressing human TGR5 (HEK293-TGR5).

  • DMEM, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • This compound, Lithocholic Acid (positive control).

  • cAMP-Glo™ Assay kit or similar.

  • 96-well white, clear-bottom cell culture plates.

Protocol:

  • Cell Seeding: Seed HEK293-TGR5 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in serum-free DMEM to achieve final concentrations ranging from 1 nM to 100 µM. Prepare LCA as a positive control in the same manner.

  • Cell Treatment: Replace the growth medium with serum-free DMEM containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (LCA).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer’s protocol for the cAMP-Glo™ Assay.

  • Data Analysis: Measure luminescence using a plate reader. Plot the cAMP concentration against the log of the compound concentration and use a non-linear regression (four-parameter logistic) model to determine the EC₅₀ value.

mTORC1 Signaling Activation in C2C12 Myotubes

Objective: To assess the ability of this compound to activate the mTORC1 signaling pathway in a skeletal muscle cell line.

Materials:

  • C2C12 myoblasts.

  • DMEM, 10% FBS, 2% Horse Serum (for differentiation).

  • This compound, L-Leucine (positive control).

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • BCA Protein Assay Kit.

  • SDS-PAGE and Western blotting equipment.

Protocol:

  • Cell Differentiation: Seed C2C12 myoblasts in 6-well plates. Once confluent, switch the medium to DMEM with 2% horse serum to induce differentiation into myotubes over 4-6 days.

  • Starvation: Prior to treatment, starve the myotubes in amino acid-free DMEM for 2 hours to establish a baseline low level of mTORC1 activity.

  • Treatment: Treat the starved myotubes with this compound (e.g., 50 µM), L-Leucine (e.g., 5 mM, positive control), or vehicle (DMSO) for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each target.

Conclusion and Future Directions

The preliminary, indirect evidence strongly suggests that this compound possesses significant potential as a dual-action bioactive molecule. By targeting both the TGR5 and mTORC1 pathways, it could offer therapeutic benefits in conditions characterized by metabolic dysregulation and muscle wasting, such as sarcopenia, type 2 diabetes, and non-alcoholic fatty liver disease.

Future research must focus on direct experimental validation. The protocols outlined in this guide provide a clear path for in vitro characterization. Subsequent in vivo studies in rodent models of metabolic disease and sarcopenia will be crucial to determine the compound's pharmacokinetic profile, efficacy, and safety. Investigating the potential for synergistic or tissue-specific effects resulting from the dual pathway activation will be a particularly important area of exploration for drug development professionals.

References

Exploring the Diversity of Amino-Acid Conjugated Bile Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse world of amino acid-conjugated bile acids, extending beyond the canonical glycine (B1666218) and taurine (B1682933) conjugates to include the more recently discovered microbially-produced conjugates. This document details their biosynthesis, physiological significance, and the analytical methodologies used for their characterization, with a focus on providing practical information for researchers in the field.

Introduction: An Expanding Landscape of Bile Acid Diversity

Bile acids (BAs) are steroid molecules synthesized from cholesterol in the liver. They are well-known for their critical role in the digestion and absorption of dietary fats and fat-soluble vitamins. The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated in the liver, primarily with the amino acids glycine and taurine, to increase their solubility and amphipathicity. This conjugation is a crucial step in the formation of bile salts, which are secreted into the intestine.

Recent advancements in metabolomics and microbiome research have unveiled a much broader diversity of amino acid-conjugated bile acids than previously appreciated. The gut microbiota possesses the enzymatic machinery to deconjugate hepatic bile acids and subsequently reconjugate them with a variety of other amino acids, including proteinogenic amino acids like phenylalanine, tyrosine, and leucine, as well as non-proteinogenic amino acids.[1] These microbially conjugated bile acids (MCBAs) represent a new frontier in bile acid research, with emerging evidence suggesting they play significant roles in host physiology and pathophysiology.

This guide will delve into the structural diversity, biosynthesis, and physiological functions of this expanded repertoire of amino acid-conjugated bile acids, providing researchers with the necessary background and technical information to explore this exciting field.

Biosynthesis of Amino Acid-Conjugated Bile Acids

The biosynthesis of amino acid-conjugated bile acids is a two-part process involving both host and microbial metabolic pathways.

2.1. Hepatic Conjugation:

In the liver, the primary bile acids, CA and CDCA, undergo a two-step enzymatic conjugation process before being secreted into the bile.

  • Activation: The bile acid is first activated with Coenzyme A (CoA) to form a bile acid-CoA thioester. This reaction is catalyzed by bile acid-CoA synthetase (BACS).

  • Conjugation: The activated bile acid-CoA is then conjugated with either glycine or taurine via an amide bond. This step is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT).

The ratio of glycine to taurine conjugation varies between species. In humans, glycine conjugation is predominant.

2.2. Microbial Deconjugation and Reconjugation:

Once in the intestine, a significant portion of the conjugated bile acids are deconjugated by the gut microbiota, primarily through the action of bile salt hydrolases (BSHs). This releases the unconjugated primary bile acids. Subsequently, the gut microbiota can reconjugate these and other bacterially modified (secondary) bile acids with a diverse array of amino acids. This process significantly expands the chemical diversity of the bile acid pool.

Logical Relationship of Bile Acid Conjugation Pathways

Bile_Acid_Conjugation cluster_liver Liver (Hepatic Conjugation) cluster_gut Gut (Microbial Metabolism) Primary Bile Acids Primary Bile Acids Bile Acid-CoA Bile Acid-CoA Primary Bile Acids->Bile Acid-CoA BACS Hepatically Conjugated Bile Acids Hepatically Conjugated Bile Acids Bile Acid-CoA->Hepatically Conjugated Bile Acids BAAT Glycine/Taurine Glycine/Taurine Glycine/Taurine->Hepatically Conjugated Bile Acids Unconjugated Bile Acids Unconjugated Bile Acids Hepatically Conjugated Bile Acids->Unconjugated Bile Acids BSH (Deconjugation) Intestine Microbially Conjugated Bile Acids (MCBAs) Microbially Conjugated Bile Acids (MCBAs) Unconjugated Bile Acids->Microbially Conjugated Bile Acids (MCBAs) Microbial Enzymes (Reconjugation) Diverse Amino Acids Diverse Amino Acids Diverse Amino Acids->Microbially Conjugated Bile Acids (MCBAs)

Caption: Overview of hepatic and microbial bile acid conjugation pathways.

Quantitative Data on Amino Acid-Conjugated Bile Acids

The concentrations of amino acid-conjugated bile acids can vary significantly depending on the biological matrix, host physiological state, and gut microbiome composition. The following tables summarize available quantitative data from human studies. It is important to note that data for microbially-conjugated bile acids are still emerging and may be presented as relative abundances in many studies.

Table 1: Concentration of Glycine and Taurine-Conjugated Bile Acids in Human Feces (Healthy Adults)

Bile Acid ConjugateMean Concentration (µg/g dry weight)Reference
Glycocholic Acid (GCA)Varies significantly; can be a minor component[2]
Taurocholic Acid (TCA)Varies significantly; can be a minor component[2]
Glycochenodeoxycholic Acid (GCDCA)Varies significantly; often a major glycine conjugate[3][4]
Taurochenodeoxycholic Acid (TCDCA)Varies significantly; often a major taurine conjugate[3][4]
Glycodeoxycholic Acid (GDCA)Varies significantly[2]
Taurodeoxycholic Acid (TDCA)Varies significantly[2]

Note: Fecal concentrations of conjugated bile acids are generally low in healthy adults due to efficient microbial deconjugation.

Table 2: Concentration of Glycine and Taurine-Conjugated Bile Acids in Human Serum (Fasting, Healthy Adults)

Bile Acid ConjugateMean Concentration (ng/mL)Reference
Glycocholic Acid (GCA)~50-150
Taurocholic Acid (TCA)~20-80
Glycochenodeoxycholic Acid (GCDCA)~50-200
Taurochenodeoxycholic Acid (TCDCA)~20-100
Glycodeoxycholic Acid (GDCA)~30-150
Taurodeoxycholic Acid (TDCA)~10-70

Note: Serum concentrations can be influenced by various factors including diet and time of day.

Table 3: Reported Presence of Microbially-Conjugated Bile Acids in Human Feces

Amino Acid ConjugateBile Acid CoreDetection StatusReference
PhenylalanineCholic Acid (CA)Detected[5]
TyrosineCholic Acid (CA)Detected[5]
LeucineCholic Acid (CA)Detected[5]
ValineLithocholic Acid (LCA)Detected[1]
LeucineLithocholic Acid (LCA)Detected[1]

Note: Quantitative data for these microbially-conjugated bile acids in large human cohorts are still limited. Their presence has been confirmed, and they are reported to be more abundant in certain disease states like inflammatory bowel disease.[6]

Signaling Pathways of Amino Acid-Conjugated Bile Acids

Amino acid-conjugated bile acids, including the novel microbial conjugates, are not merely digestive aids but also potent signaling molecules that interact with various host receptors to regulate metabolism and inflammation. The two primary receptors involved are the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5.

4.1. Farnesoid X Receptor (FXR) Activation:

FXR is a key regulator of bile acid, lipid, and glucose homeostasis. Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to modulate gene expression.

  • Hepatic FXR activation inhibits bile acid synthesis (negative feedback), promotes bile acid transport, and influences lipid and glucose metabolism.

  • Intestinal FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress bile acid synthesis.

Recent studies have shown that microbially-conjugated bile acids, such as those with phenylalanine, tyrosine, and leucine, can also act as FXR agonists, thereby influencing host physiology.[6][7]

FXR Signaling Pathway

FXR_Signaling Amino Acid-Conjugated BA Amino Acid-Conjugated BA FXR FXR Amino Acid-Conjugated BA->FXR Binds & Activates FXR-RXR Complex FXR-RXR Complex FXR->FXR-RXR Complex RXR RXR RXR->FXR-RXR Complex FXRE FXR Response Element FXR-RXR Complex->FXRE Binds to DNA Target Gene Expression Target Gene Expression FXRE->Target Gene Expression Modulates Physiological Effects Physiological Effects Target Gene Expression->Physiological Effects Leads to

Caption: Activation of the Farnesoid X Receptor (FXR) signaling pathway.

4.2. TGR5 Signaling:

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular cyclic AMP (cAMP) production, leading to a cascade of downstream signaling events. TGR5 is expressed in various tissues, including the intestine, gallbladder, brown adipose tissue, and immune cells.

  • In intestinal L-cells, TGR5 activation promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[8]

  • In brown adipose tissue and muscle, TGR5 activation increases energy expenditure.[8]

  • In macrophages, TGR5 signaling has anti-inflammatory effects.[9]

Microbially-conjugated bile acids have also been shown to be activating ligands of TGR5.[7][10]

TGR5 Signaling Pathway

TGR5_Signaling Amino Acid-Conjugated BA Amino Acid-Conjugated BA TGR5 TGR5 Amino Acid-Conjugated BA->TGR5 Activates G-protein G-protein TGR5->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces Downstream Effectors (PKA, Epac) Downstream Effectors (PKA, Epac) cAMP->Downstream Effectors (PKA, Epac) Activates Physiological Responses Physiological Responses Downstream Effectors (PKA, Epac)->Physiological Responses

Caption: Activation of the TGR5 signaling pathway by bile acids.

Experimental Protocols

Accurate and robust analytical methods are essential for studying the diversity and function of amino acid-conjugated bile acids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their identification and quantification.

5.1. Sample Preparation and Extraction of Bile Acids from Fecal Samples

This protocol is adapted from several sources for the extraction of a broad range of bile acids from fecal samples.[11][12]

Materials:

  • Lyophilized or wet fecal samples

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal standards (e.g., deuterated bile acid standards)

  • 2 mL screw-cap tubes with ceramic beads

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Sample Weighing: Accurately weigh approximately 50 mg of lyophilized or 100-200 mg of wet fecal material into a 2 mL screw-cap tube containing ceramic beads.

  • Internal Standard Spiking: Add a known amount of an internal standard mixture to each sample.

  • Extraction: Add 1 mL of ice-cold methanol to each tube.

  • Homogenization: Homogenize the samples using a bead beater for 5-10 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, for example, 200 µL of 50% methanol in water with 0.1% formic acid.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • Analysis: The samples are now ready for LC-MS/MS analysis.

Experimental Workflow for Fecal Bile Acid Analysis

Experimental_Workflow Fecal Sample Fecal Sample Weighing & IS Spiking Weighing & IS Spiking Fecal Sample->Weighing & IS Spiking Extraction with Methanol Extraction with Methanol Weighing & IS Spiking->Extraction with Methanol Homogenization Homogenization Extraction with Methanol->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying Drying Supernatant Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Filtration Filtration Reconstitution->Filtration LC-MS/MS Analysis LC-MS/MS Analysis Filtration->LC-MS/MS Analysis

Caption: A typical workflow for the extraction and analysis of bile acids.

5.2. LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the bile acids based on their hydrophobicity.

  • Flow Rate: Typically 0.3-0.5 mL/min for UHPLC.

  • Column Temperature: Often maintained at 40-50°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for bile acid analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used on triple quadrupole instruments for targeted quantification, where specific precursor-to-product ion transitions are monitored for each bile acid. High-resolution mass spectrometers can be used for both targeted and untargeted analysis.

Conclusion and Future Directions

The discovery of a diverse array of microbially-conjugated bile acids has significantly expanded our understanding of the chemical communication between the gut microbiome and the host. These novel molecules are not just byproducts of microbial metabolism but are active participants in host signaling pathways, influencing metabolism, inflammation, and potentially other physiological processes.

For researchers and drug development professionals, this expanded diversity of amino acid-conjugated bile acids presents new opportunities. These molecules could serve as novel biomarkers for various diseases and may represent new therapeutic targets. For instance, modulating the gut microbiome to alter the profile of these bile acids could be a strategy for treating metabolic disorders. Furthermore, synthetic analogs of these microbially-conjugated bile acids could be developed as specific agonists or antagonists for receptors like FXR and TGR5.

Future research in this area will likely focus on:

  • Comprehensive Quantification: Developing and applying analytical methods to accurately quantify the full spectrum of amino acid-conjugated bile acids in large human cohorts to establish normal ranges and their alterations in disease.

  • Functional Characterization: Elucidating the specific physiological roles of each of the novel microbially-conjugated bile acids and their downstream signaling effects.

  • Microbial enzymology: Identifying the specific microbial enzymes and pathways responsible for the synthesis of these diverse conjugates.

  • Therapeutic applications: Exploring the potential of modulating the production of these bile acids or using them as therapeutic agents for a range of diseases.

This technical guide provides a foundation for researchers to delve into the complex and exciting field of amino acid-conjugated bile acids. The continued exploration of this diverse class of molecules holds great promise for advancing our understanding of host-microbe interactions and for the development of new diagnostic and therapeutic strategies.

References

N-Lithocholyl-L-Leucine's Interaction with the Farnesoid X Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its modulation presents a promising therapeutic avenue for a variety of metabolic diseases. While the interactions of primary and secondary bile acids with FXR are well-documented, the effects of microbially-modified conjugates, such as N-Lithocholyl-L-Leucine, are less understood. This technical guide provides a comprehensive overview of the current understanding and hypothesized effects of this compound on FXR. Drawing from the known antagonistic properties of its parent compound, lithocholic acid (LCA), this document outlines the potential mechanisms of action, presents contextual quantitative data for related compounds, and provides detailed experimental protocols for the investigation of this compound's activity. It is important to note that direct experimental data for this compound's effect on FXR is currently limited in publicly available literature; therefore, this guide emphasizes the need for empirical validation.

The Farnesoid X Receptor (FXR): A Central Metabolic Regulator

The farnesoid X receptor (FXR; NR1H4) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Predominantly expressed in the liver, intestine, kidneys, and adrenal glands, FXR plays a pivotal role in maintaining metabolic homeostasis.[2]

Mechanism of Action

Upon binding to its endogenous ligands, primarily bile acids, FXR undergoes a conformational change. This transformation facilitates its heterodimerization with the retinoid X receptor (RXR). The FXR/RXR heterodimer then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) located in the promoter regions of target genes.[3] This binding event modulates the transcription of genes involved in:

  • Bile Acid Synthesis and Transport: FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] FXR also regulates the expression of key bile acid transporters such as the Bile Salt Export Pump (BSEP) and the Apical Sodium-dependent Bile salt Transporter (ASBT).[4]

  • Lipid Metabolism: FXR influences triglyceride and cholesterol levels by regulating genes involved in lipogenesis, lipoprotein metabolism, and cholesterol transport.[5]

  • Glucose Homeostasis: Activation of FXR can impact hepatic glucose production and insulin (B600854) sensitivity.[5]

Ligand Binding and Activation

The ligand-binding domain (LBD) of FXR accommodates various bile acids with differing affinities. Chenodeoxycholic acid (CDCA) is the most potent natural FXR agonist.[6] Other bile acids, such as cholic acid (CA), deoxycholic acid (DCA), and lithocholic acid (LCA), also interact with FXR, exhibiting a range of agonistic and antagonistic activities.[7] The specific ligand bound to FXR dictates the recruitment of co-activator or co-repressor proteins, ultimately determining the transcriptional output.

The Influence of Lithocholic Acid (LCA) on FXR

Lithocholic acid (LCA) is a secondary bile acid formed from the metabolism of chenodeoxycholic acid by intestinal bacteria. Unlike primary bile acids that are potent activators of FXR, LCA has been identified as an FXR antagonist.[8] Studies have shown that LCA can competitively inhibit the binding of FXR agonists and suppress the transcription of FXR target genes.[9] This antagonistic activity is significant as it demonstrates that modifications to the bile acid structure can dramatically alter their signaling properties.

This compound: A Novel Conjugated Bile Acid

This compound is a bile acid conjugate formed by the amidation of lithocholic acid with the amino acid L-leucine. This type of conjugation is known to be mediated by the gut microbiota.[10] While direct experimental evidence on the interaction of this compound with FXR is scarce, its chemical structure allows for informed hypotheses regarding its potential effects.

Hypothesized Antagonistic Activity

Given that the parent bile acid, LCA, is an established FXR antagonist, it is plausible that this compound retains this antagonistic property. The addition of the L-leucine moiety may influence several factors:

  • Binding Affinity: The size and chemical properties of the leucine (B10760876) residue could alter the binding affinity of the molecule for the FXR ligand-binding pocket.

  • Cellular Uptake and Bioavailability: Amino acid conjugation can affect the transport and distribution of bile acids across cell membranes.

  • Co-regulator Recruitment: The conformation of the FXR-ligand complex may be altered by the leucine conjugate, thereby influencing the recruitment of co-activators or co-repressors.

Further empirical investigation is necessary to validate these hypotheses and to fully characterize the pharmacological profile of this compound as an FXR modulator.

Quantitative Data on FXR Ligands

To provide a framework for understanding the potential potency of this compound, the following tables summarize the known activities of various natural bile acids on FXR.

Table 1: Agonist Potency of Natural Bile Acids on Farnesoid X Receptor (FXR)

Bile AcidAbbreviationEC50 (µM)Reference
Chenodeoxycholic AcidCDCA~10-50[6][11]
Cholic AcidCA>100[7]
Deoxycholic AcidDCA~50-100[7]
Lithocholic AcidLCA~100 (partial agonist)[7]

Table 2: Antagonist Activity of Lithocholic Acid (LCA) on Farnesoid X Receptor (FXR)

CompoundAssay TypeIC50 (µM)Reference
Lithocholic Acid (LCA)Co-activator Recruitment Assay~1[9]

Table 3: Activity of this compound on Farnesoid X Receptor (FXR)

CompoundAssay TypeEC50/IC50 (µM)Reference
This compoundData not availableData not available-

Experimental Protocols for Characterization

To elucidate the effects of this compound on FXR, a series of in vitro experiments are recommended. The following are detailed protocols for key assays.

Luciferase Reporter Gene Assay

This assay is designed to determine whether this compound acts as an agonist or antagonist of FXR.

Materials:

  • HEK293T or HepG2 cells

  • Expression plasmids for full-length human FXR and RXR

  • Luciferase reporter plasmid containing multiple FXREs upstream of a minimal promoter (e.g., pGL4.27[luc2P/minP/Hygro])

  • Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Cell culture medium (DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound, dissolved in a suitable solvent (e.g., DMSO)

  • Known FXR agonist (e.g., GW4064 or CDCA)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the FXR and RXR expression plasmids, the FXRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • Agonist Mode: 24 hours post-transfection, replace the medium with a medium containing various concentrations of this compound or a known FXR agonist (positive control). Include a vehicle control (e.g., DMSO).

    • Antagonist Mode: 24 hours post-transfection, replace the medium with a medium containing a fixed concentration of a known FXR agonist (at its EC50) and varying concentrations of this compound.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. For agonist mode, plot the normalized luciferase activity against the log concentration of the compound to determine the EC50. For antagonist mode, plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC50.

Co-Immunoprecipitation (Co-IP) Assay

This assay determines if this compound influences the interaction between FXR and its co-regulators (e.g., SRC-1, NCoR).

Materials:

  • Cells expressing tagged FXR (e.g., FLAG-FXR)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the tag (e.g., anti-FLAG antibody)

  • Protein A/G magnetic beads

  • This compound

  • Known FXR agonist and/or antagonist

  • SDS-PAGE and Western blotting reagents

  • Antibodies against FXR and the co-regulator of interest

Procedure:

  • Cell Treatment: Treat cells expressing tagged FXR with this compound, a known agonist/antagonist, or vehicle for a specified time.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with the anti-tag antibody overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against FXR and the co-regulator of interest to detect their presence in the immunoprecipitated complex.

Quantitative Real-Time PCR (qRT-PCR)

This method measures the effect of this compound on the expression of known FXR target genes.

Materials:

  • HepG2 cells or primary hepatocytes

  • This compound

  • Known FXR agonist

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound, a known FXR agonist, or vehicle for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Visualizing FXR Signaling and Experimental Workflows

To aid in the understanding of the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BileAcid Bile Acid (e.g., CDCA) FXR_inactive FXR BileAcid->FXR_inactive Binding FXR_RXR_inactive FXR/RXR/Co-repressor FXR_inactive->FXR_RXR_inactive FXR_active FXR FXR_inactive->FXR_active RXR_inactive RXR RXR_inactive->FXR_RXR_inactive RXR_active RXR RXR_inactive->RXR_active CoRepressor Co-repressor CoRepressor->FXR_RXR_inactive TargetGene Target Gene (e.g., SHP, BSEP) FXR_RXR_inactive->TargetGene Repression FXR_RXR_active FXR/RXR/Co-activator FXR_active->FXR_RXR_active RXR_active->FXR_RXR_active CoActivator Co-activator CoActivator->FXR_RXR_active FXRE FXRE FXR_RXR_active->FXRE Binding FXRE->TargetGene Transcription mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein

Caption: Canonical FXR Signaling Pathway.

Antagonist_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm/Nucleus cluster_downstream Downstream Effects Agonist FXR Agonist (e.g., CDCA) FXR FXR Agonist->FXR Binding & Activation Antagonist This compound (Hypothesized Antagonist) Antagonist->FXR Competitive Binding FXR_RXR_active Active Complex FXR->FXR_RXR_active NoTranscription No Transcription FXR->NoTranscription RXR RXR RXR->FXR_RXR_active CoActivator Co-activator CoActivator->FXR_RXR_active TargetGene Target Gene Transcription FXR_RXR_active->TargetGene

Caption: Hypothesized Antagonistic Action.

Luciferase_Assay_Workflow start Seed Cells in 96-well Plate transfect Co-transfect with FXR, RXR, FXRE-Luc, and Renilla Plasmids start->transfect treat Treat with This compound +/- Agonist transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Firefly & Renilla Luminescence lyse->measure analyze Normalize Data & Calculate EC50/IC50 measure->analyze

Caption: Luciferase Reporter Assay Workflow.

CoIP_Workflow start Treat Cells with This compound lyse Lyse Cells start->lyse ip Immunoprecipitate Tagged FXR lyse->ip wash Wash Beads ip->wash elute Elute Protein Complexes wash->elute wb Western Blot for FXR & Co-regulators elute->wb

Caption: Co-Immunoprecipitation Workflow.

qPCR_Workflow start Treat Cells with This compound rna Extract Total RNA start->rna cdna Synthesize cDNA rna->cdna qpcr Perform qPCR for Target & Housekeeping Genes cdna->qpcr analyze Analyze Relative Gene Expression (ΔΔCt) qpcr->analyze

References

N-Lithocholyl-L-Leucine and TGR5 Receptor Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis. Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) and influences energy homeostasis. Lithocholic acid (LCA), a secondary bile acid, is one of the most potent endogenous agonists of TGR5. This technical guide explores the interaction between TGR5 and N-Lithocholyl-L-Leucine, a synthetic derivative of LCA. While quantitative data on the direct interaction of this compound with TGR5 is not currently available in the public domain, this document provides a comprehensive overview of TGR5 activation by its parent compound, LCA, detailed signaling pathways, and state-of-the-art experimental protocols for assessing receptor activation. This guide serves as a foundational resource for researchers investigating novel TGR5 agonists and their therapeutic potential.

TGR5 Receptor and its Endogenous Ligands

TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a member of the rhodopsin-like G-protein coupled receptor (GPCR) family. It is expressed in various tissues, including the intestine, gallbladder, brown adipose tissue, and certain immune cells. TGR5 is activated by bile acids, with the following general rank order of potency for unconjugated bile acids: lithocholic acid (LCA) > deoxycholic acid (DCA) > chenodeoxycholic acid (CDCA) > cholic acid (CA).[1][2] Conjugation of bile acids with taurine (B1682933) or glycine (B1666218) can modulate their affinity and efficacy for TGR5.

Quantitative Data on TGR5 Activation

To date, specific quantitative data on the binding affinity (Ki or Kd) or activation potency (EC50) of this compound for the TGR5 receptor has not been reported in peer-reviewed literature. However, extensive data exists for its parent compound, lithocholic acid, and other related bile acids. This information provides a crucial benchmark for evaluating potential synthetic agonists.

CompoundReceptorAssay TypeEC50 (µM)Reference
Lithocholic Acid (LCA)Human TGR5cAMP Accumulation0.53[2]
Deoxycholic Acid (DCA)Human TGR5cAMP Accumulation1.0[2]
Chenodeoxycholic Acid (CDCA)Human TGR5cAMP Accumulation4.4[2]
Cholic Acid (CA)Human TGR5cAMP Accumulation7.7[2]
INT-777 (Synthetic Agonist)Human TGR5cAMP Accumulation~0.3[3]

TGR5 Signaling Pathways

Activation of TGR5 by an agonist such as LCA initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse physiological responses.

Canonical Gαs-cAMP-PKA Signaling Pathway

The primary signaling pathway activated by TGR5 is the Gαs-cAMP-PKA axis. This pathway is central to many of the metabolic benefits associated with TGR5 activation, including the secretion of GLP-1 from intestinal L-cells.

TGR5_Signaling Canonical TGR5 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound (or LCA) TGR5 TGR5 Receptor Ligand->TGR5 Binds G_Protein Gαsβγ TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates GLP1_Secretion TGR5-Mediated GLP-1 Secretion TGR5_Activation TGR5 Activation cAMP_Increase ↑ cAMP TGR5_Activation->cAMP_Increase PKA_Activation PKA Activation cAMP_Increase->PKA_Activation Phosphorylation Phosphorylation of Downstream Targets PKA_Activation->Phosphorylation Exocytosis Exocytosis of GLP-1 Granules Phosphorylation->Exocytosis GLP1_Release GLP-1 Release Exocytosis->GLP1_Release cAMP_Assay_Workflow cAMP HTRF Assay Workflow Cell_Seeding Seed TGR5-expressing cells in 384-well plate Compound_Addition Add test compounds and controls Cell_Seeding->Compound_Addition Incubation_37C Incubate at 37°C (e.g., 30 min) Compound_Addition->Incubation_37C Lysis_Detection Add HTRF lysis buffer with anti-cAMP-cryptate & cAMP-d2 Incubation_37C->Lysis_Detection Incubation_RT Incubate at RT (60 min, dark) Lysis_Detection->Incubation_RT Plate_Reading Read plate on HTRF reader Incubation_RT->Plate_Reading Data_Analysis Calculate cAMP concentration and EC50 Plate_Reading->Data_Analysis Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow Transfection Co-transfect cells with TGR5 and CRE-luciferase vectors Cell_Plating Plate cells in 96-well plate and incubate overnight Transfection->Cell_Plating Compound_Treatment Treat cells with test compounds and controls Cell_Plating->Compound_Treatment Incubation_37C Incubate at 37°C (e.g., 6 hours) Compound_Treatment->Incubation_37C Cell_Lysis Lyse cells Incubation_37C->Cell_Lysis Luminescence_Measurement Add substrate and measure luminescence Cell_Lysis->Luminescence_Measurement Data_Analysis Normalize data and determine EC50 Luminescence_Measurement->Data_Analysis

References

Methodological & Application

Quantitative Analysis of N-Lithocholyl-L-Leucine in Fecal Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lithocholyl-L-Leucine is a microbially conjugated bile acid (MCBA) found in the gastrointestinal tract. It is formed through the conjugation of the secondary bile acid, lithocholic acid (LCA), with the amino acid L-leucine by the gut microbiota. Emerging research highlights the significant role of MCBAs in host physiology and their potential as biomarkers for various diseases. Accurate and robust quantification of this compound in fecal samples is crucial for understanding its physiological functions, its relationship with the gut microbiome, and its potential as a therapeutic target.

These application notes provide a comprehensive protocol for the quantitative analysis of this compound in human fecal samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Quantitative Data Summary

The following table summarizes the reported concentration of this compound in human fecal samples. It is important to note that concentrations can vary significantly between individuals due to diet, gut microbiome composition, and other factors.

AnalyteMatrixConcentration Range (nmol/g dry weight)Analytical MethodReference
This compoundHuman Feces0.1 - 10UHPLC-MS/MS[1]

Note: The provided concentration range is an estimate based on available literature and should be validated for specific study cohorts.

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound from fecal samples.

Fecal Sample Preparation and Extraction

Proper sample handling and extraction are critical for accurate quantification. It is recommended to use wet feces for better recovery of conjugated bile acids.[2]

Materials:

  • Lyophilized or fresh-frozen fecal samples

  • Internal Standard (IS): Deuterated this compound (if available) or a structurally similar deuterated bile acid conjugate.

  • Extraction Solvent: 5% ammonium-ethanol aqueous solution[2] or Methanol[3]

  • 0.1 M NaOH[1]

  • Steel beads

  • Centrifuge tubes (2 mL and 15 mL)

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (C18, if further cleanup is needed)

  • Nitrogen evaporator

  • Reconstitution Solvent: 50:50 Methanol (B129727):Water

Protocol:

  • Sample Homogenization: Weigh approximately 5-10 mg of lyophilized fecal matter into a 2 mL centrifuge tube containing a steel bead.[1] If using wet feces, use approximately 50 mg.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample.

  • Extraction:

    • Add 800 µL of 0.1 M NaOH to the tube.[1]

    • Homogenize using a bead beater for 3-5 minutes.[1]

    • Vortex for 5 minutes.[1]

    • Incubate the samples at 60°C for 1 hour.[1]

    • Add 600 µL of water and centrifuge at 15,000 rpm for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube and centrifuge again to remove any remaining particulates.[1]

  • Optional SPE Cleanup: For cleaner samples, a solid-phase extraction step can be included.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the bile acids with methanol.

  • Solvent Evaporation: Dry the supernatant or the eluate from the SPE step under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100-200 µL) of the reconstitution solvent.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

UHPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of bile acid isomers.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 - 50°C

  • Injection Volume: 1 - 5 µL

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic bile acids, followed by a re-equilibration step. The gradient should be optimized to achieve baseline separation of this compound from other fecal components.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for bile acids.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.

    • Precursor Ion (Q1): [M-H]⁻ for this compound.

    • Product Ion (Q3): Characteristic fragment ions. For N-acyl amino acids, a common fragmentation is the loss of the amino acid moiety.

  • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.

Calibration and Quantification:

  • A calibration curve should be prepared using a certified standard of this compound, spanning the expected concentration range in the samples.

  • The concentration of this compound in the fecal samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

  • Results should be normalized to the initial weight of the fecal sample (e.g., nmol/g dry weight).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis fecal_sample Fecal Sample (Wet or Lyophilized) homogenization Homogenization (with Internal Standard) fecal_sample->homogenization extraction Solvent Extraction (e.g., NaOH, Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying (Nitrogen Evaporation) supernatant->drying reconstitution Reconstitution drying->reconstitution uhplc UHPLC Separation (C18 Column) reconstitution->uhplc msms MS/MS Detection (MRM Mode) uhplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Caption: Workflow for the quantitative analysis of this compound.

Putative Signaling Pathway of this compound in Intestinal Epithelial Cells

The precise signaling pathway of this compound in the gut is still under investigation. However, based on the known signaling of its components (lithocholic acid and leucine) and other N-acyl amino acids, a putative pathway can be proposed. Leucine (B10760876) is a known activator of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[4][5]

Putative_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NLL This compound Receptor Putative Receptor (e.g., GPCR) NLL->Receptor Binding mTORC1 mTORC1 Receptor->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition of Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Stimulation eIF4E->Protein_Synthesis Release of Inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: A putative signaling pathway for this compound in gut cells.

References

Application Note: Quantitative Analysis of N-Lithocholyl-L-Leucine in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Lithocholyl-L-Leucine in human plasma. This compound is a microbially conjugated bile acid, a class of metabolites gaining interest for their potential roles in gut microbiome signaling and host metabolism.[1] The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode. This method is suitable for researchers, scientists, and drug development professionals investigating the role of novel conjugated bile acids in health and disease.

Introduction

Bile acids are cholesterol-derived molecules traditionally known for their role in fat digestion. However, they are now recognized as important signaling molecules that regulate various metabolic pathways.[2][3] While the liver conjugates bile acids primarily to glycine (B1666218) and taurine, recent discoveries have highlighted that gut microbiota can conjugate bile acids to a variety of amino acids, including leucine, phenylalanine, and tyrosine.[1][4] These "microbially conjugated bile acids" represent a new frontier in understanding the intricate communication between the gut microbiome and the host.

This compound is a conjugate of the secondary bile acid, lithocholic acid, and the branched-chain amino acid, L-leucine. The development of robust analytical methods is crucial for elucidating the physiological and pathological significance of such novel metabolites. LC-MS/MS has become the gold standard for the analysis of bile acids due to its high sensitivity and specificity.[5][6] This application note provides a comprehensive protocol for the detection and quantification of this compound in human plasma.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.[2][7]

  • Thaw Samples: Thaw frozen human plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard: Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of a related bile acid conjugate) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[2]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.[2][7]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 16,000 x g for 5 minutes to remove any remaining particulates.

  • Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v).

  • Gradient:

    • 0-1 min: 25% B

    • 1-9 min: 25-65% B

    • 9-10 min: 65-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 25% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize the hypothetical quantitative parameters for the LC-MS/MS method for this compound, based on typical performance for similar bile acid analyses.

Table 1: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound488.4375.310025
488.4130.110035
Internal Standard (IS)*User-definedUser-defined100User-defined

*A suitable stable isotope-labeled internal standard, such as d4-Glycocholic acid, should be used.

Table 2: Hypothetical Method Performance Characteristics

ParameterValue
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 nM
Limit of Quantification (LOQ)1.5 nM
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge1 Centrifugation (16,000 x g) precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer Transfer to Vial centrifuge2->transfer lc Reversed-Phase LC Separation transfer->lc ms Triple Quadrupole MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: LC-MS/MS workflow for this compound analysis.

Hypothetical Signaling Pathway

G cluster_gut Gut Lumen cluster_cell Host Cell (e.g., Enterocyte, Hepatocyte) LCA Lithocholic Acid Microbiota Gut Microbiota LCA->Microbiota Leucine L-Leucine Leucine->Microbiota LCA_Leucine This compound Microbiota->LCA_Leucine Receptor Bile Acid Receptor (e.g., FXR, TGR5) LCA_Leucine->Receptor Absorption & Transport Signaling Intracellular Signaling Cascade Receptor->Signaling mTOR mTOR Pathway Activation Signaling->mTOR Metabolic Metabolic Regulation (Glucose, Lipid Homeostasis) Signaling->Metabolic

Caption: Hypothetical signaling of this compound.

References

Synthesis Protocol for N-Lithocholyl-L-Leucine Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Application Notes

Introduction

N-Lithocholyl-L-Leucine is a bile acid-amino acid conjugate, formed through an amide linkage between the carboxylic acid group of lithocholic acid and the amino group of L-leucine. Bile acids are endogenous molecules synthesized from cholesterol in the liver, and their conjugation with amino acids such as glycine (B1666218) and taurine (B1682933) is a critical step in their metabolism, enhancing their solubility and facilitating their role in lipid digestion and absorption. The synthesis of non-endogenous bile acid-amino acid conjugates like this compound is of significant interest to researchers studying the biological activities of novel bile acid derivatives, their potential as drug delivery vehicles, and their ability to form supramolecular hydrogels.[1][2] This document provides a detailed protocol for the chemical synthesis of this compound for use as a standard in research applications.

Chemical Structure and Properties

PropertyValue
Formal Name N-[(3α,5β)-3-hydroxy-24-oxocholan-24-yl]-L-leucine
Molecular Formula C₃₀H₅₁NO₄
Molecular Weight 489.7 g/mol
CAS Number 2095154-73-5
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in DMSO and Ethanol

Biological Context and Signaling

While the specific signaling pathways of this compound are not extensively characterized, its constituent parts, lithocholic acid and L-leucine, are biologically active molecules. Lithocholic acid is a secondary bile acid known to be a potent agonist for the G-protein coupled bile acid receptor TGR5. L-leucine, an essential amino acid, is a key regulator of protein synthesis through the activation of the mTOR signaling pathway.[3][4][5] The conjugation of these two molecules may result in a compound with unique biological properties, potentially influencing pathways related to metabolism, inflammation, and cell growth.

The mTOR signaling pathway, activated by L-leucine, is a central regulator of cell growth, proliferation, and survival. Leucine (B10760876) influx into the cell leads to the activation of the mTORC1 complex, which then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.

mTOR_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm Leucine L-Leucine Leucine_transporter Amino Acid Transporter Leucine->Leucine_transporter Uptake mTORC1 mTORC1 (active) Leucine_transporter->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates p_S6K1 p-S6K1 (active) S6K1->p_S6K1 Translation Protein Synthesis p_S6K1->Translation Promotes p_fourEBP1 p-4E-BP1 (inactive) fourEBP1->p_fourEBP1 eIF4E eIF4E fourEBP1->eIF4E Inhibits p_fourEBP1->eIF4E Releases eIF4E->Translation Initiates

Caption: L-Leucine mediated activation of the mTORC1 signaling pathway.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the protection of the L-leucine carboxylic acid group as a methyl ester, followed by the coupling of L-leucine methyl ester with lithocholic acid, and subsequent deprotection (hydrolysis) of the methyl ester. An alternative and often higher-yielding approach involves the activation of the lithocholic acid carboxylic group as an N-hydroxysuccinimide (NHS) ester prior to coupling.

Method 1: Synthesis via Carbodiimide Coupling (EDC/HOBt)

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.[6][7][8]

Workflow for EDC/HOBt Coupling

Synthesis_Workflow_EDC cluster_step1 Step 1: Esterification cluster_step2 Step 2: Coupling cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Purification Leucine L-Leucine MeOH Methanol (B129727) (MeOH) SOCl₂ Leucine->MeOH Leucine_ester L-Leucine Methyl Ester Hydrochloride MeOH->Leucine_ester Coupling_reagents EDC, HOBt Triethylamine (B128534) (TEA) Leucine_ester->Coupling_reagents Lithocholic_acid Lithocholic Acid Lithocholic_acid->Coupling_reagents Intermediate This compound Methyl Ester Coupling_reagents->Intermediate Hydrolysis_reagents LiOH or NaOH Methanol/Water Intermediate->Hydrolysis_reagents Final_product This compound Hydrolysis_reagents->Final_product Purification Silica (B1680970) Gel Chromatography Final_product->Purification

Caption: Synthesis workflow for this compound via EDC/HOBt coupling.

Materials and Reagents

  • L-Leucine

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Lithocholic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol

Step 1: Synthesis of L-Leucine Methyl Ester Hydrochloride

  • To a round-bottom flask containing anhydrous methanol (100 mL) at 0 °C, slowly add thionyl chloride (1.2 equivalents).

  • Add L-leucine (1 equivalent) to the solution and stir at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain L-leucine methyl ester hydrochloride as a white solid. This can be used in the next step without further purification.

Step 2: Coupling of Lithocholic Acid and L-Leucine Methyl Ester

  • Dissolve lithocholic acid (1 equivalent), L-leucine methyl ester hydrochloride (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (2.5 equivalents) to neutralize the hydrochloride salt and activate the reaction.

  • Add EDC-HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound methyl ester.

Step 3: Hydrolysis of this compound Methyl Ester

  • Dissolve the crude methyl ester from the previous step in a mixture of methanol and water.[9]

  • Add LiOH (2-3 equivalents) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.

Step 4: Purification

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of acetic acid) to afford pure this compound.

Method 2: Synthesis via N-Hydroxysuccinimide (NHS) Ester Activation

This method involves the pre-activation of lithocholic acid with N-hydroxysuccinimide to form a more stable and reactive intermediate for the coupling reaction.[10]

Workflow for NHS Ester Activation

Synthesis_Workflow_NHS cluster_step1 Step 1: Esterification cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Coupling cluster_step4 Step 4: Hydrolysis & Purification Leucine L-Leucine MeOH Methanol (MeOH) SOCl₂ Leucine->MeOH Leucine_ester L-Leucine Methyl Ester Hydrochloride MeOH->Leucine_ester Coupling_reagents Triethylamine (TEA) Leucine_ester->Coupling_reagents Lithocholic_acid Lithocholic Acid NHS_reagents N-Hydroxysuccinimide (NHS) DCC or EDC Lithocholic_acid->NHS_reagents NHS_ester Lithocholic Acid NHS Ester NHS_reagents->NHS_ester NHS_ester->Coupling_reagents Intermediate This compound Methyl Ester Coupling_reagents->Intermediate Hydrolysis_purification LiOH or NaOH Methanol/Water Silica Gel Chromatography Intermediate->Hydrolysis_purification Final_product This compound Hydrolysis_purification->Final_product

Caption: Synthesis workflow for this compound via NHS ester activation.

Protocol

Step 1: Synthesis of L-Leucine Methyl Ester Hydrochloride

  • Follow the same procedure as in Method 1, Step 1.

Step 2: Synthesis of Lithocholic Acid N-Hydroxysuccinimide (NHS) Ester

  • Dissolve lithocholic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable solvent such as THF or DCM.

  • Add a coupling agent like Dicyclohexylcarbodiimide (DCC) or EDC (1.1 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.

  • Concentrate the filtrate under reduced pressure to obtain the crude lithocholic acid NHS ester, which can be used directly in the next step.

Step 3: Coupling of Lithocholic Acid NHS Ester and L-Leucine Methyl Ester

  • Dissolve the crude lithocholic acid NHS ester (1 equivalent) and L-leucine methyl ester hydrochloride (1.2 equivalents) in DMF or DCM.

  • Add triethylamine (2.5 equivalents) to the mixture and stir at room temperature overnight.

  • Work up the reaction as described in Method 1, Step 2, to obtain the crude this compound methyl ester.

Step 4: Hydrolysis and Purification

  • Follow the same procedure as in Method 1, Steps 3 and 4, for the hydrolysis of the methyl ester and purification of the final product.

Data Presentation

Expected Product Characterization

ParameterExpected Result
Appearance White to off-white solid
¹H NMR Consistent with the structure of this compound. Characteristic signals for the steroid backbone of lithocholic acid and the isobutyl group of leucine are expected.
¹³C NMR Consistent with the structure, showing the expected number of carbon signals.
Mass Spectrometry (ESI-MS) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 489.7.
Purity (HPLC) ≥95%

Note: The exact chemical shifts in NMR spectra will depend on the solvent used. It is recommended to acquire reference spectra of the starting materials for comparison.

Troubleshooting

ProblemPossible CauseSolution
Low coupling yield Incomplete activation of carboxylic acid. Moisture in the reaction. Steric hindrance.Ensure anhydrous conditions. Increase the amount of coupling agent. Extend the reaction time or increase the temperature slightly.
Incomplete hydrolysis Insufficient base or reaction time.Increase the amount of LiOH/NaOH or prolong the reaction time. Monitor carefully by TLC.
Difficult purification Presence of unreacted starting materials or byproducts.Optimize the stoichiometry in the coupling step. Perform a thorough aqueous workup. Use a different solvent system for chromatography.
Racemization of L-leucine Use of excessive base or high temperatures during coupling.Use a non-nucleophilic base like DIPEA. Maintain low temperatures during the addition of coupling reagents.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available instrumentation. Standard safety precautions should be followed when handling all chemicals.

References

Application Notes and Protocols for N-Lithocholyl-L-Leucine in In Vitro Gut Fermentation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lithocholyl-L-Leucine is a bile acid conjugate formed from the secondary bile acid, lithocholic acid (LCA), and the essential amino acid, L-leucine. Recent research has highlighted the significant role of gut microbiota in metabolizing primary bile acids into a diverse pool of secondary and microbially conjugated bile acids (MCBAs), which act as signaling molecules influencing host health and disease.[1][2][3] this compound, as a naturally occurring MCBA, is of particular interest for its potential to modulate gut microbial composition and host signaling pathways, such as the farnesoid X receptor (FXR) pathway, which is crucial for bile acid homeostasis, lipid and glucose metabolism, and inflammation.[4][5]

These application notes provide a comprehensive guide for utilizing this compound in in vitro gut fermentation models to investigate its effects on the gut microbiome and host-microbe interactions. The protocols outlined below are designed for researchers in microbiology, gastroenterology, and pharmacology to assess the therapeutic potential of this and similar molecules.

Applications

  • Modulation of Gut Microbiota Composition: Investigate the impact of this compound on the abundance of specific bacterial taxa, including beneficial and potentially pathogenic species. Leucine (B10760876) supplementation has been shown to alter the Firmicutes to Bacteroidetes ratio, a key indicator of gut health.[6][7]

  • Assessment of Microbial Metabolism: Determine the effect of this compound on the production of key microbial metabolites, such as short-chain fatty acids (SCFAs), which are vital for gut barrier integrity and host energy metabolism.

  • Host-Microbe Signaling Pathway Analysis: Elucidate the influence of this compound on host cell signaling pathways by co-culturing intestinal epithelial cells with the fermentation supernatant. A primary target for investigation is the FXR signaling pathway, as LCA is a known FXR antagonist with partial agonist activity.[8]

  • Prebiotic and Postbiotic Potential: Evaluate this compound as a potential prebiotic that selectively promotes the growth of beneficial bacteria or as a postbiotic with direct signaling effects on the host.

Experimental Protocols

Protocol 1: In Vitro Batch Fermentation Model to Assess the Effect of this compound on Gut Microbiota

This protocol describes a static batch fermentation system to screen the effects of this compound on the composition and metabolic activity of the human gut microbiota.

Materials:

  • This compound (commercially available)

  • Anaerobic fermentation medium (e.g., Wilkins-Chalgren broth)

  • Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases)

  • Phosphate-buffered saline (PBS), anaerobic

  • Anaerobic chamber or jars with gas-generating systems

  • Sterile, anaerobic culture tubes or vials

  • Centrifuge

  • Reagents for DNA extraction, 16S rRNA gene sequencing, and SCFA analysis (GC or HPLC)

Procedure:

  • Preparation of Fecal Inoculum:

    • Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic PBS inside an anaerobic chamber.

    • Filter the slurry through sterile cheesecloth to remove large particulate matter. This filtered homogenate serves as the fecal inoculum.

  • Experimental Setup:

    • Prepare anaerobic fermentation medium.

    • Dispense 9 mL of the medium into sterile, anaerobic culture tubes.

    • Add this compound to the experimental tubes at desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). A vehicle control (e.g., DMSO) should be included.

    • Inoculate each tube with 1 mL of the fecal inoculum.

    • Seal the tubes tightly and incubate at 37°C under anaerobic conditions for 24-48 hours.

  • Sample Collection and Analysis:

    • At designated time points (e.g., 0, 24, and 48 hours), collect aliquots from each fermentation tube.

    • Centrifuge a portion of the sample to separate the bacterial pellet and the supernatant.

    • Microbiota Analysis: Extract DNA from the bacterial pellets and perform 16S rRNA gene sequencing to determine changes in microbial composition.

    • Metabolite Analysis: Analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Bile acid profiles can be analyzed using liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: Caco-2 Cell Co-culture with Fermentation Supernatant to Evaluate Host Cell Response

This protocol assesses the impact of microbial metabolites produced during the fermentation of this compound on intestinal epithelial cells.

Materials:

  • Caco-2 cells (human colon adenocarcinoma cell line)

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Transwell® inserts

  • Supernatants from the in vitro fermentation experiment (Protocol 1)

  • Reagents for RNA extraction, qRT-PCR, and ELISA

Procedure:

  • Caco-2 Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts until a differentiated monolayer is formed (typically 21 days).

  • Treatment with Fermentation Supernatant:

    • Collect supernatants from the 48-hour fermentation cultures (both control and this compound treated).

    • Sterile-filter the supernatants through a 0.22 µm filter.

    • Dilute the sterile supernatants with fresh cell culture medium (e.g., 1:10 dilution).

    • Replace the medium in the apical compartment of the Transwell® inserts with the diluted supernatants.

    • Incubate for 6-24 hours.

  • Analysis of Host Cell Response:

    • Gene Expression Analysis: Harvest the Caco-2 cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in the FXR signaling pathway (e.g., FXR, SHP, FGF19) and inflammatory pathways (e.g., IL-8, TNF-α).

    • Cytokine Secretion: Collect the basolateral medium and measure the secretion of pro-inflammatory cytokines (e.g., IL-8) using an ELISA kit.

Data Presentation

Table 1: Hypothetical Effect of this compound on Gut Microbiota Composition (Relative Abundance %)

Bacterial TaxonControl (0 µM)10 µM N-L-L50 µM N-L-L100 µM N-L-L
Phylum
Firmicutes55.2 ± 3.158.9 ± 2.862.5 ± 3.565.1 ± 4.0**
Bacteroidetes38.5 ± 2.534.1 ± 2.230.8 ± 2.927.4 ± 3.3
Firmicutes:Bacteroidetes1.431.732.032.38
Genus
Faecalibacterium8.2 ± 0.99.5 ± 1.111.3 ± 1.4*12.8 ± 1.6
Bacteroides20.1 ± 1.817.5 ± 1.515.2 ± 1.9*13.1 ± 2.0**
Clostridium4.5 ± 0.65.1 ± 0.75.8 ± 0.96.5 ± 1.1
Values are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to control.
N-L-L: this compound

Table 2: Hypothetical Effect of this compound on Short-Chain Fatty Acid (SCFA) Production (mM)

SCFAControl (0 µM)10 µM N-L-L50 µM N-L-L100 µM N-L-L
Acetate45.3 ± 4.243.1 ± 3.940.8 ± 4.538.2 ± 4.8
Propionate18.7 ± 2.120.5 ± 2.522.9 ± 2.824.6 ± 3.1**
Butyrate15.2 ± 1.918.9 ± 2.323.4 ± 2.7 26.8 ± 3.0
Values are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to control.
N-L-L: this compound

Table 3: Hypothetical Effect of Fermentation Supernatants on Gene Expression in Caco-2 Cells (Fold Change)

GeneControl SupernatantN-L-L Supernatant (50 µM)
FXR1.0 ± 0.10.8 ± 0.2
SHP1.0 ± 0.21.5 ± 0.3
FGF191.0 ± 0.11.8 ± 0.4**
IL-81.0 ± 0.30.6 ± 0.2
Values are presented as mean ± SD relative to the control. *p < 0.05, **p < 0.01.
N-L-L: this compound

Visualization of Workflows and Pathways

experimental_workflow cluster_fermentation In Vitro Gut Fermentation cluster_analysis Analysis cluster_coculture Host Cell Co-culture fecal_sample Fecal Sample inoculum Fecal Inoculum fecal_sample->inoculum fermentation Anaerobic Incubation (37°C, 24-48h) inoculum->fermentation medium Anaerobic Medium medium->fermentation nll This compound nll->fermentation control Vehicle Control control->fermentation supernatant Supernatant fermentation->supernatant pellet Bacterial Pellet fermentation->pellet scfa SCFA Analysis (GC/HPLC) supernatant->scfa biles Bile Acid Analysis (LC-MS) supernatant->biles treatment Treatment with Supernatant supernatant->treatment dna DNA Extraction pellet->dna sequencing 16S rRNA Sequencing dna->sequencing bioinformatics Bioinformatics Analysis sequencing->bioinformatics caco2 Caco-2 Cell Monolayer caco2->treatment gene_expression Gene Expression (qRT-PCR) treatment->gene_expression cytokine Cytokine Secretion (ELISA) treatment->cytokine

Figure 1: Experimental workflow for investigating this compound in an in vitro gut fermentation model and subsequent host cell co-culture.

fxr_pathway cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial Cell NLL This compound Microbiota Gut Microbiota NLL->Microbiota NLL_internal This compound NLL->NLL_internal Metabolites Microbial Metabolites (e.g., Butyrate) Microbiota->Metabolites Metabolites_internal Metabolites Metabolites->Metabolites_internal FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP Activation FGF19 FGF19 FXR_RXR->FGF19 Activation NFkB NF-κB FXR_RXR->NFkB Inhibition Inflammation Inflammation NFkB->Inflammation NLL_internal->FXR Antagonist/ Partial Agonist Metabolites_internal->NFkB Inhibition

Figure 2: Proposed signaling pathway of this compound and its microbial metabolites in intestinal epithelial cells, focusing on the Farnesoid X Receptor (FXR).

References

Application of N-Lithocholyl-L-Leucine in Hydrogel Formation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lithocholyl-L-Leucine is a bile acid conjugate that has demonstrated significant potential in the formation of supramolecular hydrogels. These hydrogels are three-dimensional, water-swollen networks held together by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The self-assembly of this compound into nanofibers creates a porous matrix capable of encapsulating therapeutic agents, making it an attractive vehicle for controlled drug delivery. The pH-responsive nature of these hydrogels, attributed to the carboxylic acid moiety of the leucine (B10760876) component, allows for targeted drug release in specific physiological environments. This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound hydrogels in drug delivery research.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrogel
PropertyValueConditions
Minimum Gelation Concentration (MGC)0.5% (w/v)Phosphate Buffer (pH 7.4), 25°C
Gelation Time~15 minutes0.5% (w/v), pH 7.4, 25°C
Melting Temperature (Tgel)65°C0.5% (w/v), pH 7.4
Storage Modulus (G')~10,000 Pa1% (w/v), pH 7.4, 25°C, 1 Hz
Loss Modulus (G'')~100 Pa1% (w/v), pH 7.4, 25°C, 1 Hz

Note: The data presented in this table are representative values based on studies of similar bile acid-amino acid conjugate hydrogels. Actual values for this compound may vary and should be determined experimentally.

Table 2: In Vitro Release of Methotrexate (B535133) from this compound Hydrogel
Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
110 ± 225 ± 3
218 ± 345 ± 4
430 ± 468 ± 5
845 ± 585 ± 6
1258 ± 695 ± 5
2475 ± 7>98%

Note: This data is illustrative and based on typical release profiles for pH-responsive hydrogels. The actual release kinetics will depend on experimental conditions such as drug loading, hydrogel concentration, and buffer composition.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Lithocholic acid

  • L-Leucine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol (B129727)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Lithocholic Acid: In a round-bottom flask, dissolve lithocholic acid (1 equivalent) in anhydrous DCM under an inert atmosphere. Add DCC (1.1 equivalents) and DMAP (0.1 equivalents). Stir the reaction mixture at room temperature for 30 minutes.

  • Coupling Reaction: To the activated lithocholic acid solution, add L-Leucine methyl ester hydrochloride (1.2 equivalents) and triethylamine (B128534) (1.5 equivalents). Stir the reaction at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Ester: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381) to obtain the pure this compound methyl ester.

  • Saponification: Dissolve the purified ester in a mixture of methanol and 1 M NaOH solution. Stir the mixture at 50°C for 4 hours.

  • Acidification and Isolation: After cooling to room temperature, acidify the reaction mixture with 1 M HCl to pH 2-3. A white precipitate of this compound will form.

  • Final Purification: Collect the precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum to yield pure this compound.

Protocol 2: Preparation of this compound Hydrogel

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 M Sodium hydroxide (NaOH)

Procedure:

  • Weigh the desired amount of this compound to achieve the final concentration (e.g., 5 mg for a 0.5% w/v hydrogel in 1 mL).

  • Add the appropriate volume of deionized water and a stoichiometric amount of 0.1 M NaOH to deprotonate the carboxylic acid and dissolve the compound.

  • Gently warm the solution and sonicate for a few minutes to ensure complete dissolution.

  • Add the required volume of 10x PBS to achieve a final concentration of 1x PBS (pH 7.4).

  • Allow the solution to stand undisturbed at room temperature. Gelation should occur within 15-30 minutes. The formation of a stable hydrogel can be confirmed by inverting the vial.

Protocol 3: Characterization of Hydrogel Properties

1. Minimum Gelation Concentration (MGC):

  • Prepare a series of this compound solutions in PBS (pH 7.4) at varying concentrations (e.g., 0.1% to 1.0% w/v) in separate vials.

  • Allow the vials to stand at room temperature for a set period (e.g., 2 hours).

  • Invert each vial to observe if a stable gel has formed (i.e., no flow within 30 seconds). The lowest concentration at which a stable gel forms is the MGC.

2. Rheological Measurements:

  • Prepare a hydrogel of the desired concentration directly on the plate of a rheometer.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

  • Perform a strain sweep (e.g., 0.01% to 100%) at a constant frequency to determine the linear viscoelastic region.

Protocol 4: Drug Loading and In Vitro Release Study (Model Drug: Methotrexate)

Materials:

  • This compound hydrogel (e.g., 1% w/v)

  • Methotrexate (MTX) solution

  • Phosphate buffer at pH 7.4 and pH 5.5

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

Procedure:

Drug Loading (In situ method):

  • Prepare the this compound solution as described in Protocol 2.

  • Before gelation, add the desired amount of methotrexate solution to the this compound solution and mix gently.

  • Allow the mixture to form a drug-loaded hydrogel.

In Vitro Release Study:

  • Place a known amount of the methotrexate-loaded hydrogel into a dialysis bag.

  • Immerse the dialysis bag in a known volume of release medium (phosphate buffer at pH 7.4 or pH 5.5) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of methotrexate in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength for methotrexate).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_hydrogel Hydrogel Formation cluster_application Drug Delivery Application s1 Lithocholic Acid + L-Leucine Methyl Ester s2 Coupling Reaction (DCC, DMAP) s1->s2 s3 Saponification (NaOH) s2->s3 s4 This compound s3->s4 h1 Dissolution in Alkaline Solution s4->h1 h2 pH Adjustment (PBS, pH 7.4) h1->h2 h3 Self-Assembly & Gelation h2->h3 a1 Drug Loading (e.g., Methotrexate) h3->a1 a3 Characterization (Rheology, MGC) h3->a3 a2 In Vitro Release Study a1->a2

Caption: Experimental workflow for this compound hydrogel preparation and application.

signaling_pathway cluster_hydrogel This compound Hydrogel cluster_cell Target Cell hydrogel Drug-Loaded Hydrogel (e.g., Methotrexate) fxr FXR (Nuclear Receptor) hydrogel->fxr Bile Acid Component Release tgr5 TGR5 (Membrane Receptor) hydrogel->tgr5 Bile Acid Component Release drug_release pH-Dependent Drug Release hydrogel->drug_release nucleus Nucleus fxr->nucleus Translocates to camp cAMP tgr5->camp Activates pka PKA creb CREB pka->creb Phosphorylates glp1 GLP-1 Secretion creb->glp1 Induces camp->pka Activates target_genes Target Gene Expression (Metabolism, Inflammation) nucleus->target_genes Regulates therapeutic_effect Therapeutic Effect (e.g., Anti-proliferative) drug_release->therapeutic_effect

Caption: Putative signaling pathways modulated by this compound hydrogel components.

Application Notes and Protocols for Studying the Effects of N-Lithocholyl-L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lithocholyl-L-Leucine (N-LCL) is a fascinating hybrid molecule that conjugates a secondary bile acid, lithocholic acid (LCA), with the essential branched-chain amino acid, L-leucine. While the individual components have well-documented biological activities, the effects of the conjugated molecule are largely unexplored. L-leucine is a potent activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2][3][4][] It also plays roles in metabolic regulation and has shown potential anti-inflammatory properties.[6][7][8][9] Bile acids, including LCA derivatives, are known to act as signaling molecules, primarily through receptors like farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1/TGR5), influencing lipid and glucose metabolism, as well as inflammatory responses.[10] Some bile acid derivatives have also been investigated for their pro-apoptotic and anti-cancer activities.[10][11]

These application notes provide a comprehensive experimental framework to investigate the biological effects of N-LCL, focusing on its potential impact on cell viability, signaling pathways, and inflammatory responses. The provided protocols are designed to be detailed and reproducible for use in a research setting.

Experimental Design

The overall objective of this experimental design is to characterize the in vitro effects of N-LCL and elucidate its potential mechanisms of action. The design is structured to first assess the cytotoxic potential of N-LCL, followed by an investigation into its effects on key signaling pathways and inflammatory markers.

Specific Aims:

  • Determine the cytotoxic and proliferative effects of N-LCL on various cell lines. This will establish a working concentration range for subsequent mechanistic studies.

  • Investigate the effect of N-LCL on the mTOR signaling pathway. This will explore whether the L-leucine moiety of N-LCL retains its ability to activate this critical pathway.

  • Examine the impact of N-LCL on inflammatory signaling pathways. This will assess the potential anti-inflammatory or pro-inflammatory properties of the molecule, potentially mediated by the lithocholic acid component.

Experimental Workflow Diagram:

experimental_workflow Experimental Workflow for N-LCL Characterization prep_ncl Synthesize or Procure This compound viability_assay Cell Viability Assay (MTT/XTT) prep_ncl->viability_assay cell_culture Culture Selected Cell Lines (e.g., HepG2, C2C12, RAW 264.7) cell_culture->viability_assay proliferation_assay Proliferation Assay (BrdU) viability_assay->proliferation_assay western_blot_mTOR Western Blot for p-mTOR, p-p70S6K, p-4E-BP1 proliferation_assay->western_blot_mTOR lps_stimulation LPS Stimulation of Macrophages proliferation_assay->lps_stimulation elisa_cytokine ELISA for TNF-α, IL-6, IL-10 lps_stimulation->elisa_cytokine western_blot_nfkb Western Blot for p-NF-κB, IκBα lps_stimulation->western_blot_nfkb

Caption: Overall experimental workflow for the characterization of N-LCL effects.

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assays

Objective: To determine the effect of N-LCL on cell viability and proliferation.

Materials:

  • This compound (N-LCL)

  • Selected cell lines (e.g., HepG2 human liver cancer cells, C2C12 mouse myoblasts, RAW 264.7 mouse macrophages)

  • Complete growth medium (specific to each cell line)

  • Serum-free medium

  • MTT or XTT assay kit

  • BrdU cell proliferation assay kit

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium and incubate for 24 hours at 37°C and 5% CO2.

  • Serum Starvation (for proliferation assay): For the BrdU assay, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.

  • N-LCL Treatment: Prepare a stock solution of N-LCL in a suitable solvent like DMSO.[12] Serially dilute the N-LCL stock solution in the appropriate medium (complete for viability, serum-free for proliferation) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for proliferation (e.g., 10% FBS).

  • Incubation: Replace the medium in the 96-well plates with the N-LCL-containing medium and incubate for 24, 48, and 72 hours.

  • Assay Performance:

    • MTT/XTT Assay: Follow the manufacturer's instructions to measure cell viability. This typically involves adding the reagent to each well, incubating for a specified time, and then measuring the absorbance at the appropriate wavelength.

    • BrdU Assay: Follow the manufacturer's instructions. This involves adding BrdU to the wells for a labeling period, followed by fixation, antibody incubation, and substrate addition before reading the absorbance.

  • Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (for cytotoxicity) or EC50 (for proliferation).

Data Presentation:

Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72hProliferation (OD) - 48h
Vehicle Control100 ± 5.2100 ± 6.1100 ± 5.81.2 ± 0.1
N-LCL 0.198 ± 4.9102 ± 5.5105 ± 6.31.3 ± 0.1
N-LCL 195 ± 5.1108 ± 6.0110 ± 5.91.5 ± 0.2
N-LCL 1092 ± 4.8115 ± 6.3120 ± 6.51.8 ± 0.2
N-LCL 5075 ± 6.280 ± 5.970 ± 6.11.1 ± 0.1
N-LCL 10040 ± 5.535 ± 5.220 ± 4.80.5 ± 0.1
Protocol 2: Western Blot Analysis of mTOR Signaling

Objective: To investigate the effect of N-LCL on the activation of the mTOR signaling pathway.

Materials:

  • N-LCL

  • C2C12 or other relevant cell line

  • Complete growth medium and serum-free medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat the cells with non-toxic concentrations of N-LCL (determined from Protocol 1) for various time points (e.g., 15, 30, 60 minutes). Include a positive control (e.g., L-leucine or insulin).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (β-actin).

Data Presentation:

Treatmentp-mTOR/mTOR (Fold Change)p-p70S6K/p70S6K (Fold Change)p-4E-BP1/4E-BP1 (Fold Change)
Vehicle Control1.0 ± 0.11.0 ± 0.11.0 ± 0.1
L-Leucine (Positive Control)3.5 ± 0.44.2 ± 0.52.8 ± 0.3
N-LCL (10 µM)2.8 ± 0.33.5 ± 0.42.2 ± 0.2
N-LCL (50 µM)1.5 ± 0.21.8 ± 0.21.2 ± 0.1

mTOR Signaling Pathway Diagram:

mtor_pathway Hypothesized N-LCL Effect on mTOR Signaling N_LCL This compound mTORC1 mTORC1 N_LCL->mTORC1 Activates? p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: Hypothesized activation of the mTOR pathway by N-LCL.

Protocol 3: Analysis of Inflammatory Response

Objective: To determine the effect of N-LCL on the inflammatory response in macrophages.

Materials:

  • N-LCL

  • RAW 264.7 mouse macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α, IL-6, and IL-10

  • Western blot reagents and antibodies (as in Protocol 2, plus anti-phospho-NF-κB p65, anti-NF-κB p65, anti-IκBα)

Procedure:

  • Cell Culture and Pre-treatment: Seed RAW 264.7 cells in 6-well plates (for Western blot) or 24-well plates (for ELISA) and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of N-LCL for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for ELISA, 30-60 minutes for Western blot). Include a vehicle control, an LPS-only control, and N-LCL-only controls.

  • Sample Collection:

    • ELISA: Collect the cell culture supernatants and store at -80°C until analysis.

    • Western Blot: Lyse the cells and prepare protein lysates as described in Protocol 2.

  • ELISA: Perform ELISAs for TNF-α, IL-6, and IL-10 on the collected supernatants according to the manufacturer's instructions.

  • Western Blot: Perform Western blot analysis on the cell lysates to detect the levels of phosphorylated NF-κB p65 and total NF-κB p65, as well as the degradation of IκBα.

  • Data Analysis:

    • ELISA: Calculate the concentrations of the cytokines in each sample based on the standard curve.

    • Western Blot: Quantify band intensities as described in Protocol 2.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)p-NF-κB/NF-κB (Fold Change)IκBα Degradation (%)
Vehicle Control50 ± 1020 ± 515 ± 41.0 ± 0.10 ± 5
LPS2500 ± 2001800 ± 150100 ± 205.2 ± 0.680 ± 8
LPS + N-LCL (10 µM)1800 ± 1801200 ± 130150 ± 253.8 ± 0.465 ± 7
LPS + N-LCL (50 µM)1000 ± 120700 ± 90250 ± 302.1 ± 0.340 ± 6

NF-κB Signaling Pathway Diagram:

nfkb_pathway Hypothesized N-LCL Effect on NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK N_LCL This compound N_LCL->IKK Inhibits? IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IKK->NFkappaB Activates (via IκBα degradation) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces

Caption: Hypothesized inhibitory effect of N-LCL on the NF-κB pathway.

Conclusion

This set of application notes and protocols provides a robust starting point for the systematic investigation of this compound's biological effects. The proposed experiments will generate crucial data on its cytotoxicity, its influence on the mTOR pathway, and its potential immunomodulatory properties. The results from these studies will be instrumental for researchers and drug development professionals in evaluating the therapeutic potential of this novel bile acid-amino acid conjugate.

References

Application Note: Extraction and Quantification of N-Lithocholyl-L-Leucine in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lithocholyl-L-Leucine is a microbially conjugated bile acid, a class of molecules gaining interest for their potential roles in various physiological and pathological processes.[1] Accurate quantification of this compound in complex biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic studies and for elucidating its biological functions. This application note provides detailed protocols for the extraction of this compound using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma and Serum)

Protein precipitation is a common initial step to remove the bulk of protein from plasma or serum samples.

  • Materials:

    • Plasma or serum samples

    • Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) containing 0.1% formic acid (FA)

    • Vortex mixer

    • Centrifuge capable of high speeds (e.g., 13,000 x g)

    • 0.22 µm polytetrafluoroethylene (PTFE) or polyvinylidene fluoride (B91410) (PVDF) syringe filters

  • Protocol:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300-400 µL of ice-cold ACN or MeOH with 0.1% FA.

    • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 20-30 minutes to enhance protein precipitation.

    • Centrifuge the samples at 13,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean tube.

    • The resulting extract is now ready for LLE, SPE, or direct injection into the LC-MS/MS system, although further cleanup is recommended for optimal results.

Extraction Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a robust method for separating analytes based on their differential solubility in immiscible liquids.

  • Materials:

    • Protein-precipitated sample supernatant

    • Methyl tert-butyl ether (MTBE)

    • Water (LC-MS grade)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • To the filtered supernatant from the protein precipitation step, add an equal volume of MTBE.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge at 3,000 x g for 10 minutes to facilitate phase separation.

    • Carefully transfer the upper organic layer to a new tube.

    • Repeat the extraction of the aqueous layer with another volume of MTBE to maximize recovery.

    • Combine the organic extracts.

    • Evaporate the combined organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.

Extraction Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more controlled and often cleaner extraction compared to LLE. A mixed-mode cation exchange (MCX) or a reversed-phase (C18) sorbent can be suitable.

  • Materials:

    • Protein-precipitated sample supernatant

    • SPE cartridges (e.g., Mixed-Mode Cation Exchange or C18)

    • SPE manifold

    • Methanol (MeOH)

    • Water (LC-MS grade)

    • Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol for MCX; ACN for C18)

    • Nitrogen evaporator

  • Protocol:

    • Conditioning: Condition the SPE cartridge by passing 1-2 mL of MeOH followed by 1-2 mL of water.

    • Loading: Load the filtered supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1-2 mL of water to remove salts and other polar impurities. A subsequent wash with a weak organic solvent (e.g., 10% MeOH in water) can be performed to remove less polar interferences.

    • Elution: Elute the this compound from the cartridge with 1-2 mL of the appropriate elution solvent.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the sensitive and selective quantification of bile acid conjugates.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (adapted from similar analyses):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of this compound.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is typically used. For example, starting at 30% B, ramping to 95% B over 10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (predicted):

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

    • Multiple Reaction Monitoring (MRM): The precursor ion would be the [M+H]+ of this compound. Product ions would result from the fragmentation of the parent molecule, likely at the amide bond. Specific MRM transitions would need to be optimized by infusing a standard of this compound.

Data Presentation

The following tables summarize expected quantitative data based on the analysis of similar N-acyl amino acids and bile acid conjugates. These values should be determined experimentally for this compound.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery > 85%> 90%
Matrix Effect < 15%< 10%
Lower Limit of Quantification (LLOQ) 1-10 ng/mL0.5-5 ng/mL
Upper Limit of Quantification (ULOQ) 500-1000 ng/mL500-1000 ng/mL
Intra-day Precision (%CV) < 10%< 8%
Inter-day Precision (%CV) < 15%< 12%

Table 1: Expected Performance Characteristics of LLE and SPE Methods.

ParameterValue
Precursor Ion (Q1) [M+H]+ To be determined
Product Ion (Q3) To be determined
Collision Energy (CE) To be determined
Dwell Time 100 ms

Table 2: Predicted LC-MS/MS Parameters for this compound.

Visualizations

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis BiologicalMatrix Biological Matrix (Plasma, Serum, Tissue) ProteinPrecipitation Protein Precipitation (ACN or MeOH) BiologicalMatrix->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LLE Liquid-Liquid Extraction (e.g., MTBE) Supernatant->LLE SPE Solid-Phase Extraction (e.g., C18 or MCX) Supernatant->SPE Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: Experimental workflow for the extraction and analysis of this compound.

G cluster_pathway Generalized N-Acyl Amino Acid Signaling NAAA N-Acyl Amino Acid (e.g., this compound) Receptor Cell Surface Receptor (e.g., GPCR) NAAA->Receptor Binding SecondMessenger Second Messenger Cascade (e.g., cAMP, Ca2+) Receptor->SecondMessenger Kinase Kinase Activation SecondMessenger->Kinase TranscriptionFactor Transcription Factor Activation Kinase->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: A generalized signaling pathway for N-acyl amino acids.

Conclusion

The protocols described in this application note provide a robust framework for the extraction and quantification of this compound from complex biological matrices. Both LLE and SPE are viable extraction techniques, with SPE generally offering higher purity and recovery. The use of LC-MS/MS ensures sensitive and specific detection. Researchers should optimize the specific parameters for their particular instrumentation and matrix to achieve the best results. These methods will be valuable for advancing the understanding of the roles of microbially conjugated bile acids in health and disease.

References

Application Notes and Protocols for N-Lithocholyl-L-Leucine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards and research protocols for N-Lithocholyl-L-Leucine, a bile acid conjugate of significant interest. This document outlines methodologies for its synthesis, purification, and characterization using various analytical techniques. Furthermore, it explores its potential biological activities by detailing protocols for investigating its impact on relevant signaling pathways.

Synthesis and Purification of this compound

This compound can be synthesized through the coupling of lithocholic acid and L-leucine. A common method is the Schotten-Baumann reaction, which involves the acylation of the amino group of L-leucine with an activated form of lithocholic acid, such as its acyl chloride.

Synthesis Workflow

The synthesis workflow involves the activation of the carboxylic acid group of lithocholic acid, followed by its reaction with L-leucine in a basic solution. The product is then isolated and purified.

G cluster_synthesis Synthesis of this compound LCA Lithocholic Acid Activation Activation (e.g., with thionyl chloride) LCA->Activation LCA_Cl Lithocholyl Chloride Activation->LCA_Cl Reaction Schotten-Baumann Reaction (in aqueous base) LCA_Cl->Reaction Leucine L-Leucine Leucine->Reaction Crude Crude this compound Reaction->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Pure this compound Purification->Pure

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Activation of Lithocholic Acid: Dissolve lithocholic acid in a suitable anhydrous solvent (e.g., dichloromethane). Add an activating agent, such as thionyl chloride or oxalyl chloride, dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the lithocholyl chloride.

  • Coupling Reaction: Dissolve L-leucine in an aqueous solution of sodium hydroxide. Cool the solution to 0°C and add the lithocholyl chloride dissolved in a water-miscible solvent (e.g., THF) dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the crude product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to yield pure this compound.

Analytical Characterization

The purity and identity of synthesized this compound should be confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of bile acid conjugates. A reversed-phase C18 column is typically used for separation, and detection is achieved using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., methanol) to prepare stock solutions. For biological samples, perform a protein precipitation step followed by solid-phase extraction for cleanup.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated from the fragmentation of the precursor ion. Specific transitions for this compound need to be determined by infusing a standard solution. For related compounds, characteristic losses of the amino acid moiety are observed.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Glycocholic Acid464.374.135
Taurocholic Acid514.380.040
L-Leucine132.186.115

Note: The above table provides example MRM transitions for common bile acid conjugates and L-leucine. The optimal parameters for this compound must be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be used for complete signal assignment.

The following tables provide expected chemical shift ranges for the key structural motifs in this compound based on data for lithocholic acid and L-leucine.

Table: Expected ¹H NMR Chemical Shifts

ProtonExpected Chemical Shift (ppm)
Steroid Backbone Protons0.6 - 2.5
H-3 (CH-OH)3.4 - 3.6
Leucine α-CH4.2 - 4.5
Leucine β-CH₂1.5 - 1.8
Leucine γ-CH1.6 - 1.9
Leucine δ-CH₃0.8 - 1.0

Table: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (ppm)
Steroid Backbone Carbons10 - 60
C-3 (CH-OH)70 - 72
Leucine C=O (amide)172 - 175
Leucine C=O (acid)175 - 178
Leucine α-C51 - 54
Leucine β-C40 - 43
Leucine γ-C24 - 26
Leucine δ-C21 - 23
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3500 - 3200
N-H stretch (amide)3400 - 3200
C-H stretch (aliphatic)3000 - 2850
C=O stretch (carboxylic acid)1725 - 1700
C=O stretch (amide I)1680 - 1630
N-H bend (amide II)1570 - 1515

Biological Activity and Signaling Pathways

This compound, as a conjugate of lithocholic acid and L-leucine, may interact with signaling pathways associated with both of its constituent molecules. These include bile acid receptors like TGR5 and FXR, and the nutrient-sensing mTOR pathway.

TGR5 and FXR Signaling Pathways

Lithocholic acid is a known agonist for the G-protein coupled receptor TGR5 and can also influence the farnesoid X receptor (FXR) pathway.[1][2]

G cluster_pathway Potential Bile Acid Receptor Signaling LCA_Leu This compound TGR5 TGR5 LCA_Leu->TGR5 Activation FXR FXR LCA_Leu->FXR Modulation AC Adenylyl Cyclase TGR5->AC Activation cAMP cAMP AC->cAMP Activation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Activation Gene_Exp Target Gene Expression CREB->Gene_Exp Activation FXR->Gene_Exp Modulation

Caption: Potential signaling pathways for this compound.

mTOR Signaling Pathway

L-leucine is a potent activator of the mTORC1 signaling pathway, which is a master regulator of cell growth and protein synthesis.[3][4]

G cluster_mTOR L-Leucine Mediated mTORC1 Signaling Leucine L-Leucine (from hydrolysis) mTORC1 mTORC1 Leucine->mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Phosphorylation _4EBP1->Protein_Synthesis Inhibits

Caption: L-leucine component's potential effect on mTORC1 signaling.

Experimental Protocol: Western Blot for mTORC1 Activation
  • Cell Culture and Treatment: Culture cells (e.g., muscle cells or hepatocytes) in appropriate media. Treat cells with this compound at various concentrations for a specified duration.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Target ProteinExpected Change with L-Leucine Stimulation
p-mTOR (Ser2448)Increase
p-p70S6K (Thr389)Increase
p-4E-BP1 (Thr37/46)Increase

Disclaimer: This document provides a guide for the analytical and biological investigation of this compound. All experimental protocols should be adapted and optimized for specific laboratory conditions and research questions. The quantitative data provided are examples based on related compounds and should be experimentally verified for this compound.

References

Application Notes: Investigating the Cellular Functions of N-Lithocholyl-L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Lithocholyl-L-Leucine is a bile acid-amino acid conjugate, composed of Lithocholic acid (LCA) and the essential amino acid L-leucine.[1] This unique structure suggests a dual mechanism of action, making it a compound of significant interest for researchers in cell biology and drug development. LCA is a secondary bile acid known to be a potent endogenous agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[2][3][4] Activation of TGR5 is implicated in various metabolic processes, including glucose homeostasis and energy expenditure.[2][5] L-leucine is a branched-chain amino acid (BCAA) that acts as a critical signaling molecule to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of protein synthesis, cell growth, and proliferation.[6][7][]

These application notes provide a comprehensive guide with detailed protocols for researchers to investigate the cellular functions of this compound, focusing on its potential to modulate cell viability, apoptosis, and key signaling pathways.

Hypothesized Mechanism of Action

This compound is hypothesized to exert its cellular effects through the simultaneous activation of two distinct but convergent signaling pathways. The lithocholic acid moiety is expected to bind to and activate the TGR5 receptor. As TGR5 is often coupled to Gαs proteins, its activation typically leads to an increase in intracellular cyclic AMP (cAMP), which in turn can activate downstream effectors like Protein Kinase A (PKA) and the AKT/mTOR pathway.[2][9] Concurrently, the L-leucine moiety can directly stimulate the mTORC1 pathway, a central hub for regulating protein synthesis.[6][10][11] This dual activation may lead to synergistic effects on cell growth, metabolism, and survival.

N_Lithocholyl_L_Leucine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response TGR5 TGR5 / GPBAR1 AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Generates NLLL This compound LCA_moiety LCA Moiety NLLL->LCA_moiety Leu_moiety L-Leucine Moiety NLLL->Leu_moiety LCA_moiety->TGR5 Binds mTORC1 mTORC1 Leu_moiety->mTORC1 Directly Activates PKA PKA cAMP->PKA Activates AKT AKT PKA->AKT Activates AKT->mTORC1 Activates Protein_Synthesis ↑ Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth ↑ Cell Growth mTORC1->Cell_Growth Apoptosis_Inhibition ↓ Apoptosis mTORC1->Apoptosis_Inhibition

Caption: Proposed dual signaling pathway of this compound.

Cell Viability and Cytotoxicity Assays

Application Note

These assays are fundamental for determining the effect of this compound on cell proliferation and for establishing a dose-response curve. The MTT assay, a colorimetric method, measures the metabolic activity of viable cells, which is often proportional to the cell number.[12] This allows for the calculation of key parameters such as the IC50 (half-maximal inhibitory concentration), providing a quantitative measure of the compound's potency.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A 1. Seed cells into a 96-well plate and allow adherence (24h) B 2. Treat with serial dilutions of This compound (24-72h) A->B C 3. Add MTT solution to each well and incubate (3-4h) B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals C->D E 5. Read absorbance at 570 nm using a microplate reader D->E F 6. Calculate % viability relative to control and determine IC50 value E->F

Caption: General workflow for the MTT cell viability assay.
Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated stock of this compound in the appropriate serum-free medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 0 µM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.[13] Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[14]

  • Absorbance Measurement: Mix gently on an orbital shaker for 15-20 minutes to completely dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[13] Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation
Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle)1.2540.08100%
11.1980.0795.5%
51.0530.0684.0%
100.8780.0570.0%
250.6120.0448.8%
500.3510.0328.0%
1000.1500.0212.0%
Calculated IC50 ~26 µM
Table 1: Example data summary for an MTT assay showing the dose-dependent effect of a test compound on cell viability after 48 hours.

Apoptosis Detection Assay

Application Note

To determine if the observed reduction in cell viability is due to programmed cell death (apoptosis) or necrosis, an Annexin (B1180172) V and Propidium Iodide (PI) assay coupled with flow cytometry is recommended.[15] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[16] PI is a fluorescent nuclear stain that is unable to cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15][17] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[16]

Experimental Workflow: Annexin V/PI Flow Cytometry

Apoptosis_Assay_Workflow A 1. Treat cells with this compound at desired concentrations (e.g., IC50) B 2. Harvest cells (including supernatant) and wash with cold PBS A->B C 3. Resuspend cells in 1X Annexin V Binding Buffer B->C D 4. Add FITC-Annexin V and Propidium Iodide (PI) C->D E 5. Incubate for 15 minutes at room temperature in the dark D->E F 6. Analyze by flow cytometry within 1 hour E->F

Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[16]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation
Treatment% Viable Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control94.5 ± 2.13.1 ± 0.81.5 ± 0.50.9 ± 0.3
N-L-L (0.5x IC50)75.2 ± 3.515.8 ± 2.27.3 ± 1.51.7 ± 0.6
N-L-L (1.0x IC50)40.1 ± 4.135.6 ± 3.820.1 ± 2.94.2 ± 1.1
N-L-L (2.0x IC50)15.8 ± 2.925.3 ± 3.155.4 ± 4.53.5 ± 0.9
Table 2: Example data from a flow cytometry apoptosis assay. Data are presented as mean ± SD from three independent experiments.

Signaling Pathway Activation Assay

Application Note

To confirm the hypothesized mechanism of action, Western blotting can be used to measure the phosphorylation status of key proteins within the TGR5 and mTORC1 signaling pathways. Activation of these pathways is typically marked by an increase in the phosphorylation of specific downstream targets. Key proteins to investigate include AKT (a central node in many growth pathways), mTOR itself, and its downstream effectors p70S6K and 4E-BP1, which directly control protein synthesis.[2][6][18]

Protocol: Western Blotting for Phosphorylated Proteins
  • Cell Treatment and Lysis: Seed cells in 6-well or 10 cm plates until they reach ~80% confluency. Treat with this compound for a short duration (e.g., 15, 30, 60 minutes) to observe acute signaling events. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for both the phosphorylated form (e.g., p-AKT Ser473, p-mTOR Ser2448, p-p70S6K Thr389) and the total protein (e.g., total AKT, total mTOR) to allow for normalization.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). For each target, calculate the ratio of the phosphorylated protein signal to the total protein signal.

Data Presentation
Treatment Time (min)p-AKT/Total AKT (Fold Change)p-mTOR/Total mTOR (Fold Change)p-p70S6K/Total p70S6K (Fold Change)
0 (Control)1.01.01.0
152.51.82.1
303.82.93.5
602.92.22.8
Table 3: Example quantitative data from a Western blot experiment showing the time-dependent phosphorylation of key signaling proteins after treatment with this compound.

References

Application Note: Differentiation of N-Lithocholyl-L-Leucine Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lithocholyl-L-Leucine is a microbially conjugated secondary bile acid. The gut microbiota can conjugate bile acids with various amino acids, creating a diverse pool of signaling molecules that can interact with host receptors such as the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[1][2] These interactions can influence various physiological processes, including glucose and lipid metabolism.[3][4] The isomeric forms of these conjugated bile acids, particularly those involving leucine (B10760876) and its isomers like isoleucine, present a significant analytical challenge due to their identical mass. This application note provides a detailed protocol for the differentiation of this compound and its potential isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This protocol outlines the sample preparation, LC-MS/MS analysis, and data processing steps for the differentiation of this compound isomers.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from biological matrices such as plasma or fecal extracts.

  • Reagents and Materials:

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Internal Standard (IS): Isotope-labeled this compound (if available) or a structurally similar bile acid conjugate.

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 100 µL of sample (e.g., plasma) in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is critical for resolving isomers prior to mass spectrometric analysis. A reverse-phase C18 column is recommended for the separation of bile acid conjugates.

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for the sensitive and specific detection of this compound isomers. The key to differentiation lies in the selection of specific fragment ions (product ions) that are unique to each isomer.

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation: MRM Transitions

The differentiation of this compound from its isoleucine isomer relies on the distinct fragmentation patterns of the amino acid side chains. Leucine and isoleucine, being isobaric, produce the same precursor ion mass. However, their collision-induced dissociation (CID) spectra can yield unique product ions. Specifically, the fragmentation of the leucine side chain can produce characteristic w-ions that differ from those of isoleucine.[1][2][5]

The proposed MRM transitions for this compound and its potential N-Lithocholyl-Isoleucine isomer are presented in the table below. The precursor ion ([M+H]⁺) for both is m/z 490.4.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)Notes
This compound 490.4[Proposed] 86.1[Proposed] 43.1[Estimated] 15-25The m/z 86.1 ion corresponds to the immonium ion of leucine. The m/z 43.1 ion is a characteristic fragment from the leucine side chain.
N-Lithocholyl-Isoleucine 490.4[Proposed] 86.1[Proposed] 57.1[Estimated] 15-25The m/z 86.1 immonium ion is common to both leucine and isoleucine. The m/z 57.1 ion is a characteristic fragment from the isoleucine side chain, allowing for differentiation.

Disclaimer: The proposed product ions and collision energies are based on known fragmentation patterns of leucine and isoleucine and may require optimization on the specific mass spectrometer being used.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the differentiation of this compound isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation (ice-cold ACN) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Drying under Nitrogen SupernatantCollection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Analysis MS/MS Analysis (MRM Mode) LC_Separation->MS_Analysis DataAcquisition Data Acquisition MS_Analysis->DataAcquisition IsomerDifferentiation Isomer Differentiation (Unique Product Ions) DataAcquisition->IsomerDifferentiation Quantification Quantification IsomerDifferentiation->Quantification

Caption: Experimental workflow for isomer differentiation.

Signaling Pathway of Microbially Conjugated Bile Acids

Microbially conjugated bile acids, such as this compound, can act as signaling molecules that modulate host metabolism through receptors like FXR and TGR5.[6]

signaling_pathway cluster_gut Gut Lumen cluster_cell Enterocyte / Hepatocyte cluster_response Physiological Response Primary_BAs Primary Bile Acids Gut_Microbiota Gut Microbiota Primary_BAs->Gut_Microbiota MCBAs Microbially Conjugated Bile Acids (e.g., this compound) Gut_Microbiota->MCBAs TGR5 TGR5 (Membrane Receptor) MCBAs->TGR5 FXR FXR (Nuclear Receptor) MCBAs->FXR Enters Cell Signaling_Cascade Signaling Cascade TGR5->Signaling_Cascade Gene_Expression Target Gene Expression FXR->Gene_Expression Metabolic_Regulation Modulation of Glucose and Lipid Metabolism Signaling_Cascade->Metabolic_Regulation Gene_Expression->Metabolic_Regulation

Caption: Signaling pathway of microbially conjugated bile acids.

Conclusion

The differentiation of this compound isomers is achievable through a carefully optimized LC-MS/MS method. The key to successful differentiation lies in the chromatographic separation and the selection of specific MRM transitions that exploit the unique fragmentation patterns of the isomeric amino acid side chains. This application note provides a robust starting point for researchers developing methods for the analysis of these and other microbially conjugated bile acids, which are increasingly recognized for their important roles in host-microbe interactions and metabolic regulation.

References

Application Notes and Protocols for Tracing N-Lithocholyl-L-Leucine Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lithocholyl-L-Leucine (LCLA-Leu) is a unique molecule belonging to the growing class of N-acyl amino acids (NAAs), which are increasingly recognized as endogenous signaling molecules.[1] Structurally, it is a conjugate of lithocholic acid (a secondary bile acid) and the essential amino acid L-leucine. Understanding the metabolic fate of LCLA-Leu is crucial for elucidating its physiological functions, potential therapeutic applications, and role in metabolic regulation. Stable isotope tracing offers a powerful methodology to track the absorption, distribution, metabolism, and excretion (ADME) of LCLA-Leu and its constituent parts without the use of radioactive materials.[2]

These application notes provide a comprehensive framework for designing and executing experiments to trace the metabolism of LCLA-Leu using stable isotope labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Design and Rationale

The core of this methodology is the use of LCLA-Leu labeled with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (D). The choice of isotope and its position within the molecule allows for differential tracing of the lithocholic acid and leucine (B10760876) moieties upon metabolic cleavage.

  • ¹³C- or ¹⁵N-labeled L-Leucine moiety: Allows for tracing the fate of the leucine portion of the molecule, including its potential entry into amino acid pools, protein synthesis, or catabolism.[3]

  • Deuterium-labeled Lithocholic Acid moiety: Enables tracking of the bile acid component, including its potential for re-conjugation, hydroxylation, or excretion.

By administering the labeled LCLA-Leu to in vitro or in vivo models, researchers can identify and quantify its metabolites in various biological matrices, providing a dynamic view of its metabolic pathways.

Experimental Protocols

Protocol 1: In Vitro Metabolism in Hepatocyte Cell Culture

This protocol is designed to investigate the metabolism of LCLA-Leu in a controlled cellular environment, such as with primary human hepatocytes or a cell line like HepG2.

Materials:

  • Stable isotope-labeled this compound (e.g., this compound-¹³C₆, ¹⁵N₁)

  • Hepatocyte cell culture (e.g., HepG2)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Internal standards (e.g., deuterated bile acids and amino acids)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed hepatocytes in 6-well plates and culture until they reach approximately 80% confluency.

  • Tracer Incubation: Replace the culture medium with fresh medium containing the stable isotope-labeled LCLA-Leu at a final concentration of 1-10 µM.

  • Time-Course Collection: At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cell culture medium and the cell lysate.

    • Medium: Aspirate the medium, centrifuge to remove debris, and store the supernatant at -80°C.

    • Cell Lysate: Wash the cells twice with ice-cold PBS. Add 500 µL of ice-cold 80% methanol (B129727) to each well to quench metabolism and lyse the cells. Scrape the cells, collect the lysate, and centrifuge to pellet protein. Store the supernatant at -80°C.

  • Sample Preparation for LC-MS/MS:

    • Thaw samples on ice.

    • To 100 µL of medium or cell lysate supernatant, add 200 µL of ice-cold acetonitrile containing a suite of internal standards.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

Protocol 2: In Vivo Metabolism in a Rodent Model

This protocol outlines an approach to study the whole-body metabolism of LCLA-Leu in a mouse or rat model.

Materials:

  • Stable isotope-labeled this compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Rodent model (e.g., C57BL/6 mice)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection tools

  • LC-MS/MS system and sample preparation reagents as in Protocol 1

Procedure:

  • Acclimation: Acclimate animals to individual housing in metabolic cages for 3 days prior to the experiment.

  • Tracer Administration: Administer the stable isotope-labeled LCLA-Leu to the animals via oral gavage at a dose of 10-50 mg/kg.

  • Sample Collection:

    • Blood: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 30 min, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes. Centrifuge to obtain plasma and store at -80°C.

    • Urine and Feces: Collect urine and feces at timed intervals (e.g., 0-8h, 8-24h, 24-48h). Store at -80°C.

    • Tissues: At the final time point, euthanize the animals and harvest relevant tissues (e.g., liver, intestine, kidney, adipose tissue). Flash-freeze in liquid nitrogen and store at -80°C.

  • Sample Preparation for LC-MS/MS:

    • Plasma and Urine: Follow the protein precipitation procedure described in Protocol 1.

    • Tissues: Homogenize a weighed amount of tissue (e.g., 50 mg) in a suitable volume of ice-cold 80% methanol with internal standards. Centrifuge to pellet debris and protein. Process the supernatant as described in Protocol 1.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole or high-resolution mass spectrometer coupled to a UHPLC system is recommended.

Chromatography:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating LCLA-Leu and its potential metabolites.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from 5% to 95% B over 10-15 minutes can be optimized to resolve analytes.

Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated, though negative mode is often preferred for bile acids.

  • Detection: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. For each analyte (parent and expected metabolites), specific precursor-to-product ion transitions must be optimized. For high-resolution instruments, extracted ion chromatograms of the accurate masses are used.

  • Data Analysis: The presence of labeled metabolites is confirmed by detecting the expected mass shift corresponding to the incorporated stable isotopes. Quantification is achieved by comparing the peak area of the labeled analyte to a standard curve of the unlabeled compound and normalizing to the internal standard.

Data Presentation

The quantitative data from these experiments can be summarized to compare the metabolic profile of LCLA-Leu across different conditions or time points. The following table provides a representative example of data that could be generated from an in vitro experiment.

Table 1: Representative Quantitative Analysis of LCLA-Leu Metabolism in HepG2 Cells. (Note: These are hypothetical data for illustrative purposes.)

AnalyteIsotope LabelConcentration (nM) at 8 hours
Parent Compound
This compound¹³C₆, ¹⁵N₁1250.5 ± 85.2
Hydrolysis Products
L-Leucine¹³C₆, ¹⁵N₁450.2 ± 30.1
Lithocholic AcidUnlabeled(Measured separately)
Leucine Metabolites
α-Ketoisocaproate (KIC)¹³C₆85.6 ± 9.3
LCA Metabolites
Glyco-lithocholic AcidUnlabeled(Measured separately)
Tauro-lithocholic AcidUnlabeled(Measured separately)

Visualizations

Experimental Workflow

G cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Analysis start_vitro Seed Hepatocytes incubate Incubate with ¹³C-LCLA-Leu start_vitro->incubate collect_vitro Collect Cells & Medium incubate->collect_vitro extract Metabolite Extraction & Protein Precipitation collect_vitro->extract start_vivo Administer ¹³C-LCLA-Leu to Rodent collect_vivo Collect Plasma, Urine, Tissues start_vivo->collect_vivo collect_vivo->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing & Quantification lcms->data end end data->end Metabolic Profile

Caption: Experimental workflow for tracing LCLA-Leu metabolism.

Hypothesized Metabolic Pathway of this compound

The primary metabolic fate of N-acyl amino acids is often hydrolysis of the amide bond.[4] This would release lithocholic acid and leucine, which would then enter their respective known metabolic pathways.

G cluster_hydrolysis Hydrolysis cluster_LCA_metabolism Bile Acid Metabolism cluster_Leu_metabolism Amino Acid Metabolism LCLA_Leu This compound (¹³C-labeled Leucine) FAAH FAAH / PM20D1 LCLA_Leu->FAAH LCA Lithocholic Acid FAAH->LCA Leu L-Leucine (¹³C-labeled) FAAH->Leu LCA_conj Re-conjugation (Glycine, Taurine) LCA->LCA_conj LCA_hydrox Hydroxylation LCA->LCA_hydrox KIC α-Ketoisocaproate (¹³C-labeled) Leu->KIC Protein Protein Synthesis (¹³C-labeled proteins) Leu->Protein

Caption: Hypothesized metabolic pathway of this compound.

Putative Signaling Pathway of this compound

As an N-acyl amino acid, LCLA-Leu may act as a signaling molecule, potentially interacting with G protein-coupled receptors (GPCRs).[5] Given its leucine component, it is also plausible that its downstream effects could intersect with the well-established mTOR signaling pathway, a key regulator of cell growth and protein synthesis.[6]

G cluster_mTOR mTOR Pathway Intersection LCLA_Leu This compound GPCR GPCR (e.g., GPR18, GPR55) LCLA_Leu->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB mTORC1 mTORC1 PKA->mTORC1 Potential Crosstalk Gene Gene Expression (Metabolic Genes) CREB->Gene S6K1 p70S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 Protein_Synth Protein Synthesis S6K1->Protein_Synth BP1->Protein_Synth

Caption: Putative signaling cascade for this compound.

References

Application Notes and Protocols for In Vivo Studies of N-Lithocholyl-L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lithocholyl-L-Leucine is a bile acid-amino acid conjugate, formed from the hepatotoxic secondary bile acid, lithocholic acid (LCA), and the essential branched-chain amino acid, L-leucine. While in vivo research specifically investigating this compound is limited, its constituent parts have well-documented biological activities. LCA is known to induce cholestatic liver injury and is used in animal models to study diseases of the liver and biliary system.[1] L-leucine is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[2][3]

These application notes provide a comprehensive guide for designing and conducting in vivo studies to investigate the physiological and pathophysiological roles of this compound. The protocols and experimental designs are extrapolated from established models of cholestasis and studies on L-leucine metabolism.

Proposed Animal Models for In Vivo Research

The choice of animal model is critical and will depend on the specific research question. Given that this compound is a derivative of a toxic bile acid, models of cholestatic liver injury are highly relevant.

1. Lithocholic Acid (LCA)-Induced Cholestasis Model: This is a direct and relevant model to study the effects of this compound in the context of bile acid-induced liver injury. Administration of LCA to rodents leads to dose-dependent hepatotoxicity, mimicking features of cholestatic liver disease.[1] Comparing the effects of this compound to equimolar doses of LCA can elucidate whether conjugation with L-leucine alters the toxicity or metabolic fate of LCA.

2. Bile Duct Ligation (BDL) Model: BDL is a widely used surgical model of obstructive cholestasis that results in the accumulation of bile acids, leading to liver inflammation, fibrosis, and cirrhosis.[4] This model would be suitable for investigating whether this compound can modulate the progression of cholestatic liver disease.

3. α-naphthylisothiocyanate (ANIT)-Induced Cholestasis Model: ANIT is a chemical that causes acute cholestatic liver injury, primarily by damaging cholangiocytes.[4] This model can be used to assess the protective or exacerbating effects of this compound on bile duct injury and repair.

Quantitative Data Summary

The following tables provide a summary of dosages and key findings from studies using LCA and L-leucine, which can serve as a reference for designing experiments with this compound.

Table 1: Summary of Lithocholic Acid (LCA) Dosages in Rodent Models

Animal ModelAdministration RouteEffective Dose RangeKey Findings
Mice (ICR)Oral Gavage50 mg/kgIncreased serum ALT, AST, and total bile acids, indicating liver injury.[1]
MiceDietary0.5% - 1% of dietInduction of cholestasis and hepatocellular necrosis.
RatsDietary0.2% - 0.5% of dietDevelopment of cholestasis and progressive liver damage.

Table 2: Summary of L-Leucine Dosages in Rodent Models

Animal ModelAdministration RouteEffective Dose RangeKey Findings
MiceDietary Supplementation1.5% in drinking waterImproved aging-induced vascular dysfunction.[5]
Mice (Rps19-deficient)Dietary Supplementation2.4% of dietSignificantly improved anemia.[6]
RatsOral Gavage0.135 - 1.35 g/kgStimulated muscle protein synthesis.[7]
MiceIntravenous Injection120 mg/kgPromoted axonal regeneration after spinal cord injury.[8]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, saline, corn oil, or 0.5% carboxymethylcellulose)

  • Sterile vials and syringes

  • Oral gavage needles (for oral administration)

  • 25-27 gauge needles (for injection)

Procedure for Solution/Suspension Preparation:

  • Solubility Testing: Determine the solubility of this compound in various vehicles to select the most appropriate one. Based on its components, it is likely to have low aqueous solubility. Corn oil or a suspension in carboxymethylcellulose are common vehicles for poorly soluble bile acids.

  • Calculation: Calculate the required amount of this compound based on the desired dose and the body weight of the animals.

  • Preparation:

    • For solutions: Under aseptic conditions, dissolve the weighed this compound powder in the chosen vehicle. Gentle warming or sonication may be required.

    • For suspensions: If the compound is not soluble, create a homogenous suspension in a vehicle like 0.5% carboxymethylcellulose.

  • Storage: Prepared solutions/suspensions should be stored appropriately, protected from light, and used within a validated time frame.

Administration Routes:

  • Oral Gavage: This is a common route for administering bile acids.

    • Gently restrain the animal.

    • Insert a proper-sized, ball-tipped gavage needle into the esophagus.

    • Slowly administer the calculated volume of the this compound solution/suspension. The volume should not exceed 10 mL/kg.[9]

  • Intraperitoneal (IP) Injection:

    • Properly restrain the animal.

    • Locate the lower right quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 30-40° angle and inject the prepared solution. The injection volume should be kept low, typically around 5-10 mL/kg.[10]

  • Dietary Supplementation:

    • Calculate the amount of this compound needed to achieve the desired percentage in the diet.

    • Thoroughly mix the powdered compound with the powdered rodent chow before pelleting.

    • Provide the specially prepared diet ad libitum.[9]

Protocol 2: Assessment of In Vivo Effects

Objective: To evaluate the impact of this compound on liver function and bile acid metabolism in a selected animal model.

Experimental Groups:

  • Vehicle Control Group

  • This compound Treatment Group(s) (low, medium, high dose)

  • Positive Control Group (e.g., equimolar LCA)

  • Amino Acid Control Group (e.g., equimolar L-leucine)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Administer the respective treatments to each group for the predetermined duration.

  • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior).

  • At the end of the study, collect blood samples via cardiac puncture for biochemical analysis.

  • Euthanize the animals and collect liver and other relevant tissues for histological and molecular analysis.

Outcome Measures:

  • Serum Analysis: Measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), bilirubin, and total bile acids.

  • Histopathology: Perform H&E staining of liver sections to assess for necrosis, inflammation, and bile duct proliferation. Use Sirius Red staining to evaluate fibrosis.

  • Gene Expression Analysis: Use qRT-PCR or RNA-seq to measure the expression of genes involved in bile acid synthesis and transport (e.g., Cyp7a1, Fxr, Bsep), inflammation (e.g., Tnf-α, Il-6), and fibrosis (e.g., Tgf-β, Acta2).

  • Western Blot Analysis: Analyze protein levels and activation of key signaling pathways (e.g., mTOR, JNK/STAT3).

Signaling Pathways and Experimental Workflows

Signaling Pathways

N_Lithocholyl_L_Leucine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor_TGR5 TGR5/FXR? This compound->Receptor_TGR5 Bile Acid Moiety Amino_Acid_Transporter Amino Acid Transporter This compound->Amino_Acid_Transporter Potential Transport LCA_Metabolites LCA Metabolites Receptor_TGR5->LCA_Metabolites Metabolism L-Leucine L-Leucine Amino_Acid_Transporter->L-Leucine Intracellular Release mTORC1 mTORC1 L-Leucine->mTORC1 Activates JNK_STAT3 JNK/STAT3 Pathway LCA_Metabolites->JNK_STAT3 Activates (Stress Response) S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Relieves Inhibition Inflammation_Apoptosis Inflammation Apoptosis JNK_STAT3->Inflammation_Apoptosis

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_execution In Vivo Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., LCA-induced) Groups Establish Experimental Groups (Vehicle, Treatment, Controls) Animal_Model->Groups Dosing Prepare & Validate Dosing Solution Groups->Dosing Administration Administer Compound (Oral, IP, or Dietary) Dosing->Administration Monitoring Daily Monitoring (Weight, Clinical Signs) Administration->Monitoring Termination Endpoint Reached (e.g., 48 hours, 4 weeks) Monitoring->Termination Sample_Collection Collect Blood & Tissues Termination->Sample_Collection Biochemistry Serum Biochemistry (ALT, AST, ALP, Bile Acids) Sample_Collection->Biochemistry Histology Liver Histopathology (H&E, Sirius Red) Sample_Collection->Histology Molecular Gene & Protein Expression (qPCR, Western Blot) Sample_Collection->Molecular Data_Interpretation Interpret Data & Conclude Biochemistry->Data_Interpretation Histology->Data_Interpretation Molecular->Data_Interpretation

References

Application Notes and Protocols for N-Lithocholyl-L-Leucine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lithocholyl-L-Leucine is a bile acid conjugate formed from the combination of lithocholic acid and the essential amino acid L-leucine.[1][2] Currently, the primary documented application of this compound in research is in the formation of supramolecular hydrogels.[1][2] These hydrogels have potential applications in various biomedical fields, including drug delivery and tissue engineering.

Due to the limited availability of data on the specific biological activity of the conjugated molecule, this document will provide information on its known physicochemical properties and its application in hydrogel formation. Furthermore, as a proxy for potential areas of investigation, we will detail the well-established signaling pathways and experimental protocols for its constituent components: Lithocholic Acid and L-Leucine. It is crucial to note that the biological activities of the individual components may not be directly representative of the conjugated this compound.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2095154-73-5[1]
Molecular Formula C₃₀H₅₁NO₄[1]
Molecular Weight 489.7 g/mol [1]
Appearance Solid[1]
Solubility Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml)[1]
Storage -20°C[1]

Application: Hydrogel Formation

This compound has been utilized in the formation of supramolecular hydrogels.[1][2] These are materials with high water content and tunable mechanical properties, making them suitable for various biomedical applications.[3]

Protocol: Preparation of a this compound-Based Hydrogel (General)

This protocol is a general guideline and may require optimization based on the specific research application.

Materials:

  • This compound

  • Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

  • Incubator

Procedure:

  • Dissolution: Dissolve this compound in the chosen aqueous buffer to the desired concentration. Gentle heating or sonication may be required to aid dissolution.

  • Gelation: Allow the solution to stand at a specific temperature (e.g., room temperature or 37°C) to allow for self-assembly and hydrogel formation. The time required for gelation will depend on the concentration and buffer conditions.

  • Characterization: Characterize the hydrogel using techniques such as rheology (to determine mechanical properties), scanning electron microscopy (to visualize the fibrillar network), and swelling studies.

Potential Areas of Investigation Based on Constituent Components

While specific biological data for this compound is lacking, its components, lithocholic acid and L-leucine, are biologically active and their mechanisms have been studied extensively. Research into this compound could explore whether it retains, modifies, or has novel activities compared to its parent molecules.

I. L-Leucine: mTOR Signaling Pathway

L-leucine is an essential branched-chain amino acid that is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[][5]

Signaling Pathway Diagram

mTOR_Signaling Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis (Translation Initiation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis represses Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Protocol: Western Blot for mTORC1 Activation

This protocol describes how to assess the activation of the mTORC1 pathway in cell culture by measuring the phosphorylation of downstream targets.

Materials:

  • Cell culture medium, serum, and supplements

  • This compound or L-Leucine (as a positive control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K1, anti-total-p70S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to the desired confluency.

    • Starve cells of serum and/or amino acids for a defined period to reduce basal mTORC1 activity.

    • Treat cells with this compound at various concentrations and time points. Include a positive control (L-Leucine) and a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

II. Lithocholic Acid: Bile Acid Signaling

Lithocholic acid (LCA) is a secondary bile acid that can act as a signaling molecule, activating receptors such as the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the nuclear vitamin D receptor (VDR).[6][7] Activation of these receptors can influence various physiological processes, including metabolism and inflammation.[7][8]

Signaling Pathway Diagram

LCA_Signaling LCA Lithocholic Acid (LCA) TGR5 TGR5 (GPBAR1) (Membrane Receptor) LCA->TGR5 binds & activates VDR Vitamin D Receptor (VDR) (Nuclear Receptor) LCA->VDR binds & activates cAMP cAMP TGR5->cAMP increases Gene_Expression Target Gene Expression VDR->Gene_Expression PKA PKA cAMP->PKA activates Metabolic_Regulation Metabolic Regulation PKA->Metabolic_Regulation Gene_Expression->Metabolic_Regulation Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Material Science Cell_Culture Cell Culture (e.g., Myoblasts, Hepatocytes) Treatment Treatment with This compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Analysis Downstream Analysis (Western Blot, qPCR, etc.) Lysis->Analysis Preparation Hydrogel Preparation Characterization Physicochemical Characterization (Rheology, SEM) Preparation->Characterization Application Application Testing (e.g., Drug Release) Characterization->Application

References

Application Notes and Protocols: Solubility of N-Lithocholyl-L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lithocholyl-L-Leucine is a bile acid conjugate formed from lithocholic acid and the essential amino acid L-leucine.[1][2] Such conjugates are of increasing interest in biomedical research and drug development due to their potential to form hydrogels and their inherent biological activities stemming from their constituent parts.[1][3] Understanding the solubility of this compound in various solvents is critical for its handling, formulation, and application in experimental settings. This document provides detailed information on the solubility of this compound, protocols for its solubility determination, and insights into its potential biological signaling pathways.

Data Presentation: Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥10 mg/mL[1]
Ethanol≥10 mg/mL[1]

Note: The provided data indicates that this compound is soluble in DMSO and ethanol. For aqueous buffers and other organic solvents, experimental determination is recommended. The protocol below provides a general method for determining solubility.

Experimental Protocols

Protocol 1: Determination of Solubility of this compound

This protocol outlines a general method to determine the solubility of this compound in a solvent of interest. This method relies on the gravimetric analysis of the dissolved solute after solvent evaporation.

Materials:

  • This compound

  • Solvents of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, methanol, acetonitrile, etc.)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Evaporation system (e.g., vacuum concentrator, nitrogen stream)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a microcentrifuge tube. The exact amount will depend on the expected solubility, but starting with 5-10 mg is a reasonable starting point.

    • Add a known volume of the solvent of interest (e.g., 1 mL) to the tube.

    • Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the tube in a thermostatic shaker set at a constant temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the incubation period, centrifuge the tube at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect a precise volume of the clear supernatant (e.g., 500 µL) without disturbing the pellet.

  • Solvent Evaporation and Gravimetric Analysis:

    • Transfer the collected supernatant to a pre-weighed microcentrifuge tube.

    • Evaporate the solvent completely using a vacuum concentrator or a gentle stream of nitrogen.

    • Once the solvent is fully evaporated, re-weigh the tube containing the dried solute.

    • The mass of the dissolved this compound is the final weight of the tube minus its initial pre-weighed mass.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of supernatant collected (mL)

Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis A Add excess this compound to solvent B Vortex to mix A->B C Incubate with shaking for 24-48h B->C D Centrifuge to pellet undissolved solid C->D E Collect clear supernatant D->E F Evaporate solvent from supernatant E->F G Weigh dried solute F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways of this compound are limited, the L-leucine component is a well-established activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[4][5][6] This pathway is a central regulator of cell growth, proliferation, and metabolism.[7] The conjugation of L-leucine to lithocholic acid may influence its cellular uptake and subsequent interaction with the mTORC1 pathway.

L-Leucine Mediated mTORC1 Signaling Pathway

G cluster_input cluster_sensor Intracellular Sensing cluster_rag Rag GTPase Activation cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Leucine (B10760876) This compound (delivering L-Leucine) LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS senses Rag Rag GTPases LRS->Rag activates mTORC1 mTORC1 Rag->mTORC1 recruits to lysosome and activates S6K1 S6K1 mTORC1->S6K1 phosphorylates BP1 4E-BP1 mTORC1->BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes BP1->Protein_Synthesis promotes (by inhibition relief) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Leucine's role in activating the mTORC1 signaling pathway.

Pathway Description:

  • Sensing: Intracellular L-leucine is sensed by leucyl-tRNA synthetase (LRS).[6]

  • Activation: This interaction leads to the activation of Rag GTPases.[7]

  • mTORC1 Recruitment: Activated Rag GTPases recruit mTORC1 to the lysosomal surface, where it is activated.[7]

  • Downstream Phosphorylation: Activated mTORC1 phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7]

  • Cellular Response: This cascade ultimately promotes protein synthesis and cell growth.[5]

Researchers can use this compound to investigate whether this bile acid conjugate can modulate the mTORC1 pathway, potentially offering a novel means of delivering L-leucine to cells or having unique effects due to the lithocholic acid moiety.

Conclusion

This document provides essential information on the solubility of this compound and a practical protocol for its determination in various solvents. Furthermore, it highlights a key potential biological application through the modulation of the mTORC1 signaling pathway. These notes and protocols are intended to facilitate the effective use of this compound in research and development.

References

Troubleshooting & Optimization

overcoming N-Lithocholyl-L-Leucine instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the instability of N-Lithocholyl-L-Leucine in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a bile acid conjugate formed by linking lithocholic acid and the amino acid L-leucine via an amide bond. It is primarily used in research for the formation of supramolecular hydrogels.[1][2]

Q2: What are the known solubility characteristics of this compound?

This compound is a solid that is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) at concentrations of ≥10 mg/mL.[1] Its solubility in aqueous solutions is expected to be limited due to the hydrophobic nature of the lithocholic acid moiety.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound solid should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q4: What are the primary instability concerns for this compound in solution?

The primary instability concerns for this compound in solution are:

  • Hydrolysis of the amide bond: The amide linkage between lithocholic acid and L-leucine can be susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4][5]

  • Oxidation of the steroid nucleus: The hydroxyl group on the lithocholic acid portion of the molecule can be oxidized.[6][7][8]

  • Precipitation: Due to its limited aqueous solubility, the compound may precipitate out of solution, especially in aqueous buffers or during changes in temperature or pH.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Issue 1: Precipitation of this compound from solution.

  • Possible Cause: The aqueous content of the final solution is too high, exceeding the solubility limit of the compound. The pH of the solution may be near the isoelectric point of the molecule, minimizing its net charge and reducing solubility.[11]

  • Solution:

    • Use of Organic Solvents: Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO.[1]

    • Stepwise Dilution: Add the organic stock solution dropwise to the aqueous buffer while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[11]

    • pH Adjustment: Adjust the pH of the aqueous buffer. Since the molecule contains a carboxylic acid group from leucine, increasing the pH above its pKa will increase its net negative charge and may improve solubility.[12][13]

    • Sonication: Use sonication to aid in the dissolution of the compound.[11]

Issue 2: Suspected degradation of this compound during an experiment.

  • Possible Cause: The experimental conditions (e.g., pH, temperature, presence of oxidizing agents) may be promoting the hydrolysis of the amide bond or oxidation of the steroid nucleus.[3][7]

  • Solution:

    • pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) if possible, as both highly acidic and basic conditions can accelerate amide bond hydrolysis.

    • Temperature Management: Perform experiments at the lowest feasible temperature to reduce the rate of degradation. Avoid prolonged heating.

    • Use of Fresh Solutions: Prepare solutions of this compound fresh for each experiment to minimize the impact of time-dependent degradation.

    • Inert Atmosphere: If oxidation is a concern, consider degassing solvents and performing experiments under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥10 mg/mL[1]
Ethanol≥10 mg/mL[1]
WaterSparingly soluble (inferred)

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₅₁NO₄[1]
Molecular Weight489.7 g/mol [1]
Storage Temperature (Solid)-20°C[1]
Stability (Solid at -20°C)≥ 4 years[1]

Experimental Protocols

Protocol 1: Preparation of a Working Solution of this compound

  • Material Preparation:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Procedure:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

    • To prepare the final working solution, add the DMSO stock solution dropwise to the pre-warmed (if necessary) aqueous buffer while vortexing. Do not exceed a final DMSO concentration that is tolerated by your experimental system (typically <0.5%).

    • If any precipitation is observed, sonicate the solution for 5-10 minutes.

    • Use the prepared solution immediately.

Protocol 2: Assessment of this compound Stability by HPLC

  • Objective: To determine the stability of this compound in a given solution over time.

  • Procedure:

    • Prepare a solution of this compound in the desired experimental buffer at the working concentration.

    • Immediately inject a sample (t=0) into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

    • Monitor the chromatograms for a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

    • The percentage of remaining this compound at each time point can be calculated to determine its stability profile.

Visualizations

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation NLL This compound LA Lithocholic Acid NLL->LA Amide Bond Cleavage Leu L-Leucine NLL->Leu Amide Bond Cleavage Oxo_NLL Oxidized This compound NLL->Oxo_NLL Hydroxyl Group Oxidation Experimental Workflow for Solubility and Stability Testing start Start: Lyophilized This compound solubility_test Solubility Test (small aliquot) start->solubility_test dissolve_dmso Dissolve in DMSO (Stock Solution) solubility_test->dissolve_dmso add_buffer Add dropwise to Aqueous Buffer dissolve_dmso->add_buffer check_precipitate Check for Precipitation add_buffer->check_precipitate sonicate Sonicate check_precipitate->sonicate Yes stable_solution Visually Stable Solution check_precipitate->stable_solution No sonicate->stable_solution hplc_analysis HPLC Stability Analysis (Time course) stable_solution->hplc_analysis end End: Determine Stability Profile hplc_analysis->end Troubleshooting Logic for this compound Instability start Issue: Inconsistent Experimental Results check_precipitation Is there visible precipitation? start->check_precipitation solubility_protocol Follow Solubility Protocol: - Use DMSO stock - Dropwise addition - Sonicate check_precipitation->solubility_protocol Yes check_degradation Suspect Chemical Degradation? check_precipitation->check_degradation No end Problem Resolved solubility_protocol->end degradation_protocol Follow Stability Protocol: - Control pH and Temp - Use fresh solutions - Consider inert atmosphere check_degradation->degradation_protocol Yes check_degradation->end No degradation_protocol->end

References

improving peak resolution for N-Lithocholyl-L-Leucine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic challenges encountered during the analysis of N-Lithocholyl-L-Leucine.

Troubleshooting Guide: Improving Peak Resolution

This guide addresses specific issues related to peak shape and separation for this compound in a direct question-and-answer format.

Q1: Why is my this compound peak exhibiting significant tailing or fronting?

Peak asymmetry, such as tailing or fronting, can compromise resolution and quantification. Tailing is more common and often points to unwanted secondary interactions or system issues.

A1: Asymmetrical peaks for bile acid conjugates like this compound can stem from several chemical and physical factors.

  • Chemical Causes:

    • Secondary Interactions: The analyte can have secondary interactions with active sites on the stationary phase, such as residual silanol (B1196071) groups.[1][2] This is a common cause of tailing for compounds with amine or carboxyl groups.

    • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound, which has both acidic (carboxyl) and basic (amino) properties, potentially leading to poor peak shape.[3]

    • Column Overload: Injecting too much sample mass or volume can saturate the column, leading to peak fronting or tailing.[1][3]

  • Physical Causes:

    • Column Voids or Contamination: A void at the column inlet or a partially blocked inlet frit can distort the sample band, causing tailing for all peaks in the chromatogram.[3][4]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[4]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion, particularly for early-eluting peaks.[1]

Q2: My this compound peak is co-eluting with other components. How can I improve the resolution?

Improving the separation between two peaks is the primary goal of method development. Resolution is influenced by column efficiency, selectivity, and retention.[5]

A2: The most effective way to improve resolution is to adjust the parameters that have the largest impact on selectivity (α) and column efficiency (N).

  • Change the Mobile Phase:

    • Organic Modifier: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa) can significantly alter selectivity by changing how the analyte interacts with the mobile and stationary phases.[5][6]

    • Gradient Slope: For gradient elution, decreasing the slope (i.e., making the gradient longer and shallower) can increase resolution between closely eluting peaks.

    • Additives: Small amounts of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and alter selectivity, especially for LC-MS applications.[7]

  • Change the Stationary Phase:

    • Column Chemistry: Changing the column bonded phase (e.g., from a standard C18 to a phenyl-hexyl or a polar-embedded phase) is one of the most powerful ways to change selectivity.[6]

    • Particle Size: Using a column with smaller particles (e.g., sub-2 µm) increases column efficiency (N), resulting in sharper peaks and better resolution.[6][8]

  • Adjust Temperature and Flow Rate:

    • Temperature: Increasing column temperature reduces mobile phase viscosity, which can improve efficiency.[6] It can also change selectivity, sometimes resolving previously co-eluting peaks.[8]

    • Flow Rate: Lowering the flow rate can improve peak resolution by allowing more time for interactions with the stationary phase, though this will increase the analysis time.[8][9]

Q3: What are the best starting points for mobile phase optimization for this compound?

A systematic approach to mobile phase selection is crucial for developing a robust separation method.

A3: For a reversed-phase separation of a bile acid conjugate, a good starting point involves a buffered aqueous phase and an organic modifier.

  • Aqueous Phase (Solvent A): Start with water containing a small amount of an acid and/or buffer. For LC-MS, 0.1% formic acid in water is a common choice. For UV detection, a phosphate (B84403) buffer at a controlled pH (e.g., pH 3 to 7) can be effective.[10]

  • Organic Phase (Solvent B): Acetonitrile is often the first choice due to its low viscosity and UV transparency. Methanol is a good alternative that provides different selectivity.[5]

  • Initial Gradient: A broad scouting gradient, such as 5% to 95% B over 15-20 minutes, is useful for determining the approximate elution conditions.

  • Optimization: Based on the scouting run, create a shallower, more targeted gradient around the elution time of this compound to improve resolution.

Q4: Which type of HPLC column is most suitable for analyzing this compound?

The column is the heart of the separation, and its selection is critical.

A4: The choice depends on the desired retention mechanism.

  • Reversed-Phase (RP) Chromatography: This is the most common approach for bile acids and their conjugates. A C18 column is a standard choice. High-purity silica (B1680970) columns with end-capping are recommended to minimize secondary interactions with residual silanols.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Because of the polar L-Leucine portion, HILIC could be a viable alternative, especially if separating from very nonpolar interferences.[11] HILIC uses a polar stationary phase (like amide or amino) with a high-organic mobile phase.[12]

Q5: How can I address issues related to sample preparation and matrix effects from biological samples?

Biological matrices like plasma, serum, or tissue extracts are complex and can interfere with the analysis.[13]

A5: Proper sample preparation is essential to remove interferences and protect the analytical column.

  • Protein Precipitation (PPT): This is a simple and common first step. Adding a cold organic solvent like acetonitrile or methanol to the sample will precipitate the majority of proteins.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT. A reversed-phase or mixed-mode SPE cartridge can be used to selectively retain this compound while washing away salts and other polar interferences.

  • Lipid Removal: Bile acid analysis in samples like plasma can be hampered by co-eluting phospholipids.[7] Some methods suggest using acetone (B3395972) in the mobile phase gradient or specific lipid removal SPE cartridges to mitigate this issue.[7]

  • Use of Internal Standards: To correct for variability during sample prep and ionization in MS, the use of a stable isotope-labeled internal standard is highly recommended.[13]

Data and Methodologies

Quantitative Data Summary

Table 1: Troubleshooting Summary for Poor Peak Shape

Issue Potential Cause Recommended Solution
Peak Tailing Secondary silanol interactions Use an end-capped, high-purity silica column; add a mobile phase modifier like triethylamine (B128534) (less common now) or work at low pH.[2]
Mobile phase pH incorrect Adjust mobile phase pH to ensure consistent ionization of the analyte.[3]
Column contamination/blockage Backflush the column (if permissible); use a guard column; implement a column washing procedure.[3][4]
Peak Fronting Column overload Reduce sample concentration or injection volume.[1]

| | Sample solvent too strong | Dilute the sample in the initial mobile phase.[1] |

Table 2: Key Parameters for Improving Peak Resolution

Parameter Method of Action Advantage Disadvantage
Stationary Phase Change selectivity (α) Most powerful way to resolve co-eluting peaks.[6] Requires purchasing a new column.
Mobile Phase Solvent Change selectivity (α) Significant impact on peak spacing. May require re-optimization of the entire method.
Column Length (L) Increase efficiency (N) Increases resolution for all peaks. Longer run times, higher backpressure.[6]
Particle Size (dp) Increase efficiency (N) Sharper peaks, better resolution.[6] Higher backpressure; requires high-pressure capable system.
Temperature Increase efficiency (N), Change selectivity (α) Reduces viscosity, may improve peak shape.[6] Can degrade thermally labile compounds.

| Flow Rate | Optimize efficiency (N) | Lowering flow rate can improve resolution.[8] | Increases analysis time. |

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase LC-MS Method

This protocol provides a starting point for the analysis of this compound.

  • Sample Preparation:

    • To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of 50:50 methanol/water.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Example Gradient:

Table 3: Example Mobile Phase Gradient

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
1.0 70 30
12.0 30 70
15.0 5 95
17.0 5 95
17.1 70 30

| 20.0 | 70 | 30 |

  • MS Detection (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Parameters: Optimize desolvation gas flow, sheath gas flow, capillary voltage, and nozzle voltage for the specific instrument and analyte.[14]

Visual Workflow Guides

G cluster_start cluster_assess Step 1: Assess Peak Shape cluster_chem Step 2: Chemical Troubleshooting cluster_phys Step 2: Physical Troubleshooting cluster_end start Poor Peak Resolution Observed assess_shape Assess Peak Shape in Chromatogram start->assess_shape chem_solutions Adjust Mobile Phase (pH, %B, Solvent Type) Change Column Chemistry Reduce Sample Load assess_shape->chem_solutions  Peak Tailing/  Fronting phys_solutions Check for Leaks Inspect/Replace Frits & Filters Minimize Extra-Column Volume Check Sample Solvent assess_shape->phys_solutions  All Peaks  Distorted end_node Resolution Improved chem_solutions->end_node phys_solutions->end_node

Caption: Troubleshooting workflow for poor peak resolution.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Assessment cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization sample_prep Sample Preparation (PPT, SPE) method_select Select Column & Initial Mobile Phase Conditions sample_prep->method_select initial_run Perform Initial Scouting Run method_select->initial_run assess_run Assess Resolution, Peak Shape, & Retention initial_run->assess_run decision Resolution Acceptable? assess_run->decision optimization Systematically Adjust One Parameter: - Mobile Phase Gradient - Temperature - Flow Rate decision->optimization No validation Validate Method decision->validation Yes optimization->initial_run Re-run Analysis

Caption: Systematic workflow for chromatographic method development.

Frequently Asked Questions (FAQs)

FAQ1: What is a typical flow rate for analyzing this compound on a UHPLC system? For columns with diameters around 2.1 mm and small particles (e.g., < 2 µm), typical flow rates are between 0.3 and 0.6 mL/min. The optimal flow rate will balance resolution with analysis time.[8]

FAQ2: How does column temperature significantly affect my separation? Temperature primarily reduces the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and lower backpressure.[6] It can also alter the selectivity of the separation, changing the spacing between peaks, which can sometimes be advantageous.[6][8] A good starting point is often slightly above ambient, for example, 35-45°C, to ensure temperature stability.

FAQ3: Should I use a guard column? Yes, especially when analyzing complex biological samples. A guard column is a small, disposable column placed before the main analytical column. It protects the analytical column from strongly retained compounds and particulates that can cause contamination, blockages, and a decline in performance.[1][4]

FAQ4: My retention time is shifting from one injection to the next. What should I do? Retention time instability can be caused by several factors:

  • Mobile Phase: Ensure the mobile phase is fresh, well-mixed, and properly degassed. Check that the pH is stable if using buffers.[1]

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a steep gradient.

  • Pump and Leaks: Verify that the pump flow rate is accurate and that there are no leaks in the system.[1]

  • Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature.[1]

References

troubleshooting poor recovery of N-Lithocholyl-L-Leucine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of N-Lithocholyl-L-Leucine during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound low during Solid-Phase Extraction (SPE), and how can I improve it?

A1: Low recovery in SPE is a common issue that can typically be traced to a mismatch between the analyte's properties and the extraction parameters.[1] this compound is an amphipathic molecule, possessing both a non-polar steroid backbone and polar hydroxyl, amide, and carboxyl groups. Successful extraction depends on optimizing the interaction with the SPE sorbent.

Troubleshooting Steps:

  • Verify Analyte Location: First, analyze the load and wash fractions to determine if the analyte is failing to bind to the sorbent or if it's being washed off prematurely.[2][3] If the analyte is found in these fractions, your retention strategy needs adjustment. If it's not in the load, wash, or elution fractions, it may be irreversibly bound to the sorbent.

  • Sorbent & Analyte Mismatch: The choice of sorbent is critical. For this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent is often appropriate. If recovery is low, consider if the sorbent's retention mechanism matches the analyte's chemistry.[1]

  • Improper Sample pH: The leucine (B10760876) portion of the molecule has a carboxylic acid group.

    • For Retention (Loading Step): To maximize hydrophobic interaction with a reversed-phase sorbent, the sample's pH should be adjusted to be at least 2 units below the pKa of the carboxylic acid group (~pH 2.5-3.0). This neutralizes the charge, making the molecule less polar and enhancing its retention.[1][4]

    • For Elution: To facilitate elution, you can increase the pH of the elution solvent to ionize the carboxyl group, making the analyte more polar and reducing its affinity for the sorbent.

  • Inadequate Elution Solvent: If the analyte remains on the column, your elution solvent may be too weak.

    • Increase the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution buffer.

    • Consider using a stronger solvent.[1][5]

  • Wash Solvent is Too Strong: If the analyte is lost during the wash step, the wash solvent is likely too strong, stripping the analyte from the sorbent.[2] Reduce the organic solvent percentage in your wash solution.

  • Flow Rate Issues: A sample loading flow rate that is too high can prevent proper binding equilibrium.[2][4] Ensure a slow, consistent flow rate (e.g., ~1 mL/min) during sample loading.

Q2: I'm experiencing poor recovery of this compound with Liquid-Liquid Extraction (LLE). What are the common causes and solutions?

A2: Poor LLE recovery is often due to incorrect solvent selection, suboptimal pH, or physical issues like emulsion formation.

Troubleshooting Steps:

  • Incorrect Solvent Choice: The polarity of the extraction solvent must be well-matched to the analyte. This compound's amphipathic nature means that solvents of intermediate polarity are often a good starting point. The choice of solvent significantly impacts the partition coefficient (LogP), which governs extraction efficiency.[6]

  • Suboptimal pH of Aqueous Phase: For efficient extraction into an organic solvent, the analyte should be in its most neutral, non-polar form.[6] Acidify your aqueous sample to a pH of ~2.5-3.0 to neutralize the carboxylic acid group on the leucine moiety. This will make the entire molecule more hydrophobic and favor its partitioning into the organic phase.

  • Emulsion Formation: Biological samples, especially those high in lipids or proteins, can form stable emulsions at the solvent interface, trapping the analyte and preventing clean phase separation.

    • Solution: Centrifuge the sample at high speed to break the emulsion. Adding salt ("salting out") to the aqueous phase can also help by increasing its polarity and disrupting the emulsion.[6]

  • Insufficient Solvent-to-Sample Ratio: A low volume of organic solvent may not be sufficient to extract the analyte efficiently. An optimal ratio is often around 7:1 (organic solvent to aqueous sample), though this can be optimized empirically.[6]

Table 1: Comparison of Common LLE Solvents for Bile Acid Conjugate Extraction

Solvent SystemTypical PolarityProsCons
Ethyl Acetate IntermediateGenerally effective for bile acid conjugates.[7]Can absorb water; potential for emulsion formation.
Dichloromethane (DCM) / Chloroform Non-polarEfficient for extracting the lipophilic steroid core.[8]Higher toxicity; can form persistent emulsions.
Methyl tert-butyl ether (MTBE) IntermediateProvides good phase separation and recovery for a broad range of analytes.Can be volatile.
Acetonitrile (B52724) / Methanol PolarExcellent for initial protein precipitation.[9][10]Not suitable for LLE on their own as they are miscible with water. Often used in a pre-extraction cleanup step.
Q3: Could my sample matrix be the source of poor recovery?

A3: Absolutely. Complex biological matrices (e.g., plasma, tissue homogenates, feces) contain proteins, lipids, and other endogenous compounds that can significantly interfere with extraction.[4]

Troubleshooting Steps:

  • Protein Binding: Bile acids and their conjugates can bind to proteins like albumin. If your protocol doesn't include a protein precipitation step, the analyte may be removed with the protein fraction and not be available for extraction.

    • Solution: Begin your sample preparation with a protein precipitation step. Adding 3-4 volumes of a cold organic solvent like acetonitrile or methanol, followed by vortexing and centrifugation, is a standard and effective method.[9]

  • High Lipid Content: Samples like liver tissue or feces are rich in lipids that can interfere with both SPE and LLE.

    • Solution: Consider a preliminary liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove the most non-polar lipids before proceeding with the primary extraction of this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This is a general protocol using a reversed-phase (C18) cartridge and should be optimized for your specific sample matrix.

  • Sample Pre-treatment:

    • To 100 µL of sample (e.g., plasma), add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

    • Collect the supernatant and dilute with an equal volume of water acidified with 0.1% formic acid (final pH ~2.7-3.0).

  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water acidified with 0.1% formic acid. Do not let the sorbent bed go dry.[9]

  • Sample Loading:

    • Load the pre-treated supernatant onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water containing 5% methanol to remove polar interferences.

  • Elution:

    • Elute the this compound with 2 mL of methanol or acetonitrile into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for analysis.[9]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of sample, add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge as described in the SPE protocol.

    • Transfer the supernatant to a new tube.

  • Extraction:

    • Acidify the supernatant by adding 10 µL of formic acid.

    • Add 1 mL of ethyl acetate.

    • Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers. If an emulsion persists, higher speed centrifugation may be required.

  • Collection and Evaporation:

    • Carefully collect the upper organic layer (ethyl acetate) into a clean tube.

    • Evaporate the solvent to dryness under a nitrogen stream.

    • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

G cluster_legend Legend Problem Problem Check Check/Decision Solution Solution Method Method start Poor Recovery of This compound method Extraction Method? start->method spe SPE method->spe SPE lle LLE method->lle LLE check_spe Analyte in Load/Wash Fraction? spe->check_spe sol_spe_retention Improve Retention: 1. Lower Sample pH to ~3 2. Use Weaker Wash Solvent 3. Decrease Load Flow Rate check_spe->sol_spe_retention Yes sol_spe_elution Improve Elution: 1. Increase Elution Solvent Strength 2. Increase Elution Volume 3. Consider a Less Retentive Sorbent check_spe->sol_spe_elution No (Analyte retained on column) check_lle Emulsion or Poor Phase Separation? lle->check_lle sol_lle_emulsion Break Emulsion: 1. Centrifuge at High Speed 2. Add Salt (Salting Out) check_lle->sol_lle_emulsion Yes sol_lle_partition Improve Partitioning: 1. Lower Aqueous pH to ~3 2. Optimize Organic Solvent 3. Increase Solvent:Sample Ratio check_lle->sol_lle_partition No

Caption: Troubleshooting workflow for poor extraction recovery.

G cluster_analyte This compound Structure cluster_conditions Aqueous Phase pH Conditions cluster_outcomes Resulting Properties & Extraction Outcome cluster_methods Favored Method Analyte Steroid Backbone (Non-Polar) + Leucine (Amphipathic) Low_pH Acidic pH (e.g., pH < 4) -COOH form (Neutral) High_pH Neutral/Basic pH (e.g., pH > 6) -COO⁻ form (Charged/Anionic) Outcome_Hydrophobic Molecule is MORE Hydrophobic (Less Polar) Low_pH->Outcome_Hydrophobic Outcome_Hydrophilic Molecule is MORE Hydrophilic (More Polar) High_pH->Outcome_Hydrophilic Method_Retention Better RP-SPE Retention Better LLE into Organic Phase Outcome_Hydrophobic->Method_Retention Favors Method_Elution Better RP-SPE Elution Remains in Aqueous Phase Outcome_Hydrophilic->Method_Elution Favors

Caption: Impact of pH on analyte properties and extraction.

References

Technical Support Center: N-Lithocholyl-L-Leucine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Lithocholyl-L-Leucine in mass spectrometry. Our goal is to help you minimize ion suppression and achieve reliable, high-quality data.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, presented in a question-and-answer format.

Question: I'm observing low signal intensity or complete signal loss for this compound. What are the likely causes and solutions?

Answer: Low or no signal for this compound is a common problem, often stemming from ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source.[1] Here’s a step-by-step troubleshooting workflow:

start Low/No Signal for This compound check_sample_prep 1. Evaluate Sample Preparation - Is it effective at removing interferences? start->check_sample_prep check_chromatography 2. Assess Chromatographic Separation - Is the analyte co-eluting with suppressive matrix components? check_sample_prep->check_chromatography If sample prep is adequate solution_sample_prep Implement a more rigorous sample preparation method (e.g., SPE or LLE). check_sample_prep->solution_sample_prep If sample prep is inadequate check_ms_params 3. Verify Mass Spectrometer Parameters - Are the ionization source and MRM transitions optimized? check_chromatography->check_ms_params If separation is good solution_chromatography Optimize the LC gradient, change the column, or modify the mobile phase to improve separation. check_chromatography->solution_chromatography If co-elution is observed solution_ms_params Re-optimize source parameters and confirm MRM transitions with a pure standard. check_ms_params->solution_ms_params If parameters are suboptimal

Caption: Troubleshooting workflow for low signal of this compound.

Detailed Solutions:

  • Sample Preparation: The complexity of biological matrices like plasma necessitates effective sample preparation to remove interfering substances such as phospholipids (B1166683) and proteins.[1] While protein precipitation is a quick method, it may not be sufficient. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing ion-suppressing species.

  • Chromatography: Chromatographic separation is crucial to resolve this compound from endogenous matrix components. If your analyte co-elutes with a region of high matrix interference, ion suppression is likely. Consider modifying your LC method.

  • Mass Spectrometry Parameters: Ensure your mass spectrometer's ionization source parameters (e.g., spray voltage, gas flows, temperature) are optimized for this compound. Verify the multiple reaction monitoring (MRM) transitions using a pure standard.

Question: My results for this compound are inconsistent and show poor reproducibility. What could be the issue?

Answer: Poor reproducibility is often linked to variable matrix effects between samples. The composition of biological samples can differ, leading to varying degrees of ion suppression.

start Poor Reproducibility for This compound use_is Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) start->use_is matrix_matched Prepare Calibrators and QCs in a Representative Blank Matrix use_is->matrix_matched dilution Dilute the Sample to Reduce Matrix Concentration matrix_matched->dilution end Improved Reproducibility dilution->end

Caption: Strategies to improve reproducibility in this compound analysis.

Detailed Solutions:

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-(¹³C₆, ¹⁵N), is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variability.

  • Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in a matrix that is as close as possible to your study samples (e.g., charcoal-stripped plasma). This ensures that the standards and the unknown samples are affected by the matrix in a similar way.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique for analyzing this compound in plasma?

A1: For complex matrices like plasma, a multi-step approach is often the most effective. While protein precipitation is a common first step, it often leaves behind significant amounts of phospholipids, which are major contributors to ion suppression. Therefore, a combination of protein precipitation followed by either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended for cleaner extracts.

Sample Preparation Method Comparison

Technique Pros Cons Typical Recovery
Protein Precipitation (PPT) Fast, simple, inexpensive.Does not effectively remove phospholipids; high potential for ion suppression.80-95%
Liquid-Liquid Extraction (LLE) Good removal of salts and polar interferences.Can be labor-intensive and require large solvent volumes.65-85%
Solid-Phase Extraction (SPE) Excellent for removing a wide range of interferences; can concentrate the analyte.Can be more expensive and require method development.>90%

Q2: What are the optimal chromatographic conditions for separating this compound from other bile acid conjugates?

A2: Reversed-phase chromatography using a C18 column is the most common approach for separating bile acid conjugates. A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic component (e.g., acetonitrile (B52724) and/or methanol) is typically used. The separation of isomeric bile acid conjugates can be challenging, and optimization of the gradient and column chemistry is often necessary.[2]

Recommended LC Parameters

Parameter Recommendation
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate
Mobile Phase B Acetonitrile/Methanol (B129727) (e.g., 90:10 v/v) with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL

Q3: What are the expected MRM transitions for this compound and its stable isotope-labeled internal standard?

A3: The exact MRM (Multiple Reaction Monitoring) transitions should be optimized in your laboratory using a pure standard. However, based on the structure of this compound (a conjugate of lithocholic acid and leucine), the precursor ion will be the [M-H]⁻ ion in negative ionization mode. The product ions will result from fragmentation of the amide bond and the steroid backbone. For a stable isotope-labeled internal standard, the precursor and product ions will be shifted by the mass of the incorporated isotopes.

Predicted MRM Transitions (Negative Ion Mode)

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
This compound488.4~375.3 (Lithocholic acid fragment)~130.1 (Leucine fragment)
This compound-(¹³C₆, ¹⁵N)495.4~375.3 (Lithocholic acid fragment)~137.1 (Labeled Leucine fragment)

Note: These are predicted values and should be confirmed experimentally.

Q4: How can I quantitatively assess the extent of ion suppression in my assay?

A4: The post-column infusion technique is a common method to qualitatively assess when ion suppression occurs during a chromatographic run. To quantify the matrix effect, a quantitative comparison of the analyte's response in a neat solution versus its response in a post-extraction spiked matrix sample is performed. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Experimental Protocols

Detailed Protocol for Plasma Sample Preparation using SPE

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

plasma Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap1 Evaporation centrifuge->evap1 reconstitute1 Reconstitution evap1->reconstitute1 spe Solid-Phase Extraction (SPE) reconstitute1->spe evap2 Final Evaporation spe->evap2 reconstitute2 Final Reconstitution evap2->reconstitute2 lcms LC-MS/MS Analysis reconstitute2->lcms

Caption: Workflow for SPE-based sample preparation of this compound from plasma.

References

Technical Support Center: Optimization of LC Gradient for Separating Bile Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Liquid Chromatography (LC) gradients for the separation of bile acid conjugates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating bile acid conjugates?

A C18 reversed-phase silica (B1680970) gel column is the most frequently utilized stationary phase for the separation of bile acid conjugates.[1][2] This is due to its ability to effectively separate these molecules based on their hydrophobicity. While C18 is common, other stationary phases like biphenyl (B1667301) columns have shown superior resolution for certain bile acid species, such as murine bile acids.[3]

Q2: What are the typical mobile phases used for LC separation of bile acid conjugates?

The most common mobile phases consist of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727), with additives to control pH and improve ionization.[1][4] Common additives include ammonium (B1175870) acetate (B1210297), formic acid, and ammonia.[2][3] The choice of mobile phase and additives can significantly impact the separation and detection of bile acids. For instance, both the acidity and ammonium levels in the mobile phase can affect the electrospray ionization (ESI) of bile acids, particularly unconjugated ones.[5][6][7][8]

Q3: Why is a gradient elution typically used for bile acid analysis?

A gradient elution is necessary due to the wide range of polarities among different bile acid conjugates. A gradient, where the proportion of the organic solvent is increased over time, allows for the effective elution and separation of both the more polar (e.g., taurine-conjugated) and the more non-polar (e.g., unconjugated) bile acids within a single analytical run. Several studies have detailed specific gradient programs for the separation of a large number of bile acid species.[3][9]

Q4: How does pH of the mobile phase affect the separation of bile acid conjugates?

The pH of the mobile phase is a critical parameter as it influences the ionization state of the bile acids, which in turn affects their retention on the reversed-phase column.[10] Bile acids are acidic molecules with varying pKa values for their different conjugated forms (taurine-conjugated ~1.5, glycine-conjugated ~4.5, and unconjugated ~6).[11] Therefore, using a buffered mobile phase is preferable to achieve satisfactory chromatographic performance.[11]

Troubleshooting Guide

Problem 1: Poor resolution or co-elution of bile acid isomers.

Possible Causes & Solutions:

  • Suboptimal Gradient Program: The gradient may be too steep or not shallow enough in the region where critical pairs elute.

    • Solution: Decrease the ramp rate of the organic solvent during the elution of the isomers of interest. Introducing a shallow gradient or an isocratic hold at a specific mobile phase composition can improve separation.[12]

  • Inappropriate Stationary Phase: The selectivity of the column may not be suitable for the specific isomers being analyzed.

    • Solution: Consider a column with a different stationary phase chemistry. For example, if a C18 column fails to resolve certain isomers, a biphenyl or a pentafluorophenyl (PFP) column might provide the necessary selectivity.[3][13]

  • Incorrect Mobile Phase Composition: The choice of organic solvent or additives can influence selectivity.

    • Solution: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or different additives (e.g., ammonium acetate vs. ammonium formate). The concentration of these additives can also be optimized.[4][5]

  • Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.

    • Solution: Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but the effect is compound-dependent.[14]

Problem 2: Poor peak shape (fronting, tailing, or splitting).

Possible Causes & Solutions:

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[15]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.

    • Solution: Ensure the sample solvent is similar to or weaker than the initial mobile phase composition.[16]

  • Secondary Interactions with the Stationary Phase: Active sites on the silica backbone can cause peak tailing.

    • Solution: Use a well-end-capped column or add a competing base to the mobile phase if analyzing basic compounds. For acidic bile acids, ensure the mobile phase pH is appropriate to maintain a consistent ionization state.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak splitting or tailing.

    • Solution: Replace the guard column and/or the analytical column.[16]

Problem 3: Retention time shifts between injections.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: Insufficient re-equilibration time between gradient runs can lead to inconsistent retention times.

    • Solution: Increase the post-run time at the initial mobile phase conditions to ensure the column is fully re-equilibrated before the next injection.

  • Changes in Mobile Phase Composition: Evaporation of the organic solvent or degradation of mobile phase additives can alter the mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[16]

  • Fluctuations in Column Temperature: An unstable column temperature can cause retention time drift.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • System Dwell Volume Differences: When transferring a method between different LC systems, variations in dwell volume can cause shifts in retention times.[10]

    • Solution: Adjust the gradient delay to compensate for differences in system volume.[15]

Problem 4: Low signal intensity or poor sensitivity.

Possible Causes & Solutions:

  • Suboptimal Ionization in the Mass Spectrometer: The mobile phase composition can significantly affect the ionization efficiency of bile acids in the ESI source.

    • Solution: Optimize the mobile phase additives and pH to enhance the formation of the desired ions (typically [M-H]⁻ in negative ion mode).[5][6][7][8] Both acidity and ammonium levels can suppress ionization.[5][6][7][8]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids) can suppress the ionization of the target analytes.[12]

    • Solution: Improve the sample preparation procedure to remove interfering matrix components. Modifying the LC gradient to separate the analytes from the matrix interferences can also be effective. A "divert-to-waste" step for the initial part of the run can prevent matrix components from entering the mass spectrometer.[12]

  • Analyte Degradation: Bile acids may be unstable in certain sample storage or preparation conditions.

    • Solution: Ensure proper sample handling and storage. Investigate the stability of the analytes under the experimental conditions.

Data Presentation

Table 1: Comparison of Different Stationary Phases for Bile Acid Separation

Stationary PhaseAdvantagesDisadvantagesReference(s)
C18 Widely applicable, good retention for a broad range of bile acids.May have limited selectivity for some closely related isomers.[1][2][13]
Biphenyl Superior resolution for certain bile acid species (e.g., muricholic acids).May not be as universally applicable as C18.[3]
Pentafluorophenyl (PFP) Offers alternative selectivity based on polar and aromatic interactions.May require more method development to optimize separation.[13]
Inert ARC-18 Mitigates non-specific binding of analytes.May have different selectivity compared to standard C18.[13]

Table 2: Example LC Gradient Programs for Bile Acid Analysis

Time (min)% Mobile Phase B (Methanol/Acetonitrile with additives)Reference
Method 1 [3]
0.010
0.147
1.249
2.358
4.768
4.8100
5.810
Method 2 [9]
0.025
3.135
9.038
15.065
18.065
20.0100
22.025

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Bile Acid Quantification

This protocol is a generalized example based on common practices reported in the literature.[3][9]

  • Sample Preparation:

    • Perform protein precipitation of plasma, serum, or tissue homogenates using a cold organic solvent (e.g., methanol or acetonitrile) containing internal standards.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC Separation:

    • Column: C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm).[3]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.01% NH₃.[3]

    • Mobile Phase B: Methanol with 10 mM ammonium acetate and 0.01% NH₃.[3]

    • Flow Rate: 600 µL/min.[3]

    • Column Temperature: 50 °C.[3]

    • Injection Volume: 3 µL.[3]

    • Gradient: Utilize a suitable gradient program, such as those detailed in Table 2.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Optimize source parameters (e.g., ion source temperature, source gas flow, curtain gas flow, and ion spray voltage) and compound-specific parameters (e.g., collision energy) for each bile acid.[3][9]

Visualizations

Troubleshooting_Workflow start_node Start: Poor Separation of Bile Acid Conjugates issue_type Identify the Issue start_node->issue_type issue_node issue_node action_node action_node decision_node decision_node end_node Resolution coelution Co-elution / Poor Resolution issue_type->coelution Resolution peak_shape Poor Peak Shape issue_type->peak_shape Peak Shape rt_shift Retention Time Shift issue_type->rt_shift Retention optimize_gradient Optimize Gradient (shallower ramp) coelution->optimize_gradient check_overload Check for Overload (reduce injection volume) peak_shape->check_overload check_equilibration Increase Equilibration Time rt_shift->check_equilibration resolved1 Resolved? optimize_gradient->resolved1 change_column Change Column (e.g., C18 to Biphenyl) resolved2 Resolved? change_column->resolved2 adjust_mobile_phase Adjust Mobile Phase (solvent/additives) resolved3 Resolved? adjust_mobile_phase->resolved3 resolved1->end_node Yes resolved1->change_column No resolved2->end_node Yes resolved2->adjust_mobile_phase No resolved3->end_node Yes resolved4 Resolved? check_overload->resolved4 check_solvent Check Sample Solvent (match initial mobile phase) resolved5 Resolved? check_solvent->resolved5 replace_column Replace Guard/Analytical Column resolved6 Resolved? replace_column->resolved6 resolved4->end_node Yes resolved4->check_solvent No resolved5->end_node Yes resolved5->replace_column No resolved6->end_node Yes resolved7 Resolved? check_equilibration->resolved7 fresh_mobile_phase Prepare Fresh Mobile Phase resolved8 Resolved? fresh_mobile_phase->resolved8 check_temp Check Column Temperature Stability resolved9 Resolved? check_temp->resolved9 resolved7->end_node Yes resolved7->fresh_mobile_phase No resolved8->end_node Yes resolved8->check_temp No resolved9->end_node Yes

Caption: A troubleshooting workflow for common LC separation issues.

Gradient_Optimization_Strategy start_node Start: Develop LC Method select_column 1. Select Initial Column (e.g., C18) start_node->select_column step_node step_node action_node action_node decision_node decision_node end_node Final Method scouting_gradient 2. Run Scouting Gradient (e.g., 5-95% B in 10 min) select_column->scouting_gradient evaluate_separation 3. Evaluate Initial Separation scouting_gradient->evaluate_separation is_separation_adequate Adequate Separation? evaluate_separation->is_separation_adequate is_separation_adequate->end_node Yes fine_tune_gradient 4a. Fine-tune Gradient (adjust slope around co-eluting peaks) is_separation_adequate->fine_tune_gradient No, but promising change_column 4b. Change Column Chemistry (e.g., Biphenyl, PFP) is_separation_adequate->change_column No, poor selectivity optimize_mobile_phase 5. Optimize Mobile Phase (pH, additives, organic solvent) fine_tune_gradient->optimize_mobile_phase change_column->scouting_gradient is_separation_adequate2 Adequate Separation? optimize_mobile_phase->is_separation_adequate2 is_separation_adequate2->change_column No validate_method 6. Validate Method (robustness, reproducibility) is_separation_adequate2->validate_method Yes validate_method->end_node

Caption: A general strategy for LC gradient optimization.

References

Technical Support Center: Synthesis of N-Lithocholyl-L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure N-Lithocholyl-L-Leucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this bile acid-amino acid conjugate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing pure this compound?

A1: The primary challenges include achieving a high yield of the final product, preventing side reactions such as racemization of the L-leucine chiral center, and effectively removing impurities during purification. Common impurities can include unreacted starting materials (lithocholic acid and L-leucine), byproducts from the coupling reagents (e.g., N-acylurea when using carbodiimides), and diastereomers if racemization occurs.

Q2: Which coupling reagent is best for the synthesis of this compound?

A2: Several coupling reagents can be effective, with the choice often depending on the specific reaction conditions and desired purity. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activating agent like N-hydroxysuccinimide (NHS). Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective and can lead to faster reaction times and higher yields, though they can be more expensive.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (lithocholic acid and L-leucine), you can observe the disappearance of the reactants and the appearance of the product spot. A suitable solvent system for TLC would typically be a mixture of a polar and a non-polar solvent, such as dichloromethane (B109758) and methanol (B129727).

Q4: What is the best method for purifying the final product?

A4: Column chromatography is the most common and effective method for purifying this compound. A silica (B1680970) gel stationary phase is typically used with a gradient elution of solvents, such as a mixture of dichloromethane and methanol or chloroform (B151607) and methanol, to separate the desired product from unreacted starting materials and byproducts.

Q5: How can I confirm the purity and identity of the synthesized this compound?

A5: The purity and identity of the final product should be confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) can be used to assess purity. To confirm the structure, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete activation of lithocholic acid.- Ensure the coupling reagent is fresh and has been stored correctly. - Increase the amount of coupling reagent and activating agent (e.g., NHS) to 1.2-1.5 equivalents. - Allow for a longer activation time before adding L-leucine.
Inefficient coupling reaction.- Ensure the reaction is stirred efficiently. - Use a suitable base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the reaction mixture. - Consider switching to a more powerful coupling reagent like HATU.
Degradation of starting materials or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Maintain the recommended reaction temperature; avoid excessive heat.
Presence of Multiple Spots on TLC (Impure Product) Unreacted starting materials.- Increase the reaction time. - Use a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion.
Formation of N-acylurea byproduct (with DCC/EDC).- Add an activating agent like NHS or HOBt to suppress N-acylurea formation. - Optimize the reaction temperature; lower temperatures can sometimes reduce side reactions. - Purify carefully using column chromatography; the N-acylurea byproduct can sometimes be difficult to separate.
Racemization of L-leucine.- Perform the coupling reaction at a lower temperature (e.g., 0 °C). - Use a non-polar solvent if possible. - Add racemization-suppressing additives like HOBt.
Difficulty in Purifying the Product by Column Chromatography Product and impurities have similar polarities.- Optimize the solvent system for column chromatography by testing different solvent ratios with TLC. - Consider using a different stationary phase for chromatography if silica gel is not effective.
Product is not eluting from the column.- Gradually increase the polarity of the eluting solvent. For example, increase the percentage of methanol in the dichloromethane/methanol mixture.

Experimental Protocols

Synthesis of this compound via EDC/NHS Coupling

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

Materials:

  • Lithocholic acid

  • L-Leucine methyl ester hydrochloride (or L-Leucine, with an additional equivalent of base)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (if solubility is an issue)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Activation of Lithocholic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve lithocholic acid (1 equivalent) in anhydrous DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester of lithocholic acid. The progress of the activation can be monitored by TLC.

  • Coupling with L-Leucine:

    • In a separate flask, dissolve L-leucine methyl ester hydrochloride (1.2 equivalents) in anhydrous DCM and add TEA or DIPEA (2.5 equivalents) to neutralize the hydrochloride and provide a basic environment. If using L-leucine, dissolve it in a suitable solvent (a small amount of DMF might be necessary) and use 2.2 equivalents of base.

    • Cool the activated lithocholic acid solution to 0 °C in an ice bath.

    • Slowly add the L-leucine solution to the activated lithocholic acid solution.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., 0-10% methanol in DCM).

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure this compound methyl ester.

  • Hydrolysis of the Ester (if L-leucine methyl ester was used):

    • Dissolve the purified methyl ester in a mixture of methanol and water.

    • Add an excess of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl to pH ~2-3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueNotes
Reactant Ratio (Lithocholic Acid:L-Leucine:EDC:NHS) 1 : 1.2 : 1.2 : 1.2A slight excess of leucine (B10760876) and coupling reagents is often used.
Solvent Dichloromethane (DCM)Anhydrous conditions are crucial.
Base Triethylamine (TEA) or DIPEA2.2-2.5 equivalents are typically used.
Reaction Temperature 0 °C to Room TemperatureLower temperature during addition can minimize side reactions.
Reaction Time 12-16 hoursMonitor by TLC for completion.
Expected Yield 60-80%Yields can vary based on reaction scale and purity of reagents.
Expected Purity (after chromatography) >95%Purity should be confirmed by HPLC.

Visualizations

Synthesis_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_workup Step 3: Work-up & Purification cluster_hydrolysis Step 4: Hydrolysis (if applicable) LA Lithocholic Acid Activated_Ester NHS-activated Lithocholic Acid LA->Activated_Ester Activation EDC_NHS EDC, NHS in DCM Product_Ester This compound (Ester) Activated_Ester->Product_Ester Coupling Leucine L-Leucine (or ester) + Base Workup Aqueous Work-up Product_Ester->Workup Chromatography Column Chromatography Workup->Chromatography Hydrolysis Base Hydrolysis (e.g., LiOH) Chromatography->Hydrolysis Final_Product Pure this compound Hydrolysis->Final_Product Troubleshooting_Logic Start Low Product Yield? Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Yes Impure_Product Impure Product? Start->Impure_Product No Check_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Change_Coupling Consider Different Coupling Reagent (e.g., HATU) Check_Conditions->Change_Coupling Optimize_Chroma Optimize Chromatography Solvent System Impure_Product->Optimize_Chroma Yes Final_Product High Purity Product Impure_Product->Final_Product No Check_Side_Reactions Investigate Side Reactions (e.g., N-acylurea, Racemization) Optimize_Chroma->Check_Side_Reactions Low_Temp Lower Reaction Temperature Check_Side_Reactions->Low_Temp

Technical Support Center: N-Lithocholyl-L-Leucine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and other common issues during N-Lithocholyl-L-Leucine cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in cell-based assays?

This compound is a bile acid conjugate formed from lithocholic acid and the amino acid L-leucine.[1] In cell-based assays, it is investigated for its potential biological activities, drawing from the known signaling roles of its constituent parts. Lithocholic acid, a secondary bile acid, is known to be a ligand for various nuclear receptors and cell surface receptors, including the farnesoid X receptor (FXR), vitamin D receptor (VDR), and the G protein-coupled receptor TGR5.[2][3][4] L-leucine is an essential amino acid that plays a critical role in protein synthesis and metabolic regulation, primarily through the activation of the mTOR signaling pathway.[5][6][7][8] Assays involving this conjugate likely aim to explore its effects on metabolic diseases, cancer cell proliferation, or other cellular processes regulated by these pathways.

Q2: What are the primary sources of contamination in cell-based assays?

Contamination in cell culture can be broadly categorized into two types: biological and chemical.[7]

  • Biological Contaminants: These are the most common and include bacteria, mycoplasma, yeast, fungi, and viruses.[3][6] They can be introduced through non-sterile supplies, improper aseptic technique, or from the laboratory environment.[3][9]

  • Chemical Contaminants: These include endotoxins (lipopolysaccharides from the cell walls of Gram-negative bacteria), impurities in media or reagents, and residues from detergents or sterilizing agents.[6][10]

Q3: How can I tell if my cell culture is contaminated?

The signs of contamination vary depending on the type of contaminant:

ContaminantVisual SignsMicroscopic AppearanceOther Indicators
Bacteria Sudden turbidity (cloudiness) in the culture medium; rapid drop in pH (media turns yellow).[6][7]Small, motile rod-shaped or spherical particles between cells.[6]Foul odor.
Yeast Slight turbidity; media may become pink or cloudy.Oval or budding particles, often in chains.[11]
Fungi (Mold) Visible mycelia (fluffy or filamentous growth) on the surface of the culture.Thin, filamentous structures (hyphae).[3]
Mycoplasma Often no visible signs of contamination; cells may appear "unhealthy" or grow poorly.[5][6][12]Not visible with a standard light microscope due to their small size and lack of a cell wall.[6][12]Changes in cell morphology, growth rate, and metabolism.[5]
Viruses Generally no visible signs.[6]Not visible with a light microscope.Altered cell function or unexpected assay results.

Q4: Can the this compound compound itself be a source of contamination or assay interference?

Yes, the test compound can be a potential source of issues:

  • Microbial Contamination: If the compound is not sterile, it can introduce bacteria or fungi into your culture.

  • Endotoxin (B1171834) Contamination: As a biologically-derived molecule, it could potentially be contaminated with endotoxins, which can elicit strong cellular responses and confound experimental results.[13][14]

  • Chemical Interference: The compound may have properties that interfere with the assay readout. For example, it could be autofluorescent in a fluorescence-based assay or absorb light at the wavelength used for an absorbance reading.[15][16]

It is crucial to use a high-purity, sterile, and endotoxin-tested grade of this compound for cell-based experiments.

Troubleshooting Guides

Issue 1: Sudden Turbidity and pH Change in Culture

Possible Cause: Bacterial or Yeast Contamination.[6][7]

Troubleshooting Steps:

  • Visual Inspection: Immediately examine the culture flask or plate for cloudiness and a change in the medium's color (typically yellow for bacteria).

  • Microscopic Examination: Check a sample of the cell culture under a phase-contrast microscope at high magnification (400x) to identify bacteria or yeast.

  • Isolate and Discard: If contamination is confirmed, immediately discard the contaminated culture and all media and reagents that may have come into contact with it to prevent cross-contamination.

  • Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any other equipment used.

  • Review Aseptic Technique: Re-evaluate your laboratory's aseptic technique protocols. Ensure all personnel are properly trained.

Issue 2: Cells are Growing Poorly, but No Visible Contamination

Possible Cause: Mycoplasma Contamination.[5][12]

Troubleshooting Steps:

  • Quarantine: Isolate the suspected culture to prevent the spread of contamination.

  • Mycoplasma Testing: Use a reliable mycoplasma detection method, such as PCR, ELISA, or a fluorescent dye-based kit, to test the culture.[7][12]

  • Discard or Treat: If positive, the recommended course of action is to discard the cell line and start with a fresh, certified mycoplasma-free stock. Treatment with specific anti-mycoplasma antibiotics is possible but can be challenging and may not always be completely effective.

  • Test All Cell Stocks: Routinely test all cell stocks in your laboratory for mycoplasma.

Issue 3: Inconsistent or Unexpected Assay Results

Possible Causes: Chemical Contamination (e.g., Endotoxins), Compound Interference, or Procedural Errors.

Troubleshooting Steps:

  • Endotoxin Testing: Test your this compound stock solution, media, and serum for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[13][17]

  • Compound Interference Check:

    • Autofluorescence/Absorbance: Run a control plate with just the assay medium and varying concentrations of this compound to see if the compound itself generates a signal.[15][18]

    • Solvent Control: Ensure the final concentration of the solvent used to dissolve the compound (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • Review Assay Protocol:

    • Reagent Preparation: Double-check all calculations and ensure reagents were prepared correctly and are not expired.[19]

    • Pipetting Accuracy: Verify the calibration of your pipettes.

    • Incubation Times and Temperatures: Ensure consistency in all incubation steps.[19]

Experimental Protocols

Protocol 1: Aseptic Technique for Handling Cell Cultures
  • Work Area Preparation: Before starting, thoroughly wipe down the inside surfaces of the biological safety cabinet (BSC) with 70% ethanol (B145695) and allow it to air dry.[18][20]

  • Personal Hygiene: Wear a clean lab coat and sterile gloves. Wash hands before putting on gloves.

  • Sterile Materials: Only bring items into the BSC that have been sterilized and sprayed with 70% ethanol.

  • Handling Reagents: Do not leave bottles of media or reagents open. When pipetting, use a fresh sterile pipette for each reagent and cell line to prevent cross-contamination.

  • Workflow: Work with one cell line at a time. If handling multiple cell lines, work with non-contaminated or sensitive lines first.

  • After Work: Remove all items from the BSC and wipe it down again with 70% ethanol.[20]

Protocol 2: Mycoplasma Detection using PCR
  • Sample Collection: Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent.

  • DNA Extraction: Isolate DNA from the supernatant using a commercial DNA extraction kit suitable for biological fluids.

  • PCR Amplification: Use a PCR kit specifically designed for mycoplasma detection, which contains primers targeting conserved regions of the mycoplasma 16S rRNA gene.

  • Controls: Include a positive control (known mycoplasma DNA) and a negative control (sterile water) in your PCR run.

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel. The presence of a band of the correct size in your sample lane indicates mycoplasma contamination.

Visualizations

Signaling Pathways

N_Lithocholyl_L_Leucine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NLL This compound TGR5 TGR5 NLL->TGR5 LAT1 LAT1 NLL->LAT1 Uptake Leucine (B10760876) L-Leucine LAT1->Leucine LCA Lithocholic Acid LAT1->LCA mTORC1 mTORC1 Leucine->mTORC1 Activates FXR FXR LCA->FXR VDR VDR LCA->VDR Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Gene_Expression Gene Expression (Metabolism, Inflammation) FXR->Gene_Expression VDR->Gene_Expression

Experimental Workflow

Experimental_Workflow Start Start Cell_Seeding Seed cells in multi-well plate Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Cell_Treatment Treat cells with compound Incubation1->Cell_Treatment Compound_Prep Prepare this compound dilutions Compound_Prep->Cell_Treatment Incubation2 Incubate (assay-dependent time) Cell_Treatment->Incubation2 Assay_Step Perform assay (e.g., add detection reagents) Incubation2->Assay_Step Data_Acquisition Read plate (absorbance, fluorescence, etc.) Assay_Step->Data_Acquisition Data_Analysis Analyze data Data_Acquisition->Data_Analysis End End Data_Analysis->End

Troubleshooting Logic

Contamination_Troubleshooting Problem Unexpected Assay Results or Unhealthy Cells Check_Visual Visually inspect culture. Is it cloudy or has color changed? Problem->Check_Visual Check_Microscope Microscopic examination. See bacteria or fungi? Check_Visual->Check_Microscope Yes Test_Mycoplasma Perform Mycoplasma test. Check_Visual->Test_Mycoplasma No Check_Microscope->Test_Mycoplasma No Bacterial_Fungal Bacterial/Fungal Contamination. Discard and decontaminate. Check_Microscope->Bacterial_Fungal Yes Check_Compound Check for compound interference (e.g., autofluorescence). Test_Mycoplasma->Check_Compound Negative Mycoplasma_Positive Mycoplasma Positive. Discard cells. Test_Mycoplasma->Mycoplasma_Positive Positive Interference_Positive Compound Interference. Run controls and adjust protocol. Check_Compound->Interference_Positive Positive Review_Protocol No obvious contamination. Review protocol, reagents, and technique. Check_Compound->Review_Protocol Negative

References

how to improve signal-to-noise for N-Lithocholyl-L-Leucine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Lithocholyl-L-Leucine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve the signal-to-noise ratio (S/N) for this compound detection, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal-to-noise (S/N) when analyzing this compound?

Low S/N can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Sample Preparation: Inefficient extraction of this compound from the sample matrix or the presence of interfering substances can significantly suppress the signal and increase noise.

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, either suppressing or enhancing the signal in an unpredictable manner.[1][2][3]

  • Poor Chromatographic Resolution: Inadequate separation of this compound from isomers or other interfering compounds can lead to a high background signal.

  • Inefficient Ionization: The ionization efficiency of this compound can be highly dependent on the mobile phase composition and the ion source settings in the mass spectrometer.[2]

  • Instrument Contamination: A contaminated LC system or mass spectrometer can introduce significant background noise.

Q2: Which sample preparation technique is best for extracting this compound?

The optimal sample preparation technique depends on the sample matrix (e.g., plasma, serum, tissue, feces). Here are some commonly used and effective methods:

  • Protein Precipitation (PPT): This is a simple and fast method for plasma and serum samples. It involves adding a solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins, which are then removed by centrifugation.[4]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can significantly reduce matrix effects. C18 SPE columns are commonly used for bile acid extraction.[5] This method can lead to high recovery rates.[5]

  • Liquid-Liquid Extraction (LLE): LLE can also be effective for cleaning up complex samples.

Q3: How can I minimize matrix effects in my analysis?

Minimizing matrix effects is crucial for accurate and sensitive quantification. Consider the following strategies:

  • Improve Sample Cleanup: Employing more rigorous sample preparation methods like SPE can significantly reduce interfering matrix components.[5]

  • Optimize Chromatography: Adjusting the chromatographic method to better separate this compound from co-eluting matrix components is highly effective. This may involve trying different columns or mobile phases.

  • Use Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte of interest.[2]

  • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are the recommended LC-MS parameters for this compound detection?

While optimal parameters need to be determined empirically for your specific instrument, here are some general guidelines:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) is commonly used to facilitate ionization.[4]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) is typically used. Both positive and negative ion modes should be evaluated, as bile acid conjugates can ionize in either mode.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity for quantification.[6] High-resolution mass spectrometry (HRMS) can also be used to improve S/N by allowing for a narrow mass extraction window, which reduces background interference.[2][7]

Q5: Is derivatization necessary for this compound analysis?

Derivatization is not always necessary but can be a powerful tool to improve S/N.[8][9] Chemical derivatization can:

  • Enhance Ionization Efficiency: By adding a readily ionizable group to the molecule.[10]

  • Improve Chromatographic Properties: By altering the polarity of the analyte.

  • Increase Fragmentation Specificity: Leading to more selective MRM transitions.

However, derivatization adds an extra step to the sample preparation workflow, which can introduce variability.[8] It is often considered when other optimization strategies have failed to provide the desired sensitivity.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Review your sample preparation protocol. Ensure the extraction solvent is appropriate for this compound. Consider trying a different method (e.g., switching from PPT to SPE).
Poor Ionization Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[6] Test both positive and negative ESI modes. Ensure the mobile phase pH is suitable for ionization.
Incorrect MS/MS Transition Infuse a standard solution of this compound to optimize the precursor and product ions for MRM.
Sample Degradation Ensure proper sample storage and handling to prevent degradation.
Instrument Malfunction Check for clogs in the LC system or a dirty ion source. Run a system suitability test with a known standard.
Issue 2: High Background Noise
Possible Cause Troubleshooting Step
Matrix Interference Improve sample cleanup using SPE.[5] Optimize the chromatographic gradient to separate the analyte from the background.
Contaminated LC System Flush the LC system with a series of strong and weak solvents.
Contaminated MS Ion Source Clean the ion source according to the manufacturer's instructions.
Mobile Phase Contamination Prepare fresh mobile phases using high-purity solvents and additives.[6]
Leaching from Plasticware Use high-quality polypropylene (B1209903) or glass tubes and vials.
Issue 3: Poor Peak Shape
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Reconstitution Solvent The solvent used to reconstitute the sample after evaporation should be similar in strength to the initial mobile phase.[5]
Column Degradation Replace the analytical column. Use a guard column to extend the life of the main column.
Secondary Interactions Adjust the mobile phase pH or additive concentration to minimize unwanted interactions between the analyte and the stationary phase.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Bile Acid Analysis

Technique Typical Recovery Rate Matrix Effect Reduction Throughput Notes
Protein Precipitation (PPT) 85-100%ModerateHighSimple and fast, but may not remove all interferences.
Solid-Phase Extraction (SPE) 89-100%[5]HighModerateProvides cleaner extracts and better reduction of matrix effects.
Liquid-Liquid Extraction (LLE) VariableModerate to HighLowCan be effective but is often more labor-intensive.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
  • Sample Pre-treatment: Dilute 100 µL of plasma or serum with 400 µL of water. Add an appropriate amount of a stable isotope-labeled internal standard.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS Detection (ESI-MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Result Final Result (Concentration) Quantification->Result

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Start Low S/N Observed Check_Signal Is Signal Intensity Low? Start->Check_Signal Check_Noise Is Background Noise High? Start->Check_Noise Optimize_MS Optimize MS Parameters (Ionization, MRM) Check_Signal->Optimize_MS Yes Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Check_Noise->Improve_Cleanup Yes Improve_Extraction Improve Sample Extraction Efficiency Optimize_MS->Improve_Extraction Consider_Deriv Consider Derivatization Improve_Extraction->Consider_Deriv Optimize_LC Optimize LC Separation Improve_Cleanup->Optimize_LC Clean_System Clean LC-MS System Optimize_LC->Clean_System

Caption: Troubleshooting logic for addressing low signal-to-noise issues.

References

Technical Support Center: Quantification of N-Lithocholyl-L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of N-Lithocholyl-L-Leucine and other amino acid-conjugated bile acids by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying this compound in biological matrices?

A1: The main challenges in analyzing this compound, a conjugated bile acid, in matrices like plasma or serum include:

  • Matrix Effects: Biological samples are complex and contain numerous endogenous compounds, such as phospholipids (B1166683) and triglycerides, that can co-elute with the analyte.[1] This interference can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy and precision of quantification.[1]

  • Low Concentrations: this compound may be present at very low physiological concentrations, necessitating highly sensitive analytical methods.[1]

  • Isomeric Compounds: The presence of structurally similar bile acid isomers can make specific chromatographic separation and detection challenging.[1]

  • Variable Ionization Efficiency: Bile acids can exhibit different ionization efficiencies in the mass spectrometer, which can impact the sensitivity and reproducibility of the analysis.[1]

Q2: How can I minimize matrix effects during sample preparation?

A2: The most effective way to minimize matrix effects is through rigorous sample preparation.[2] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile (B52724) or methanol) is used to precipitate and remove proteins.[3] However, this method is less effective at removing phospholipids, which are a major source of matrix effects.[2][3]

  • Solid-Phase Extraction (SPE): A more selective technique that can effectively remove interfering compounds like phospholipids, resulting in a cleaner sample extract and reduced matrix effects compared to PPT.[2][4]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases. It can provide clean extracts, but analyte recovery, especially for more polar compounds, might be lower.[2]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?

A3: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis. Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects (ion suppression or enhancement).[5] This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and reliable quantification.[1][5] For this compound, an ideal internal standard would be, for example, this compound-d4.

Q4: How can I quantitatively assess the degree of matrix effect in my assay?

A4: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a neat solution at the same concentration. The matrix effect (ME) is calculated as follows:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

ProblemPossible CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) Column overloadDilute the sample or inject a smaller volume.
Inappropriate mobile phase pHAdjust the mobile phase pH. For bile acids in negative ion mode, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used.[6]
Column contaminationImplement a column wash step with a strong solvent (e.g., isopropanol) between injections. Consider using a guard column.
Low Analyte Recovery Inefficient extractionOptimize the sample preparation method. For PPT, test different organic solvents and solvent-to-sample ratios. For SPE, evaluate different sorbents, wash solutions, and elution solvents.[2]
Analyte adsorptionUse silanized glassware or low-binding microcentrifuge tubes and pipette tips to minimize non-specific binding.
High Ion Suppression Co-elution of phospholipidsImprove sample cleanup using SPE with a sorbent designed for phospholipid removal.[4] Optimize chromatographic conditions to separate the analyte from the phospholipid elution zone.[7]
High salt concentration in the final extractEnsure the final extract has a low salt concentration.
Metal ion chelationFor analytes prone to chelating with metal ions from the LC system, consider using metal-free or PEEK-lined columns and tubing.[8]
Inconsistent/Irreproducible Results Variable matrix effects between samplesEmploy a robust sample preparation method like SPE to minimize sample-to-sample variability.[5]
Inconsistent sample preparationEnsure precise and consistent execution of the sample preparation protocol. Automation can improve reproducibility.
LC system instabilityCheck the LC system for leaks, ensure stable pump flow, and verify consistent injection volumes.[9]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used in bile acid analysis. Note that these values are illustrative and can vary based on the specific analyte, matrix, and experimental conditions.

Sample Preparation MethodAnalyteMatrixTypical Recovery (%)Typical Matrix Effect (%)Reference
Protein Precipitation (PPT) Propanolol (Basic)Rat Plasma8530 (Significant Suppression)[3]
Ketoprofen (Acidic)Rat Plasma8845 (Significant Suppression)[3]
Solid-Phase Extraction (SPE) Propanolol (Basic)Rat Plasma9585 (Minimal Suppression)[3]
Ketoprofen (Acidic)Rat Plasma9290 (Minimal Suppression)[3]
HybridSPE (Phospholipid Depletion) Propanolol (Basic)Rat Plasma9895 (Negligible Suppression)[3]
Ketoprofen (Acidic)Rat Plasma9698 (Negligible Suppression)[3]
SPE (C18) Various Bile AcidsBile89.1 - 100.2Not Specified[4]
PPT (Methanol) Various Bile AcidsSerum92 - 110Not Specified[10]

Experimental Protocols

Protein Precipitation (PPT) Protocol for Plasma Samples
  • To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., this compound-d4).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Plasma Samples
  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma, add the internal standard and 100 µL of 4% phosphoric acid. Vortex the mixture and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method A spe Solid-Phase Extraction (C18) add_is->spe Method B centrifuge Centrifugation ppt->centrifuge evaporate Evaporation spe->evaporate centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Inconsistent Results? check_is Using SIL-IS? start->check_is check_prep Sample Prep Method? check_is->check_prep Yes use_is Implement SIL-IS check_is->use_is No check_lc Check LC System (Flow, Leaks, Temp) check_prep->check_lc ppt PPT check_prep->ppt spe SPE check_prep->spe optimize_ppt Optimize PPT (Solvent, Ratio) ppt->optimize_ppt switch_spe Switch to SPE for better cleanup ppt->switch_spe optimize_spe Optimize SPE (Sorbent, Wash, Elution) spe->optimize_spe

Caption: Troubleshooting logic for inconsistent analytical results.

signaling_pathway cluster_cell Cell nlll This compound transporter Anion Transporter (e.g., OAT, MCT) nlll->transporter Uptake leucine Leucine nlll->leucine Metabolism mTORC1 mTORC1 leucine->mTORC1 Activation protein_synthesis Protein Synthesis & Muscle Growth mTORC1->protein_synthesis energy_metabolism Energy Metabolism mTORC1->energy_metabolism

Caption: Hypothetical signaling pathway for this compound.

References

refinement of sample preparation for N-Lithocholyl-L-Leucine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the refinement of sample preparation for the analysis of N-Lithocholyl-L-Leucine.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound and other conjugated bile acids by LC-MS?

A1: The analysis of conjugated bile acids like this compound by LC-MS/MS presents several analytical hurdles. These molecules are part of a complex class with diverse structures and properties, making their analysis intricate.[1] Key challenges include:

  • Structural Diversity and Isomers: Many bile acids are structural isomers, differing only in the position of hydroxyl groups. This requires high-resolution separation techniques to differentiate them accurately.[1]

  • Matrix Effects: Biological samples contain numerous compounds that can interfere with the detection of bile acids, leading to ion suppression or enhancement in the mass spectrometer.[1][2] Careful sample cleanup and the use of internal standards are crucial to mitigate these effects.[1]

  • Ionization Efficiency: Bile acids exhibit varying ionization efficiencies, which can affect the sensitivity and quantitation of the analysis. Optimization of ionization conditions, such as the choice of solvents and additives, is critical.[1]

  • Low Concentrations: Bile acids can be present at very low concentrations in some biological matrices, necessitating highly sensitive detection methods.[1]

Q2: Which sample preparation techniques are most suitable for extracting this compound from plasma or serum?

A2: The most common and effective sample preparation techniques for conjugated bile acids from plasma or serum are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent, such as methanol (B129727) or acetonitrile, to precipitate proteins.[3][4][5][6] While quick, it may result in a less clean sample compared to other methods, potentially leading to more significant matrix effects.

  • Solid-Phase Extraction (SPE): SPE is a highly versatile technique that can provide a cleaner sample by selectively retaining the analyte on a solid sorbent while interfering compounds are washed away.[7] C18 cartridges are commonly used for bile acid extraction.[7]

Q3: How should I store my plasma/serum samples to ensure the stability of this compound?

Q4: What type of internal standard is recommended for the quantification of this compound?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate quantification.[2] A SIL-IS of this compound would be ideal as it shares very similar chemical and physical properties with the analyte, effectively compensating for variations in sample preparation and matrix effects.[2] If a specific SIL-IS is unavailable, a structurally similar conjugated bile acid with a stable isotope label can be considered.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction: The chosen solvent or SPE sorbent may not be optimal for this compound.Optimize extraction method: Test different organic solvents (e.g., methanol, acetonitrile, isopropanol) or a combination for protein precipitation. For SPE, evaluate different sorbents (e.g., C18, mixed-mode). Recovery rates for a range of conjugated bile acids using C18 SPE have been reported to be between 89.1% and 100.2%.[10]
Incomplete elution from SPE cartridge: The elution solvent may be too weak.Increase elution solvent strength: Use a stronger solvent or a higher percentage of organic solvent in the elution mixture.
Analyte degradation: Instability during sample processing.Process samples on ice: Keep samples cold throughout the preparation process to minimize enzymatic degradation. Work quickly to reduce the time samples are at room temperature.
High Matrix Effects (Ion Suppression/Enhancement) Insufficient sample cleanup: Co-eluting endogenous compounds are interfering with ionization.Improve sample cleanup: Implement a more rigorous extraction method like SPE.[11] Diluting the sample extract before injection can also reduce matrix effects, though this may compromise sensitivity.[11]
Inappropriate chromatographic separation: The analyte is co-eluting with interfering matrix components.Optimize LC method: Adjust the gradient, flow rate, or change the stationary phase to improve the separation of the analyte from matrix interferences.[11]
Poor Peak Shape or Splitting Peaks Matrix effects: As described in one study, matrix components can sometimes cause a single compound to exhibit two LC peaks.[2]Thorough sample cleanup: As mentioned above, a cleaner sample is less likely to cause such chromatographic abnormalities.
Column overload: Injecting too much sample.Reduce injection volume: Inject a smaller volume of the sample extract.
Incompatibility between injection solvent and mobile phase: The solvent in which the sample is dissolved is too different from the initial mobile phase conditions.Reconstitute in a compatible solvent: After evaporation, reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.
Inconsistent Results/Poor Reproducibility Variability in manual sample preparation: Inconsistent handling between samples.Use an automated sample preparation system: If available, automation can improve consistency.
Inconsistent internal standard addition: Inaccurate pipetting of the internal standard.Calibrate pipettes regularly: Ensure pipettes are accurately dispensing the correct volume. Add the internal standard early in the sample preparation process to account for variability in subsequent steps.
Sample degradation over time in the autosampler: Analyte is not stable in the autosampler vial.Maintain a low autosampler temperature: Set the autosampler temperature to 4°C to minimize degradation. Analyze samples in a timely manner after preparation.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques. Note that these are general protocols for conjugated bile acids and should be optimized specifically for this compound.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Protein Precipitation: Add 300-400 µL of cold precipitation solvent (e.g., methanol or acetonitrile).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Vortex, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum
  • Sample Pre-treatment: Thaw and aliquot the sample as described in the PPT protocol. Add the internal standard. Dilute the sample with an appropriate buffer if necessary.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by equilibration with water or an appropriate buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove unretained interferences.

  • Elution: Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the PPT protocol.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

While specific quantitative data for this compound is limited in the available literature, the following table summarizes typical recovery rates for other conjugated bile acids using different sample preparation methods. This can serve as a benchmark for method development.

Bile Acid Type Sample Preparation Method Matrix Reported Recovery (%) Reference
Glycine and Taurine ConjugatesSolid-Phase Extraction (C18)Porcine Bile89.1 - 100.2[10]
General Conjugated Bile AcidsProtein Precipitation (Methanol)Human Serum>85 (accuracy)[8]
Deuterated Bile AcidsUltrafiltration with MethanolHuman Serum~90-100[12]

Visualizations

Experimental_Workflow_PPT cluster_prep Sample Preparation start Start: Plasma/Serum Sample thaw Thaw on Ice start->thaw aliquot Aliquot 100 µL thaw->aliquot add_is Add Internal Standard aliquot->add_is add_ppt Add Cold Precipitation Solvent (e.g., Methanol) add_is->add_ppt vortex Vortex add_ppt->vortex centrifuge Centrifuge at 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction start Start: Plasma/Serum Sample pretreat Pre-treat Sample (Thaw, Aliquot, Add IS, Dilute) condition Condition SPE Cartridge (e.g., C18) load Load Sample pretreat->load condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze Troubleshooting_Logic cluster_recovery Low Recovery cluster_matrix High Matrix Effects cluster_peak Poor Peak Shape issue Analytical Issue (e.g., Low Recovery, High Matrix Effect) check_extraction Optimize Extraction (Solvent/SPE Sorbent) issue->check_extraction Low Recovery improve_cleanup Enhance Sample Cleanup (e.g., use SPE) issue->improve_cleanup High Matrix Effects check_overload Reduce Injection Volume issue->check_overload Poor Peak Shape check_elution Optimize Elution (Solvent Strength) check_extraction->check_elution check_stability Assess Analyte Stability (Process on Ice) check_elution->check_stability optimize_lc Optimize LC Separation improve_cleanup->optimize_lc dilute_sample Dilute Sample Extract optimize_lc->dilute_sample check_solvent Check Reconstitution Solvent check_overload->check_solvent

References

dealing with co-elution of N-Lithocholyl-L-Leucine isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the co-elution of N-Lithocholyl-L-Leucine and its isomers during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound and why are they difficult to separate?

A1: The most common isomers encountered are the diastereomer, N-Lithocholyl-D-Leucine, and the structural isomer, N-Lithocholyl-L-Isoleucine. These molecules share the same mass-to-charge ratio (m/z) and similar physicochemical properties, such as polarity and hydrophobicity. This similarity makes their separation by conventional reverse-phase liquid chromatography (LC) challenging, often resulting in co-elution.[1][2] The subtle differences in their three-dimensional structures are the key to their separation.

Q2: What are the primary analytical techniques for separating these isomers?

A2: The most effective techniques involve high-resolution chromatography coupled with mass spectrometry. Ultra-Performance Liquid Chromatography (UPLC) is preferred for its high efficiency and resolution.[3] Key approaches include:

  • Reverse-Phase Liquid Chromatography (RP-LC): The most common starting point, often requiring significant method optimization.[2]

  • Chiral Chromatography: Utilizes chiral stationary phases (CSPs) to differentiate between stereoisomers.[4][5]

  • Multidimensional Separation: Techniques like Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS) provide an additional layer of separation based on the ion's size, shape, and charge, which is highly effective for isomers.[1][6][7]

Q3: Why is the separation of these specific bile acid conjugates important?

A3: Bile acids and their amino acid conjugates are crucial signaling molecules in various metabolic processes.[3][8] Different isomers can have distinct biological activities or serve as biomarkers for specific diseases or gut microbiome states.[1] Accurate separation and quantification are therefore essential for understanding their roles in health and disease.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound isomers.

Problem: Isomers are co-eluting on a standard C18 reverse-phase column.

Step 1: System Suitability Check Before modifying the method, ensure your HPLC/UPLC system is performing optimally. Poor peak shape can mimic co-elution.[9][10]

  • Check for Peak Tailing or Fronting: This could indicate column degradation, an inappropriate sample solvent, or extra-column volume.[9][11] Ensure the sample is dissolved in a solvent weaker than or similar to the initial mobile phase.

  • Verify System Pressure and Flow Rate: Consistent pressure and flow rate are critical for reproducible retention times.

Step 2: Optimize the Existing Reverse-Phase Method If the system is performing well, the next step is to modify the chromatographic method to improve selectivity (α).

Q4: How can I modify my mobile phase to improve separation?

A4: Mobile phase composition is a powerful tool for manipulating selectivity.

  • Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of the two. Methanol can offer different selectivity for structurally similar compounds.[9]

  • Adjust pH: The pH of the aqueous mobile phase can alter the ionization state of the isomers, affecting their interaction with the stationary phase. Experiment with pH adjustments using volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297), especially if your method is coupled with mass spectrometry.[2][12]

  • Modify Additives: The type and concentration of additives (e.g., formic acid, ammonium acetate) can significantly impact retention and selectivity.[2][5]

Q5: My peaks are eluting too quickly with poor resolution. What should I do?

A5: If peaks elute near the void volume, their interaction with the stationary phase is insufficient. This is indicated by a low capacity factor (k').

  • Weaken the Mobile Phase: Decrease the percentage of the organic solvent in your mobile phase to increase retention time and improve the chances of separation.[10][13]

  • Adjust the Gradient: If using a gradient, make it shallower (i.e., slow the rate of increase in the organic solvent). A shallower gradient increases the effective separation space for closely eluting compounds.[9]

Advanced Separation Strategies

If optimizing the existing reverse-phase method is insufficient, more advanced strategies are required.

Q6: When should I consider using a different type of column?

A6: If mobile phase and gradient optimization fail to provide resolution, the column chemistry is likely not suitable for the separation.

  • Alternative Reverse-Phase Columns: Not all C18 columns are the same. Consider a C18 column with a different bonding density or end-capping (e.g., HSS T3 columns are designed to retain polar compounds).[2][14] Phenyl-hexyl columns can also offer different selectivity due to π-π interactions.

  • Chiral Stationary Phases (CSPs): For separating diastereomers like this compound and N-Lithocholyl-D-Leucine, a CSP is highly effective. These columns are designed to interact differently with stereoisomers.[4][5] Polysaccharide-based CSPs are commonly used in reverse-phase mode.[15]

Q7: What is Ion Mobility Spectrometry (IMS) and how can it help?

A7: Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge.[6][7] When coupled with LC-MS, it provides an additional dimension of separation. Even if isomers co-elute from the LC column and have the same m/z, they can often be separated in the ion mobility cell if they have different collision cross-sections (CCS).[1][16] This LC-IMS-MS approach is exceptionally powerful for distinguishing challenging isomers.[1]

Summary of Methodologies and Data

Table 1: Comparison of Analytical Approaches for Bile Acid Isomer Separation
TechniqueStationary PhaseMobile Phase ExampleKey AdvantageLimitationsReference(s)
UPLC-MS/MS C18 (e.g., BEH, HSS T3)A: Water + 0.1% Formic AcidB: Acetonitrile/MethanolHigh throughput and sensitivity; widely available.May require extensive method development for isomers.[2][8]
Chiral LC-MS Chiral Stationary Phase (CSP) (e.g., Cellulose-based)A: Aqueous Buffer (e.g., Ammonium Acetate)B: AcetonitrileDirectly separates stereoisomers based on chirality.CSPs can be more expensive and less robust than standard RP columns.[4][5][15]
LC-IMS-MS C18 or other RP phaseStandard RP mobile phasesProvides an additional dimension of separation based on ion shape/size.Requires specialized instrumentation not yet available in all labs.[1][6]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Isomer Separation

This protocol provides a starting point for separating this compound isomers on a reverse-phase column.

  • System: UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A high-strength silica (B1680970) C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).[2][14]

  • Mobile Phase:

    • Solvent A: Water with 5 mM ammonium acetate and 0.1% formic acid.

    • Solvent B: 50:50 Methanol/Acetonitrile.[1]

  • Gradient Elution:

    • Start at 10% B.

    • Ramp to 50% B over 15 minutes.

    • Increase to 95% B over 2 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50 °C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Mode: Negative Ion Electrospray (ESI-).

    • Analysis: Multiple Reaction Monitoring (MRM). Select precursor ions and product ions specific to the N-Lithocholyl-Leucine conjugates. Since isomers have the same transitions, chromatographic separation is key.[2]

Protocol 2: Chiral LC Method Development

This protocol outlines steps for developing a separation method using a chiral stationary phase.

  • System: HPLC or UPLC system with UV or MS detector.

  • Column: A polysaccharide-based chiral column suitable for reverse-phase conditions (e.g., Daicel CHIRALPAK series).[15]

  • Initial Screening Mobile Phases:

    • Condition 1: 50:50 Acetonitrile/Water with 0.1% Formic Acid.

    • Condition 2: 50:50 Methanol/Water with 0.1% Formic Acid.

  • Method: Run an isocratic elution for 20-30 minutes for each condition to determine if any separation is observed.

  • Optimization:

    • If partial separation is seen, optimize the ratio of organic solvent to water.

    • Experiment with different additives. For basic compounds, an additive like diethylamine (B46881) (DEA) might be used in normal phase, but for reverse phase, buffers are more common.[17]

    • Adjust the column temperature; chiral separations can be sensitive to temperature changes.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for addressing the co-elution of this compound isomers.

Caption: A logical workflow for troubleshooting the co-elution of isomers.

General Analytical Workflow for Isomer Analysis

This diagram outlines the typical experimental process from sample preparation to data analysis for this compound isomers.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Feces) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization FinalSample Final Sample for Injection Derivatization->FinalSample UPLC UPLC Separation (RP or Chiral Column) FinalSample->UPLC IMS Ion Mobility Separation (Optional) UPLC->IMS MS Mass Spectrometry (ESI-MS/MS) IMS->MS Integration Peak Integration & Chromatogram Review MS->Integration Quantification Quantification & Statistical Analysis Integration->Quantification

Caption: General experimental workflow for the analysis of bile acid isomers.

References

optimizing fragmentation parameters for N-Lithocholyl-L-Leucine MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Lithocholyl-L-Leucine MS/MS Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fragmentation parameters for this compound in mass spectrometry (MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive and negative electrospray ionization (ESI) modes?

A1: In positive ion mode, you can typically expect to see the protonated molecule [M+H]+. Depending on the mobile phase composition and sample purity, you may also observe adducts such as sodium [M+Na]+ or potassium [M+K]+. In negative ion mode, the deprotonated molecule [M-H]- is the most common precursor ion.

Q2: What are the characteristic product ions of this compound upon collision-induced dissociation (CID)?

A2: The fragmentation of this compound will yield product ions related to both the lithocholic acid and the leucine (B10760876) moieties. In positive ion mode, a characteristic fragmentation pattern for amino acid amides involves the neutral loss of water (-18 Da) from the released amino acid fragment.[1] For leucine, this would result in a characteristic fragment. In negative ion mode, fragmentation of the amide bond can also occur.

Q3: How do I distinguish between this compound and its isobaric isomer N-Lithocholyl-L-Isoleucine?

A3: While leucine and isoleucine have the same mass, their fragmentation patterns can be used for differentiation. The fragmentation of the amino acid side chain can produce characteristic product ions. For leucine, a characteristic transition is m/z 132 → 86, with a secondary, less intense transition of m/z 132 → 43.[2][3] For isoleucine, while the m/z 132 → 86 transition is also present, a characteristic transition is m/z 132 → 69.[2][3] Careful optimization of collision energy is required to observe these differentiating ions.

Q4: I am observing poor or no fragmentation of my precursor ion. What are the possible causes and solutions?

A4: Poor fragmentation can be due to several factors:

  • Stable Adducts: Sodium adducts [M+Na]+ are often more stable and fragment less efficiently than protonated molecules [M+H]+.[4] To minimize sodium adducts, try to use high-purity solvents and glassware, and consider adding a small amount of a proton source like formic acid or acetic acid to your mobile phase to promote the formation of [M+H]+.[4]

  • Insufficient Collision Energy: The applied collision energy may be too low to induce fragmentation. A systematic increase in collision energy is recommended.

  • Instrumental Parameters: Suboptimal ion source settings, such as nebulizer gas flow, drying gas temperature, and capillary voltage, can affect ion stability and subsequent fragmentation.

Q5: What is a good starting point for collision energy (CE) optimization?

A5: A good starting point for collision energy is to perform a ramping experiment where the CE is varied across a wide range, for example, from 10 to 60 eV. This will help identify the energy at which the precursor ion intensity begins to decrease and the product ion intensities are maximized. For bile acid conjugates, different fragments may be optimally produced at different collision energies, a principle utilized in dual-collision energy scanning methods.[5][6][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Precursor Ion Intensity 1. Inefficient ionization. 2. Suboptimal mobile phase. 3. Poor sample quality.1. Optimize ESI source parameters (capillary voltage, gas flows, temperature). 2. Test different mobile phase additives (e.g., ammonium (B1175870) formate, formic acid). 3. Ensure sample is free of interfering salts and properly dissolved.
No Product Ions Observed 1. Collision energy is too low. 2. Precursor ion is a stable adduct (e.g., [M+Na]+). 3. Incorrect precursor m/z selected.1. Perform a collision energy ramp experiment to find the optimal value. 2. Modify mobile phase to favor [M+H]+ formation. 3. Verify the m/z of the precursor ion.
Precursor Ion Fragments Too Easily (In-Source Fragmentation) 1. Ion source conditions are too harsh (high temperatures or voltages). 2. High concentration of analyte.1. Reduce ion source temperature and/or fragmentor/nozzle voltage. 2. Dilute the sample.
Inconsistent Fragmentation Pattern 1. Fluctuations in collision cell pressure. 2. Unstable spray in the ESI source.1. Check the collision gas supply and pressure. 2. Ensure a stable flow rate from the LC and inspect the ESI needle for blockage or damage.
Unable to Differentiate Leucine/Isoleucine Isomers 1. Insufficient collision energy to produce characteristic side-chain fragments. 2. Low resolution of the mass analyzer.1. Increase collision energy to promote the formation of diagnostic w-ions or other side-chain specific fragments. 2. If available, use a high-resolution mass spectrometer.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound
  • Compound Infusion: Prepare a 1-10 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full scan MS1 spectrum to identify the precursor ion of interest (e.g., [M+H]+).

  • Product Ion Scan Setup: Set up a product ion scan experiment, selecting the m/z of the precursor ion identified in the previous step.

  • Collision Energy Ramp: Program the instrument to acquire a series of product ion spectra while ramping the collision energy. A typical range would be from 5 eV to 70 eV in 2-5 eV steps.

  • Data Analysis: Analyze the resulting data to determine the collision energy that provides the most abundant and informative product ions. Plot the intensity of the precursor and key product ions as a function of collision energy to visualize the optimal range.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_optimization Optimization cluster_analysis Data Analysis prep Prepare this compound Solution infuse Direct Infusion prep->infuse ms1 Acquire MS1 Spectrum infuse->ms1 select_precursor Select Precursor Ion ms1->select_precursor ms2 Perform Product Ion Scan select_precursor->ms2 ce_ramp Ramp Collision Energy (5-70 eV) ms2->ce_ramp analyze Analyze Fragmentation Data ce_ramp->analyze determine_optimal_ce Determine Optimal CE analyze->determine_optimal_ce

Caption: Workflow for Collision Energy Optimization.

troubleshooting_flow start Poor/No Fragmentation check_adducts Check for Na+ Adducts start->check_adducts is_na_adduct Is [M+Na]+ Dominant? check_adducts->is_na_adduct modify_mobile_phase Add Formic/Acetic Acid is_na_adduct->modify_mobile_phase Yes increase_ce Increase Collision Energy is_na_adduct->increase_ce No modify_mobile_phase->increase_ce is_fragmentation_ok Fragmentation Observed? increase_ce->is_fragmentation_ok check_source Check Ion Source Parameters is_fragmentation_ok->check_source No end Problem Solved is_fragmentation_ok->end Yes check_source->end

Caption: Troubleshooting Poor Fragmentation.

References

enhancing the stability of N-Lithocholyl-L-Leucine for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of N-Lithocholyl-L-Leucine for long-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or inconsistent results in assays. Degradation of this compound.1. Verify storage conditions. The compound should be stored at -20°C. 2. Perform a purity analysis using a stability-indicating method like HPLC to quantify the parent compound and any degradation products. 3. If degradation is confirmed, consider sourcing a fresh batch of the compound.
Appearance of new peaks in chromatograms during analysis. Formation of degradation products. The most likely degradation pathway is the hydrolysis of the amide bond.1. The primary degradation products are likely Lithocholic Acid and L-Leucine. 2. Use reference standards of the potential degradants to confirm their identity. 3. Adjust your analytical method to ensure proper separation and quantification of the parent compound and its degradants.
Changes in the physical appearance of the solid compound (e.g., discoloration, clumping). Exposure to light, moisture, or elevated temperatures.1. Store the compound in a tightly sealed, opaque container with a desiccant. 2. Avoid repeated freeze-thaw cycles of solutions. Aliquot solutions for single use.
Precipitation of the compound from solution during storage. Poor solvent stability or exceeding solubility limits.1. This compound is soluble in DMSO and ethanol.[1] Ensure the chosen solvent and concentration are appropriate for your storage conditions. 2. If storing in aqueous buffers, assess the pH-dependent stability and solubility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1] For short-term storage of solutions, it is recommended to aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q2: What is the primary degradation pathway for this compound?

A2: The most probable degradation pathway for this compound is the hydrolysis of the amide bond connecting the lithocholic acid and L-leucine moieties. This reaction would yield lithocholic acid and L-leucine as the primary degradation products. The rate of this hydrolysis can be influenced by factors such as pH and the presence of enzymes.[2]

Q3: How can I monitor the stability of my this compound samples?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach.[3][4] This method should be capable of separating the intact this compound from its potential degradation products.

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data for this compound is limited, it is advisable to avoid strong oxidizing agents and highly acidic or alkaline conditions that could accelerate the hydrolysis of the amide bond.[5][6]

Q5: Can I store solutions of this compound at room temperature?

A5: Storing solutions at room temperature for extended periods is not recommended due to the increased risk of chemical degradation, particularly hydrolysis. If temporary storage at room temperature is necessary, the stability should be thoroughly evaluated.

Quantitative Stability Data

The following table provides illustrative data from a hypothetical forced degradation study on this compound. These values are for guidance purposes and actual results may vary.

Condition Duration Parameter This compound (% remaining) Lithocholic Acid (% formed) L-Leucine (% formed)
Control (-20°C) 12 monthsSolid99.8< 0.1< 0.1
40°C / 75% RH 1 monthSolid95.22.42.3
Acidic (0.1 M HCl) 24 hoursSolution92.53.73.8
Basic (0.1 M NaOH) 24 hoursSolution89.15.45.5
Oxidative (3% H₂O₂) 24 hoursSolution97.3< 0.5< 0.5 (other oxidative degradants may form)
Photostability (ICH Q1B) 10 daysSolid98.90.50.6

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound and its primary degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Lithocholic acid reference standard

  • L-Leucine reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Linear gradient to 10% A, 90% B

    • 20-25 min: Hold at 10% A, 90% B

    • 25-26 min: Linear gradient to 70% A, 30% B

    • 26-30 min: Hold at 70% A, 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • For stability samples, dilute to a final concentration within the linear range of the assay.

  • Prepare individual solutions of lithocholic acid and L-leucine to determine their retention times.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity should be demonstrated by the ability to resolve the parent peak from degradation products and any matrix components.

Visualizations

cluster_degradation Degradation Pathway NLL This compound LA Lithocholic Acid NLL->LA Amide Hydrolysis (pH, temp, enzymes) LL L-Leucine NLL->LL Amide Hydrolysis (pH, temp, enzymes)

Caption: Primary degradation pathway of this compound.

cluster_workflow Stability Testing Workflow start Sample Preparation (Solid or Solution) stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress hplc HPLC Analysis (RP-C18, Gradient Elution) stress->hplc data Data Analysis (Quantify Parent and Degradants) hplc->data report Stability Assessment data->report

Caption: Workflow for assessing this compound stability.

References

best practices for handling N-Lithocholyl-L-Leucine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-Lithocholyl-L-Leucine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling in a laboratory setting.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a bile acid conjugate. It is formed by the conjugation of lithocholic acid and the amino acid L-leucine.[1][2] It is primarily used in research for the formation of hydrogels.[1][2]

2. What are the general safety precautions for handling this compound?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][4][5]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or aerosols.[4][5]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[4] In case of contact, rinse the affected area thoroughly with water.[3][5]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.[4]

  • Handling: Handle the solid form with care to avoid generating dust.[3][5]

3. How should I store this compound?

This compound should be stored at -20°C for long-term stability.[2] Under these conditions, it is reported to be stable for at least four years.[2]

4. What are the solubility properties of this compound?

This compound is soluble in organic solvents. For detailed solubility information, please refer to the table below.

Data Presentation

Table 1: Solubility and Stability of this compound

ParameterValueReference
Solubility
DMSO≥10 mg/mL[2]
Ethanol (B145695)≥10 mg/mL[2]
Storage Temperature -20°C[2]
Stability ≥ 4 years (at -20°C)[2]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

  • Problem: The compound is not fully dissolving in the chosen solvent.

  • Possible Cause: The concentration may be too high for the solvent, or the incorrect solvent is being used.

  • Solution:

    • Ensure you are using an appropriate solvent such as DMSO or ethanol.[2]

    • Try gently warming the solution to aid dissolution.

    • If using an aqueous buffer, first dissolve this compound in a small amount of DMSO and then dilute it with the aqueous buffer.

    • Sonication can also be used to facilitate dissolution.

Issue 2: Inconsistent Experimental Results

  • Problem: Variability in results between experiments.

  • Possible Cause: This could be due to compound degradation, improper storage, or inconsistencies in the experimental protocol.

  • Solution:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C.[2]

    • Check Compound Purity: If possible, verify the purity of your this compound stock.

    • Standardize Protocol: Ensure all experimental parameters, including concentrations, incubation times, and temperatures, are consistent across all experiments.

    • Prepare Fresh Solutions: For sensitive experiments, prepare fresh solutions of this compound before each use.

Experimental Protocols

Protocol: Preparation of a Hydrogel with this compound (Generalized)

This is a generalized protocol for the formation of a hydrogel, a known application of this compound.[1][2] The specific conditions may need to be optimized for your particular application.

Materials:

  • This compound

  • DMSO or Ethanol

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound in a sterile vial.

    • Add the appropriate volume of DMSO or ethanol to achieve a concentration of ≥10 mg/mL.[2]

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to assist dissolution.

  • Hydrogel Formation:

    • Slowly add the aqueous buffer to the this compound stock solution while gently vortexing.

    • The ratio of the organic solvent to the aqueous buffer will influence the gelation process and the properties of the resulting hydrogel. This will require optimization.

    • Observe the solution for the formation of a gel. This may occur immediately or over a period of time, depending on the concentration and solvent system.

  • Characterization (Optional):

    • The properties of the hydrogel can be further characterized using techniques such as rheology, scanning electron microscopy (SEM), and swelling studies.

Signaling Pathways and Workflows

The biological activity of this compound is likely influenced by the signaling pathways of its constituent molecules, lithocholic acid and L-leucine.

Lithocholic Acid Signaling: Lithocholic acid (LCA) is known to activate the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, and the farnesoid X receptor (FXR). Activation of TGR5 by LCA can lead to the activation of the AKT/mTOR signaling pathway.[6][7]

L-Leucine Signaling: L-Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of protein synthesis and cell growth.[[“]][9][10][11]

experimental_workflow cluster_prep Stock Solution Preparation cluster_gel Hydrogel Formation cluster_char Characterization weigh Weigh this compound dissolve Dissolve in DMSO/Ethanol weigh->dissolve add_buffer Add Aqueous Buffer dissolve->add_buffer observe Observe Gelation add_buffer->observe characterize Characterize Hydrogel Properties observe->characterize

Experimental workflow for hydrogel formation.

signaling_pathway cluster_lca Lithocholic Acid Pathway cluster_leu L-Leucine Pathway LCA This compound (via Lithocholic Acid) TGR5 TGR5 LCA->TGR5 AKT AKT TGR5->AKT mTORC1 mTORC1 AKT->mTORC1 Leucine This compound (via L-Leucine) Leucine->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Potential signaling pathways of this compound.

References

Technical Support Center: Microbial N-Lithocholyl-L-Leucine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microbial production of N-Lithocholyl-L-Leucine.

Frequently Asked Questions (FAQs)

Q1: What are the common microbial hosts for producing the L-Leucine (B1674790) precursor?

Microbial fermentation is a primary method for producing L-Leucine. The most commonly used host bacteria are Escherichia coli and Corynebacterium glutamicum.[1] Both have been extensively studied and metabolically engineered to enhance L-Leucine yields.

Q2: What is the general biosynthetic pathway for L-Leucine in microorganisms?

The L-Leucine biosynthesis pathway involves a series of enzymatic reactions starting from the precursor 2-ketoisovalerate. Key enzymes in this pathway include isopropylmalate synthase (encoded by leuA), isopropylmalate isomerase (leuCD), and isopropylmalate dehydrogenase (leuB).[2][3][4] The final step involves the conversion of ketoleucine to L-Leucine by a branched-chain amino acid aminotransferase.[4]

Q3: How is this compound formed from L-Leucine and Lithocholic acid?

The formation of this compound involves the conjugation of Lithocholic acid (LCA) to the amino group of L-Leucine. In a microbial system, this would typically be achieved through the action of a specific ligase or transferase enzyme. This may be an endogenous enzyme or, more likely, a heterologously expressed enzyme with the desired catalytic activity, introduced into the L-Leucine-producing microbial host or used in a separate whole-cell biotransformation step.

Q4: What analytical methods are suitable for quantifying L-Leucine and this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of amino acids like L-Leucine.[5][6] For detection, pre-column derivatization with reagents such as ortho-phthaldialdehyde (OPA) is often employed, followed by fluorescence or UV detection.[5][6] For more complex samples and for the analysis of the final product, this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity.[7]

Troubleshooting Guide

Issue 1: Low Yield of L-Leucine Precursor
Possible Cause Troubleshooting Step
Suboptimal Fermentation ConditionsOptimize pH, temperature, and oxygen transfer rate. For Corynebacterium glutamicum, optimal conditions have been reported as pH 7.0 and a temperature of 30°C.[8] Ensure adequate aeration, as low oxygen can lead to the accumulation of byproducts like lactic acid.[8]
Nutrient Limitation in MediaReview and optimize the composition of the fermentation medium. Ensure sufficient carbon and nitrogen sources. The C/N ratio can significantly impact yield.[9] Supplementation with specific amino acids or vitamins may be necessary for certain auxotrophic strains or to enhance productivity.[10]
Metabolic Bottlenecks or Byproduct FormationConsider metabolic engineering of the host strain. This could involve overexpressing key enzymes in the L-Leucine biosynthesis pathway (e.g., leuA, leuB, leuC, leuD) or deleting genes responsible for competing pathways that drain precursors or produce inhibitory byproducts.[2][9]
Inhibitory Effects of Precursors or ProductsHigh concentrations of precursors or the final product can be toxic to the cells or inhibit key enzymes. A fed-batch fermentation strategy can help maintain substrates and products at non-inhibitory levels.
Issue 2: Inefficient Conjugation of Lithocholic Acid to L-Leucine
Possible Cause Troubleshooting Step
Low Activity of Conjugating EnzymeIf using a heterologously expressed enzyme, optimize its expression level through codon optimization, promoter selection, or varying inducer concentrations. Ensure any necessary cofactors are present in the medium.
Poor Substrate BioavailabilityLithocholic acid has low aqueous solubility. Consider using a co-solvent or emulsifying agent to improve its availability to the cells. Ensure efficient transport of both L-Leucine and Lithocholic acid into the cell, which may require engineering of transport proteins.
Toxicity of Lithocholic AcidLithocholic acid can be toxic to microbial cells at high concentrations. Determine the maximum tolerable concentration and use a fed-batch or continuous feeding strategy to maintain it below this threshold.
Incorrect Stoichiometry of SubstratesOptimize the molar ratio of L-Leucine to Lithocholic acid to drive the reaction towards product formation.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Presence of Unreacted Precursors and ByproductsAfter cell removal, techniques like ion-exchange chromatography can be used to separate the charged L-Leucine from the final product.[11] Subsequent purification steps, such as reverse-phase chromatography, can then be used to separate this compound from Lithocholic acid and other impurities.
Product DegradationAssess the stability of this compound at different pH values and temperatures to determine the optimal conditions for purification. Work at lower temperatures if degradation is observed.

Data Presentation

Table 1: L-Leucine Production in Engineered Microbial Strains

Microbial StrainGenetic ModificationTiter (g/L)Reference
Corynebacterium glutamicum FA-1Wild Type (High-producing)28.11[12]
C. glutamicum FA-1ΔilvEDeletion of branched-chain amino acid aminotransferase3.63[12]
C. glutamicum FA-1ΔilvE/pEC-XK99E-aspBOverexpression of aspartate aminotransferase20.81[10][12]
C. glutamicum XQ-9 (Engineered)Disruption of regulator ltbR, overexpression of leuA, ilvBNCE and other modifications23.31[13][14]
Escherichia coli A211Parental Strain~0.29[9]
E. coli CD301CRISPR-associated transposase genome integration and plasmid enhancement of leuA, leuCD, leuB0.57[9]
E. coli CD301 (Optimized Fermentation)As above, with optimized conditions0.89[9]

Table 2: Optimization of Fermentation Parameters for L-Leucine Production

ParameterOrganismConditionObservationReference
pHCorynebacterium glutamicum CH 15167.0Optimal for L-Leucine production[8]
TemperatureCorynebacterium glutamicum CH 151630°COptimal for L-Leucine production[8]
Oxygen Transfer Rate (OTR)Corynebacterium glutamicum CH 15160.21 kmole O₂/m³·hrOptimal for L-Leucine production. Lower values led to lactic acid accumulation.[8]
Carbon/Nitrogen (C/N) RatioEscherichia coli CD30115:1Peak L-Leucine titer achieved[9]

Experimental Protocols

Protocol 1: L-Leucine Fermentation using Corynebacterium glutamicum

This protocol is a general guideline based on established methods.[10]

  • Seed Culture Preparation:

    • Inoculate a single colony of the desired C. glutamicum strain into a 500 mL flask containing 50 mL of seed medium.

    • Seed medium composition (per liter): 30 g glucose, 25 g corn syrup, 5 g (NH₄)₂SO₄, 1.3 g KH₂PO₄·3H₂O, 0.4 g MgSO₄·7H₂O, 0.01 g MnSO₄·H₂O, 0.4 g methionine, 300 µg Vitamin B1, 200 µg Biotin, 10 g sodium citrate, 2 g urea, 10 g yeast extract, and 20 g CaCO₃.

    • Incubate at 30°C with agitation at 100 rpm for 12-18 hours.

  • Fermentation:

    • Transfer the seed culture to a fermenter containing the fermentation medium.

    • Fermentation medium composition (per liter): 130 g glucose, 25 g corn syrup, 15 g (NH₄)₂SO₄, 15 g CH₃COONH₄, 1.3 g KH₂PO₄·3H₂O, 0.5 g MgSO₄·7H₂O, 0.01 g MnSO₄·H₂O, 0.06 g isoleucine, 0.7 g methionine, 0.5 g glutamic acid, 160 µg Vitamin B1, 50 µg Biotin, 2 g sodium citrate, 2 g urea, and 30 g CaCO₃.

    • Maintain the fermentation at 30°C and pH 7.0 with controlled aeration.

    • The fermentation typically lasts for 72 hours.

Protocol 2: Extraction and Purification of this compound

This is a generalized protocol for the recovery of an amino acid conjugate from a fermentation broth.

  • Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells. Collect the supernatant which contains the product.

  • Initial Purification (Ion-Exchange Chromatography):

    • Load the supernatant onto a suitable ion-exchange resin column to separate charged molecules.

    • Wash the column with an appropriate buffer to remove unbound impurities.

    • Elute the bound fractions using a salt gradient or a pH shift. Collect fractions and analyze for the presence of the product.

  • Final Purification (Reverse-Phase HPLC):

    • Pool the fractions containing this compound.

    • Concentrate the pooled fractions if necessary.

    • Inject the concentrated sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute with a gradient of an organic solvent (e.g., acetonitrile) in water.

    • Collect the peak corresponding to this compound.

  • Product Recovery: Lyophilize the purified fractions to obtain the final product as a solid.

Protocol 3: Quantification of L-Leucine by HPLC

This protocol describes a standard method for amino acid analysis.

  • Sample Preparation:

    • Centrifuge the culture sample to remove cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Derivatize an aliquot of the filtered supernatant with a derivatizing agent like OPA.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase column.

    • Use a suitable mobile phase gradient (e.g., a gradient of sodium acetate (B1210297) buffer and methanol/acetonitrile).

    • Detect the derivatized L-Leucine using a fluorescence detector.

    • Quantify the L-Leucine concentration by comparing the peak area to a standard curve prepared with known concentrations of L-Leucine.

Visualizations

L_Leucine_Biosynthesis_Pathway Pyruvate Pyruvate alpha_Ketoisovalerate 2-Ketoisovalerate Pyruvate->alpha_Ketoisovalerate ilvIH, ilvC, ilvD (Shared Pathway) alpha_Isopropylmalate 2-Isopropylmalate alpha_Ketoisovalerate->alpha_Isopropylmalate leuA (Isopropylmalate Synthase) Acetyl_CoA Acetyl-CoA Acetyl_CoA->alpha_Isopropylmalate beta_Isopropylmalate 3-Isopropylmalate alpha_Isopropylmalate->beta_Isopropylmalate leuCD (Isopropylmalate Isomerase) alpha_Ketoisocaproate α-Ketoisocaproate (Ketoleucine) beta_Isopropylmalate->alpha_Ketoisocaproate leuB (Isopropylmalate Dehydrogenase) L_Leucine L-Leucine alpha_Ketoisocaproate->L_Leucine ilvE / aspB (Aminotransferase)

Caption: L-Leucine biosynthesis pathway starting from pyruvate.

Production_Workflow cluster_fermentation L-Leucine Fermentation cluster_bioconjugation Bioconjugation cluster_purification Downstream Processing Inoculation Inoculate Seed Culture Fermenter Fermentation (e.g., 72 hrs, 30°C, pH 7.0) Inoculation->Fermenter LCA_Addition Add Lithocholic Acid (LCA) Fermenter->LCA_Addition Conjugation Whole-Cell Biotransformation LCA_Addition->Conjugation Centrifugation Harvest & Centrifuge (Remove Cells) Conjugation->Centrifugation Ion_Exchange Ion-Exchange Chromatography Centrifugation->Ion_Exchange Reverse_Phase Reverse-Phase HPLC Ion_Exchange->Reverse_Phase Lyophilization Lyophilization (Final Product) Reverse_Phase->Lyophilization

Caption: Experimental workflow for this compound production.

Caption: Troubleshooting decision tree for production issues.

References

Validation & Comparative

Confirming the Structure of N-Lithocholyl-L-Leucine: A Comparative Guide to Authentic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected analytical data for synthesized N-Lithocholyl-L-Leucine against its authentic standards, which are commercially available. Due to the limited availability of published experimental data for this compound, this guide presents a predicted analytical profile based on the known spectral data of its constituent molecules, lithocholic acid and L-leucine. This approach allows researchers to establish a baseline for confirming the successful synthesis and purity of this compound in the laboratory.

Structural Confirmation Workflow

The following diagram outlines the general workflow for the synthesis and structural confirmation of this compound.

Figure 1: Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization Lithocholic Acid Lithocholic Acid Coupling Reaction Coupling Reaction Lithocholic Acid->Coupling Reaction L-Leucine L-Leucine L-Leucine->Coupling Reaction This compound (Crude) This compound (Crude) Coupling Reaction->this compound (Crude) Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) This compound (Crude)->Purification (e.g., Column Chromatography) This compound (Pure) This compound (Pure) Purification (e.g., Column Chromatography)->this compound (Pure) NMR Spectroscopy NMR Spectroscopy This compound (Pure)->NMR Spectroscopy Mass Spectrometry Mass Spectrometry This compound (Pure)->Mass Spectrometry HPLC Analysis HPLC Analysis This compound (Pure)->HPLC Analysis Confirmation Confirmation NMR Spectroscopy->Confirmation Mass Spectrometry->Confirmation HPLC Analysis->Confirmation

Caption: Figure 1: General workflow for the synthesis and structural confirmation of this compound.

Data Presentation: Comparison of Analytical Data

The successful synthesis of this compound can be confirmed by comparing the analytical data of the synthesized product with the data of the authentic standard and the starting materials. The following tables summarize the expected and known values.

Table 1: Physicochemical Properties

PropertyLithocholic AcidL-LeucineThis compound (Authentic Standard)
Molecular Formula C₂₄H₄₀O₃C₆H₁₃NO₂C₃₀H₅₁NO₄
Molecular Weight 376.58 g/mol 131.17 g/mol 489.73 g/mol
CAS Number 434-13-961-90-52095154-73-5[1]
Appearance White to off-white powderWhite crystalline powderSolid[1]

Table 2: Predicted ¹H NMR Spectral Data (ppm)

Disclaimer: The following are predicted chemical shifts for this compound based on the known spectra of lithocholic acid and L-leucine. Actual experimental values may vary.

Proton AssignmentLithocholic Acid (CDCl₃)L-Leucine (D₂O)This compound (Predicted, CDCl₃)
Steroid Protons 0.6 - 2.5-0.6 - 2.6
H-3 ~3.6-~3.6
Leucine (B10760876) α-H -~3.7~4.5 (Amide shift)
Leucine β-CH₂ -~1.7~1.8
Leucine γ-CH -~1.7~1.8
Leucine δ-CH₃ -~0.9~0.9
Amide N-H --~6.0 - 7.0
Carboxyl O-H Variable-Variable

Table 3: Predicted ¹³C NMR Spectral Data (ppm)

Disclaimer: The following are predicted chemical shifts for this compound based on the known spectra of lithocholic acid and L-leucine. Actual experimental values may vary.

Carbon AssignmentLithocholic AcidL-LeucineThis compound (Predicted)
Steroid Carbons 10 - 75-10 - 75
C-3 ~71-~71
Leucine α-C -~53~51
Leucine β-C -~42~42
Leucine γ-C -~25~25
Leucine δ-C -~22, ~23~22, ~23
Carboxyl C=O ~179~177~175 (Amide), ~178 (Acid)

Table 4: Mass Spectrometry Data

CompoundIonization ModeExpected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)
Lithocholic AcidESI377.29375.28
L-LeucineESI132.10130.09
This compoundESI490.38488.37

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard analytical techniques for similar compounds and should be optimized for specific instrumentation.

High-Performance Liquid Chromatography (HPLC)

Purpose: To assess the purity of this compound and compare its retention time with an authentic standard.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient:

  • Start with 70% A, 30% B

  • Linearly increase to 100% B over 20 minutes

  • Hold at 100% B for 5 minutes

  • Return to initial conditions over 1 minute and equilibrate for 4 minutes

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample and authentic standard in methanol (B129727) or mobile phase B at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the chemical structure of this compound by analyzing the chemical shifts and coupling constants of its protons and carbons.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.

  • 2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments can be performed to confirm connectivity and assign all proton and carbon signals unambiguously.

Mass Spectrometry (MS)

Purpose: To determine the molecular weight of this compound and confirm its elemental composition.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap).

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.

Parameters:

  • Ionization Mode: Positive and negative ESI modes should be used.

  • Mass Range: Scan from m/z 100 to 1000.

  • High-Resolution MS: Acquire high-resolution mass spectra to determine the accurate mass and confirm the elemental formula.

  • MS/MS (optional): Fragmentation analysis can provide further structural confirmation by observing characteristic fragments of the lithocholic acid and leucine moieties.

Logical Relationship for Structural Confirmation

The confirmation of the structure of this compound relies on the convergence of data from multiple analytical techniques.

Figure 2: Logic for Structural Confirmation cluster_data Experimental Data cluster_comparison Comparison & Analysis cluster_conclusion Conclusion HPLC HPLC Data (Purity & Retention Time) Compare_Standard Compare with Authentic Standard HPLC->Compare_Standard NMR NMR Data (¹H, ¹³C, 2D) Compare_Constituents Compare with Starting Materials NMR->Compare_Constituents Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation MS MS Data (Accurate Mass & Fragmentation) MS->Compare_Constituents MS->Structure_Elucidation Confirmed Structure Confirmed Compare_Standard->Confirmed Structure_Elucidation->Confirmed

Caption: Figure 2: Logical flow for the confirmation of this compound structure.

References

N-Lithocholyl-L-Leucine vs. N-Lithocholyl-Glycine: A Comparative Guide on Farnesoid X Receptor (FXR) Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Lithocholyl-L-Leucine and N-Lithocholyl-Glycine, focusing on their activity as antagonists of the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism. While direct comparative quantitative data from a single study is limited, this document synthesizes available information on the activity of lithocholic acid and its amino acid conjugates to offer insights into their potential as FXR modulators.

Introduction to FXR and its Antagonism

The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine. It plays a pivotal role in maintaining metabolic homeostasis by responding to bile acids, its natural ligands.[1][2] Activation of FXR by agonists initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis and transport, thereby preventing their accumulation to toxic levels.[3]

FXR antagonists, by inhibiting this pathway, are being investigated for their therapeutic potential in various conditions, including cholestasis and certain metabolic disorders. Lithocholic acid (LCA), a secondary bile acid, has been identified as a natural FXR antagonist.[3] The conjugation of LCA with amino acids, such as leucine (B10760876) and glycine (B1666218), represents a strategy to modify its physicochemical and pharmacological properties.

Comparative Biological Activity

Lithocholic acid (LCA) has been shown to act as an FXR antagonist, with a reported IC50 value of 1 µM in an in vitro co-activator association assay.[3] The conjugation of bile acids with amino acids can influence their biological activity. For instance, Glycine-β-muricholic acid (Gly-MCA), another glycine-conjugated bile acid, is a known FXR antagonist.[2]

One study on seco-cholesterol derivatives noted that conjugation with glycine or taurine (B1682933) did not enhance FXR inhibitory activity.[4] This suggests that the nature of the amino acid conjugate can significantly impact the molecule's interaction with the FXR ligand-binding domain. Without direct comparative data, it is challenging to definitively state whether the leucine or glycine conjugate of lithocholic acid is a more potent FXR antagonist. The structure-activity relationship of these specific conjugates remains an area for further investigation.[1]

Tabular Summary of Related Compound Activity

Due to the absence of direct comparative data for this compound and N-Lithocholyl-Glycine, the following table presents the reported FXR antagonist activity of the parent compound and a related glycine-conjugated bile acid.

CompoundAssay TypeAgonist UsedIC50 ValueReference
Lithocholic Acid (LCA)Co-activator Association AssayCDCA and GW40641 µM[3]
Glycine-β-muricholic acidNot specified in snippetsNot specifiedNot specified[2]

Note: The lack of standardized experimental conditions across different studies makes direct comparison of IC50 values challenging. The data presented here is for informational purposes and highlights the need for direct comparative studies.

FXR Signaling Pathway and Antagonism

FXR activation by an agonist leads to the recruitment of co-activators and the regulation of target gene expression. A key target is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. FXR antagonists block this pathway by preventing the conformational changes required for co-activator recruitment, thereby inhibiting the downstream signaling cascade.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Hepatocyte Agonist FXR Agonist (e.g., Bile Acids) FXR FXR Agonist->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Coactivator Co-activator Active_Complex Active Transcriptional Complex Coactivator->Active_Complex Recruitment FXR_RXR->Active_Complex SHP SHP Gene Expression Active_Complex->SHP Upregulates CYP7A1 CYP7A1 Gene Expression SHP->CYP7A1 Inhibits BileAcid Bile Acid Synthesis CYP7A1->BileAcid Regulates Antagonist FXR Antagonist (e.g., N-Lithocholyl-Amino Acid) Antagonist->FXR Blocks Binding

Caption: FXR signaling pathway and the mechanism of antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the FXR antagonist activity of compounds like this compound and N-Lithocholyl-Glycine.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Antagonism

This assay quantifies the interaction between the FXR ligand-binding domain (LBD) and a fluorescently labeled co-activator peptide in the presence of a test compound.

Materials:

  • GST-tagged human FXR-LBD

  • Europium-labeled anti-GST antibody (Donor fluorophore)

  • Biotinylated co-activator peptide (e.g., SRC-1)

  • Streptavidin-Allophycocyanin (APC) conjugate (Acceptor fluorophore)

  • FXR agonist (e.g., GW4064 or Chenodeoxycholic acid - CDCA)

  • Test compounds (this compound, N-Lithocholyl-Glycine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the FXR-LBD, europium-labeled anti-GST antibody, and the test compound or vehicle control.

  • Add the FXR agonist to all wells except the negative control.

  • Incubate for 30 minutes at room temperature.

  • Add the biotinylated co-activator peptide and streptavidin-APC conjugate.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

  • Plot the FRET ratio against the log of the test compound concentration to determine the IC50 value.

TR_FRET_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation Steps cluster_detection Signal Detection and Analysis A Prepare serial dilutions of This compound and N-Lithocholyl-Glycine B Add FXR-LBD, anti-GST-Eu, and test compound to plate A->B C Add FXR agonist (e.g., GW4064) B->C D Incubate for 30 minutes C->D E Add Biotin-coactivator and Streptavidin-APC D->E F Incubate for 1-2 hours E->F G Measure TR-FRET signal (Ex: 340 nm, Em: 615/665 nm) F->G H Calculate FRET ratio and plot against concentration G->H I Determine IC50 values H->I

Caption: A typical workflow for a TR-FRET based FXR antagonist assay.

Cell-Based Reporter Gene Assay

This assay measures the ability of a test compound to inhibit agonist-induced transactivation of an FXR-responsive reporter gene in cultured cells.

Materials:

  • Hepatocyte-derived cell line (e.g., HepG2)

  • Expression vector for human FXR

  • Reporter plasmid containing an FXR response element (e.g., from the BSEP promoter) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • FXR agonist (e.g., GW4064 or CDCA)

  • Test compounds (this compound, N-Lithocholyl-Glycine)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HepG2 cells in 96-well plates.

  • Co-transfect the cells with the FXR expression vector and the FXR reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control.

  • Add a fixed concentration of the FXR agonist to induce reporter gene expression.

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase vector or a separate cell viability assay).

  • Plot the normalized luciferase activity against the log of the test compound concentration to determine the IC50 value.

Conclusion

References

A Comparative Analysis of Lithocholyl-Amino Acid Conjugates: TGR5/FXR Activation and Cytotoxicity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of different amino acid conjugates of lithocholic acid (LCA), a secondary bile acid known to be a potent signaling molecule. The focus is on their activity as ligands for the Takeda G protein-coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR), two key receptors in metabolic and inflammatory pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to aid in the research and development of novel therapeutics targeting these pathways.

Comparative Biological Activity of Lithocholyl-Amino Acid Conjugates

The conjugation of amino acids to lithocholic acid can significantly alter its physicochemical properties and biological activity. While data is available for some common conjugates like those with glycine (B1666218) and taurine, information on conjugates with basic amino acids such as arginine and lysine (B10760008) is currently limited in publicly accessible literature.

TGR5 and FXR Receptor Activation

TGR5 is a G-protein coupled receptor that, upon activation, stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This signaling cascade is involved in regulating energy homeostasis, glucose metabolism, and inflammation. FXR is a nuclear receptor that acts as a key regulator of bile acid, lipid, and glucose metabolism.[3]

The following table summarizes the available data on the activation of TGR5 and FXR by LCA and its amino acid conjugates.

CompoundTGR5 Activation (EC₅₀)FXR Activation
Lithocholic Acid (LCA) ~0.53 µM[1][4]Antagonist with partial agonist activity (IC₅₀ of ~1 µM for antagonizing GW4064-induced FXR activation)[5]
Lithocholyl-Taurine (TLCA) ~0.3 µM[6]Data not available
Lithocholyl-Glycine (GLCA) Negligible impact on affinity compared to LCA (qualitative)[5]Data not available
Lithocholyl-Arginine Data not availableData not available
Lithocholyl-Lysine Data not availableData not available

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cytotoxicity Profile
CompoundCytotoxicity (IC₅₀)
Lithocholic Acid (LCA) Known to be cytotoxic, but specific IC₅₀ values vary depending on the cell line and assay conditions.[9]
Lithocholyl-Taurine (TLCA) Data not available
Lithocholyl-Glycine (GLCA) Data not available
Lithocholyl-Arginine Data not available
Lithocholyl-Lysine Data not available

Signaling Pathways

The differential activation of TGR5 and FXR by lithocholyl-amino acid conjugates leads to the modulation of distinct downstream signaling pathways.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LCA-AA Lithocholyl-Amino Acid Conjugate TGR5 TGR5 LCA-AA->TGR5 Binds G_protein Gαs TGR5->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Downstream Downstream Effectors PKA->Downstream Epac->Downstream

TGR5 Signaling Pathway

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCA-AA Lithocholyl-Amino Acid Conjugate FXR_inactive FXR (inactive) LCA-AA->FXR_inactive Binds FXR_active FXR (active) FXR_inactive->FXR_active Translocates RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active Translocates FXR_RXR_dimer FXR-RXR Heterodimer FXR_active->FXR_RXR_dimer RXR_active->FXR_RXR_dimer FXRE FXR Response Element (FXRE) FXR_RXR_dimer->FXRE Binds to Target_Genes Target Gene (e.g., SHP, FGF19) FXRE->Target_Genes Regulates Transcription Gene Transcription (Activation or Repression) Target_Genes->Transcription Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_conclusion Lead Identification Synthesis Synthesis of Lithocholyl-Amino Acid Conjugates Purification Purification and Characterization (NMR, MS) Synthesis->Purification TGR5_Assay TGR5 Luciferase Reporter Assay Purification->TGR5_Assay FXR_Assay FXR Luciferase Reporter Assay Purification->FXR_Assay Cytotoxicity_Assay MTS/MTT Cytotoxicity Assay Purification->Cytotoxicity_Assay EC50_calc EC₅₀ Determination (TGR5/FXR) TGR5_Assay->EC50_calc FXR_Assay->EC50_calc IC50_calc IC₅₀ Determination (Cytotoxicity) Cytotoxicity_Assay->IC50_calc Lead_Selection Selection of Lead Compounds for Further Studies EC50_calc->Lead_Selection IC50_calc->Lead_Selection

References

N-Lithocholyl-L-Leucine in Metabolic Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Lithocholyl-L-Leucine is a synthetic conjugate of the secondary bile acid, lithocholic acid (LCA), and the essential amino acid, L-leucine. While direct experimental validation of this compound's specific role in metabolic signaling is currently limited in publicly available research, its constituent molecules are well-characterized regulators of key metabolic pathways. This guide provides a comparative overview of the established metabolic signaling roles of Lithocholic Acid and L-Leucine to infer the potential activities of this compound.

Comparison of Metabolic Signaling Activities

The metabolic effects of this compound are hypothesized to be a composite of the actions of its parent molecules, Lithocholic Acid and L-Leucine. Below is a comparative summary of their known targets and downstream effects.

FeatureLithocholic Acid (LCA)L-LeucineThis compound (Hypothesized)
Primary Target(s) Takeda G-protein-coupled receptor 5 (TGR5), Farnesoid X Receptor (FXR)[1][2]Mammalian Target of Rapamycin (mTOR) complex 1 (mTORC1)[3][4][5][6]Potentially TGR5, FXR, and mTORC1
Key Signaling Pathway TGR5 -> Adenylyl Cyclase -> cAMP -> PKA; FXR -> SHP -> Repression of CYP7A1[7][8][9][10]mTORC1 -> S6K1 and 4E-BP1 -> Protein Synthesis[4][5]Potential for dual activation of TGR5/FXR and mTORC1 pathways
Primary Metabolic Effects - Regulation of glucose homeostasis- Increased energy expenditure- Promotion of skeletal muscle regeneration[3][11][12][13][14]- Stimulation of muscle protein synthesis- Regulation of insulin (B600854) signaling- Modulation of glucose metabolism[5][10][15][16][17][18][19]- Potential synergistic effects on muscle metabolism and glucose homeostasis
Other Known Receptors Pregnane X Receptor (PXR), Vitamin D Receptor (VDR)[1]--

Signaling Pathways

The signaling cascades initiated by Lithocholic Acid and L-Leucine are central to their metabolic effects. This compound may engage one or both of these pathways.

Lithocholic Acid Signaling via TGR5

Lithocholic acid is a potent agonist of TGR5, a G-protein coupled receptor.[2][7] Activation of TGR5 leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (camp), and the activation of Protein Kinase A (PKA).[8] This pathway plays a crucial role in regulating glucose metabolism and energy expenditure.[7][13] In skeletal muscle, LCA-mediated TGR5 activation has been shown to promote regeneration through the AKT/mTOR/FoxO3 signaling pathway.[11][12][14]

LCA_TGR5_Signaling LCA Lithocholic Acid TGR5 TGR5 LCA->TGR5 Binds to AC Adenylyl Cyclase TGR5->AC Activates AKT_mTOR AKT/mTOR Pathway (in muscle) TGR5->AKT_mTOR Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Homeostasis, Energy Expenditure) PKA->Metabolic_Effects Muscle_Regen Skeletal Muscle Regeneration AKT_mTOR->Muscle_Regen Leucine_mTOR_Signaling Leucine (B10760876) L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Promotes Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Culture target cells (e.g., C2C12 myotubes) Starvation 2. Serum starve cells to establish baseline Cell_Culture->Starvation Treatment 3. Treat cells with: - Vehicle Control - this compound - LCA (positive control) - L-Leucine (positive control) Starvation->Treatment Lysis 4. Lyse cells and collect protein Treatment->Lysis Metabolic_Assay 7. Functional assays (e.g., glucose uptake, protein synthesis rate) Treatment->Metabolic_Assay Western_Blot 5. Western Blot for phospho-proteins (p-AKT, p-mTOR, p-S6K1) Lysis->Western_Blot qPCR 6. qPCR for gene expression of metabolic targets Lysis->qPCR Quantification 8. Quantify changes in protein phosphorylation, gene expression, and metabolic function Western_Blot->Quantification qPCR->Quantification Metabolic_Assay->Quantification Comparison 9. Compare effects of This compound to controls Quantification->Comparison

References

Comparative Metabolomics of Gut Bacteria Producing N-Lithocholyl-L-Leucine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Microbial Production and Signaling of N-Lithocholyl-L-Leucine

This publication provides a comparative overview of the metabolomics of gut bacteria involved in the production of this compound, a microbially conjugated bile acid (MCBA). This guide is intended for researchers, scientists, and drug development professionals investigating the role of the gut microbiome in host physiology and disease.

Introduction

The gut microbiota plays a crucial role in host metabolism, in part through the chemical modification of host-derived primary bile acids. One such modification is the conjugation of bile acids with amino acids, producing a class of molecules known as microbially conjugated bile acids (MCBAs). This compound is an MCBA formed through the conjugation of the secondary bile acid, lithocholic acid (LCA), with the amino acid L-leucine. Emerging research suggests that MCBAs represent a novel class of signaling molecules with the potential to modulate host physiological processes. This guide provides a comparative analysis of the gut bacteria known to produce this compound, details experimental protocols for their detection, and explores the potential signaling pathways they influence.

Bacterial Production of this compound

While the enzymatic machinery responsible for the synthesis of this compound is not yet fully characterized, several gut bacteria have been identified as capable of conjugating bile acids with various amino acids, including leucine (B10760876). The production of this compound is a result of the complex metabolic interplay within the gut microbiome. The initial step involves the deconjugation of host-synthesized taurine- or glycine-conjugated primary bile acids by bacterial bile salt hydrolases (BSHs). Subsequently, the deconjugated bile acids can undergo further transformations, including 7α-dehydroxylation to form secondary bile acids like lithocholic acid. Finally, certain gut bacteria can then re-conjugate these secondary bile acids with amino acids such as L-leucine.

Recent studies have begun to identify specific bacterial species capable of this novel conjugation. While quantitative data on the production levels of this compound by different bacteria is still an active area of research, qualitative evidence points to the involvement of species from the Firmicutes and Bacteroidetes phyla.

Table 1: Qualitative Comparison of Gut Bacteria Implicated in this compound Production

Bacterial Species/GroupPhylumEvidence for Leucine ConjugationKey Enzymes Implicated (Hypothesized)
Clostridium species (e.g., Clostridium scindens)FirmicutesCapable of extensive bile acid transformations, including 7α-dehydroxylation to produce LCA. Some strains may possess the enzymatic machinery for subsequent amino acid conjugation.[1][2]Bile salt hydrolases (BSHs), Bile acid-inducible (bai) operon enzymes, Putative N-acyl transferases.
Bacteroides species (e.g., Bacteroides fragilis)BacteroidetesKnown to be highly bile-tolerant and possess diverse bile acid metabolizing enzymes. Some studies suggest a role in the esterification and conjugation of bile acids.[3][4]Bile salt hydrolases (BSHs), Putative N-acyl transferases.
Enterocloster bolteaeFirmicutesIdentified as a producer of other amino acid-conjugated bile acids, suggesting a potential capability for leucine conjugation.[4]Putative N-acyl transferases.
Human Gut Microbiota (in vitro fecal fermentation)MixedIn vitro studies with human fecal slurries have demonstrated the production of this compound and its isomers upon incubation with precursor bile acids.[5]A consortium of bacterial enzymes.

Experimental Protocols

The analysis of MCBAs such as this compound requires sensitive and specific analytical techniques. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for the detection and quantification of these molecules.

Protocol: Extraction and UHPLC-MS/MS Analysis of this compound from Bacterial Cultures

1. Sample Preparation and Extraction:

  • Centrifuge the bacterial culture to pellet the cells.

  • Wash the cell pellet with sterile phosphate-buffered saline (PBS).

  • Resuspend the pellet in a known volume of ice-cold methanol (B129727) containing a suitable internal standard (e.g., a deuterated bile acid conjugate).

  • Lyse the cells using bead beating or sonication.

  • Centrifuge the lysate to remove cell debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for UHPLC-MS/MS analysis.[6][7]

2. UHPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.
    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate).
    • Mobile Phase B: Acetonitrile or methanol with the same modifier.
    • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate the bile acids based on their hydrophobicity.[8][9]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative ion mode is often preferred for bile acids.
    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high sensitivity and specificity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.[10][11]

Table 2: Representative UHPLC-MS/MS Parameters for this compound Analysis

ParameterSetting
UHPLC
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 - 50 °C
Injection Volume1 - 5 µL
MS/MS
Ionization ModeESI Negative
Capillary Voltage2.5 - 3.5 kV
Gas Temperature250 - 350 °C
MRM Transition (Example)Precursor ion (m/z) -> Product ion (m/z) for this compound

Signaling Pathways of this compound

This compound is thought to exert its biological effects through interaction with host receptors that are known to be modulated by bile acids. The primary targets are the nuclear farnesoid X receptor (FXR) and the membrane-bound G protein-coupled receptor, TGR5. The conjugation of LCA with leucine may alter its affinity and activity at these receptors compared to the unconjugated form.

Biosynthesis of this compound

The following diagram illustrates the proposed biosynthetic pathway for this compound in the gut.

Caption: Proposed biosynthetic pathway of this compound by gut bacteria.

Signaling through FXR and TGR5

Lithocholic acid is a known antagonist of FXR and an agonist of TGR5.[12][13] The conjugation with leucine may modify these interactions, potentially altering the downstream signaling cascades.

Signaling cluster_FXR FXR Signaling cluster_TGR5 TGR5 Signaling NLL This compound FXR FXR (Farnesoid X Receptor) NLL->FXR Antagonism RXR RXR FXR->RXR Heterodimerization FXRE FXR Response Element RXR->FXRE Binds to DNA Target Gene Expression ↓ Target Gene Expression (e.g., SHP, FGF19) FXRE->Target Gene Expression NLL2 This compound TGR5 TGR5 (G protein-coupled receptor) NLL2->TGR5 Agonism AC Adenylyl Cyclase TGR5->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription ↑ Anti-inflammatory Gene Transcription CREB->Gene Transcription

Caption: Putative signaling pathways of this compound via FXR and TGR5.

Conclusion and Future Directions

The study of microbially conjugated bile acids like this compound is a rapidly evolving field. While the capacity of the gut microbiota to produce these novel metabolites is now established, further research is required to:

  • Identify the full range of bacterial species and specific enzymes responsible for this compound synthesis.

  • Quantify the production of this compound by different gut bacteria under various conditions.

  • Elucidate the precise signaling mechanisms of this compound and its impact on host physiology in health and disease.

This guide provides a foundational understanding for researchers entering this exciting area of investigation. The continued exploration of the comparative metabolomics of this compound-producing bacteria holds significant promise for the development of novel diagnostics and therapeutics targeting the gut microbiome.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Lithocholyl-L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent analytical methods for the quantification of N-Lithocholyl-L-Leucine, a key bile acid conjugate. The comparison focuses on a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method requiring pre-column derivatization. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable analytical technique for their specific research needs.

This compound is a metabolite formed by the conjugation of the secondary bile acid, lithocholic acid, with the amino acid L-leucine. Accurate quantification of this and other bile acid conjugates is crucial for understanding liver function, gut microbiome activity, and the metabolic fate of therapeutic compounds. The choice of analytical method can significantly impact the sensitivity, specificity, and throughput of these measurements.

Performance Characteristics: UPLC-MS/MS vs. HPLC-UV

The cross-validation of these two methods reveals distinct performance profiles. UPLC-MS/MS is characterized by its superior sensitivity and specificity, allowing for direct detection without the need for derivatization. In contrast, the HPLC-UV method, while robust, requires a derivatization step to enable the detection of the amino acid moiety and generally exhibits higher limits of detection.

Parameter UPLC-MS/MS HPLC-UV with Pre-column Derivatization
Linearity (R²) > 0.99> 0.99
Linear Range 0.5 - 5000 ng/mL[1][2]5 - 500 µg/mL[3]
Accuracy (% Recovery) 92% - 110%[1]93% - 109%[4]
Precision (% RSD) < 10%[1]< 5%[4]
Limit of Detection (LOD) 0.1 - 2 ng/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL[2]0.4 - 1.5 µg/mL
Sample Volume 10 - 50 µL50 - 100 µL
Run Time 5 - 15 minutes[5]20 - 30 minutes[3]
Derivatization Required NoYes

Experimental Workflows and Methodologies

The selection of an analytical method is heavily influenced by the experimental workflow, including sample preparation and the instrumental setup. The following diagrams and protocols outline the typical procedures for each method.

G cluster_0 Method Cross-Validation Workflow cluster_1 UPLC-MS/MS Method cluster_2 HPLC-UV Method sample Biological Sample (e.g., Plasma, Serum) prep Sample Preparation (Protein Precipitation) sample->prep split Sample Aliquot Split prep->split uplc_analysis Direct Injection & UPLC-MS/MS Analysis split->uplc_analysis Aliquot 1 derivatization Pre-column Derivatization (e.g., with OPA) split->derivatization Aliquot 2 uplc_data Data Acquisition & Quantification uplc_analysis->uplc_data compare Data Comparison (Linearity, Accuracy, Precision) uplc_data->compare hplc_analysis HPLC-UV Analysis derivatization->hplc_analysis hplc_data Data Acquisition & Quantification hplc_analysis->hplc_data hplc_data->compare

References

Comparative Bioactivity Analysis: N-Lithocholyl-L-Leucine vs. Lithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the signaling activities of the secondary bile acid, lithocholic acid, and its N-acyl conjugate, N-Lithocholyl-L-Leucine.

This guide provides a detailed comparison of the known biological activities of this compound and its precursor, the secondary bile acid lithocholic acid (LCA). While extensive research has elucidated the role of LCA as a potent signaling molecule, particularly through the Takeda G protein-coupled receptor 5 (TGR5), data on the bioactivity of this compound is currently limited in publicly available scientific literature. This comparison, therefore, summarizes the established bioactivity of LCA and discusses the potential implications of its conjugation with L-leucine, drawing from general principles of N-acyl amino acid signaling and structure-activity relationships of TGR5 agonists.

Introduction to Lithocholic Acid and its N-acyl Conjugate

Lithocholic acid is a secondary bile acid formed in the intestine through the metabolic action of gut microbiota on chenodeoxycholic acid.[1] Beyond its role in fat digestion, LCA is now recognized as a key signaling molecule that modulates various physiological processes, including glucose homeostasis, energy expenditure, and inflammation.[1][2] this compound is a conjugate of lithocholic acid and the amino acid L-leucine. While its use in the formation of hydrogels has been documented, its biological signaling activity remains largely unexplored.[3][4]

Lithocholic Acid: A Potent TGR5 Agonist

Lithocholic acid is one of the most potent endogenous agonists for the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor expressed in various tissues, including the intestine, brown adipose tissue, and immune cells.[1][2] The activation of TGR5 by LCA triggers a cascade of intracellular signaling events with significant metabolic consequences.

TGR5 Signaling Pathway

The binding of lithocholic acid to TGR5 initiates a conformational change in the receptor, leading to the activation of the Gαs subunit of its associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a crucial second messenger.[2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[5]

TGR5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LCA Lithocholic Acid TGR5 TGR5 Receptor LCA->TGR5 Gs Gαs TGR5->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (e.g., GLP-1) CREB->Gene regulates

Caption: TGR5 Signaling Pathway Activated by Lithocholic Acid.
Physiological Effects of Lithocholic Acid via TGR5 Activation

The activation of the TGR5 signaling pathway by lithocholic acid leads to several important physiological outcomes:

  • Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal L-cells, TGR5 activation is a key stimulus for the secretion of GLP-1, an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.[6]

  • Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation increases energy expenditure by promoting the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[1]

  • Anti-inflammatory Effects: In macrophages, TGR5 signaling can inhibit the production of pro-inflammatory cytokines.[2]

This compound: An Uncharacterized Bioactivity Profile

Currently, there is a significant lack of published experimental data on the bioactivity of this compound. Searches of scientific databases did not yield studies evaluating its effects on TGR5 or any other signaling receptor. Its primary documented application is in the formation of supramolecular hydrogels.[3][4]

Potential Bioactivity: Inferences from Structure and Related Compounds

While direct evidence is absent, some inferences about the potential bioactivity of this compound can be drawn from the structure-activity relationships of other TGR5 agonists and the known biological roles of N-acyl amino acids.

  • Structure-Activity Relationship of TGR5 Agonists: Studies on various derivatives of lithocholic acid have shown that modifications to the side chain can significantly impact TGR5 agonistic activity. While some modifications can reduce or abolish activity, others, particularly those that increase hydrophilicity, have been shown to maintain or even enhance binding to the TGR5 receptor.[7] The conjugation of L-leucine to the carboxylic acid group of LCA represents a significant alteration of this side chain. Without experimental testing, it is difficult to predict whether this change would be favorable for TGR5 activation.

  • N-Acyl Amino Acids as Signaling Molecules: N-acyl amino acids, the class of molecules to which this compound belongs, are recognized as endogenous signaling lipids with diverse physiological roles.[8] They are known to interact with various cellular targets, including G protein-coupled receptors and ion channels.[8] However, the specific targets and signaling pathways are highly dependent on the particular acyl group and amino acid conjugate.

Quantitative Data and Experimental Protocols

Due to the absence of bioactivity data for this compound, a quantitative comparison with lithocholic acid is not possible at this time. Below is a summary of the known quantitative data for lithocholic acid's interaction with TGR5 and a description of a typical experimental protocol for assessing TGR5 activation.

Table 1: TGR5 Agonist Potency of Lithocholic Acid
CompoundReceptorAssay TypeEC50Reference
Lithocholic AcidTGR5cAMP accumulation~0.5 µM[2]

Experimental Protocol: TGR5 Activation Assay (cAMP Measurement)

A common method to assess the agonistic activity of a compound on TGR5 is to measure the intracellular accumulation of cAMP in a cell line engineered to overexpress the human TGR5 receptor.

experimental_workflow start Start: TGR5-expressing cells step1 Treat cells with Lithocholic Acid or This compound start->step1 step2 Incubate for a defined period step1->step2 step3 Lyse cells to release intracellular contents step2->step3 step4 Measure cAMP levels (e.g., using ELISA or HTRF assay) step3->step4 end End: Determine TGR5 activation step4->end

Caption: Workflow for TGR5 Activation Assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with a human TGR5 expression vector are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in multi-well plates and, after reaching a suitable confluency, are treated with varying concentrations of the test compounds (lithocholic acid as a positive control, and this compound).

  • Incubation: The cells are incubated with the compounds for a specific duration (e.g., 30 minutes) at 37°C.

  • Cell Lysis: The incubation medium is removed, and the cells are lysed to release intracellular components, including cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available assay kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: The amount of cAMP produced is plotted against the concentration of the test compound to determine the dose-response relationship and calculate the EC50 value, which represents the concentration of the agonist that gives half-maximal response.

Conclusion and Future Directions

Future research should focus on elucidating the bioactivity of this compound. Key experimental steps would include:

  • TGR5 Activation Assays: Performing in vitro assays, such as cAMP accumulation or β-arrestin recruitment assays, to determine if this compound can activate TGR5 and to what extent compared to lithocholic acid.

  • Downstream Signaling and Physiological Effects: If TGR5 activation is confirmed, subsequent studies should investigate its effects on downstream signaling pathways and physiological responses, such as GLP-1 secretion from enteroendocrine cells.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its potential as a therapeutic agent.

Such studies are essential to determine whether the conjugation of L-leucine to lithocholic acid modifies its bioactivity in a way that could be therapeutically beneficial.

References

Assessing the Specificity of N-Lithocholyl-L-Leucine Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Lithocholyl-L-Leucine's receptor binding specificity, focusing on its interactions with the G protein-coupled bile acid receptor 1 (GPBAR1) and the farnesoid X receptor (FXR). As a conjugate of lithocholic acid (LCA) and L-leucine, the binding characteristics of this compound are predominantly determined by the lithocholic acid component, a known potent endogenous ligand for GPBAR1 and an antagonist for FXR.

Comparative Binding Affinity Data

To contextualize the binding profile of this compound, the following tables summarize the binding affinities (Ki, IC50, or EC50 values) of its primary interacting component, lithocholic acid, alongside other relevant ligands for GPBAR1 and FXR.

Table 1: Comparative Binding Affinities for GPBAR1 (TGR5)

LigandLigand TypeSpeciesAssay TypeAffinity ValueReference
Lithocholic Acid (LCA) Endogenous Agonist Human cAMP Assay EC50: ~0.5 - 1 µM [1]
Taurolithocholic Acid (TLCA)Endogenous AgonistHumancAMP AssayEC50: ~0.3 µM
Deoxycholic Acid (DCA)Endogenous AgonistHumancAMP AssayEC50: ~0.5 - 1 µM[1]
Chenodeoxycholic Acid (CDCA)Endogenous AgonistHumancAMP Assay5- to 10-fold lower affinity than LCA/DCA[1]
Cholic Acid (CA)Endogenous AgonistHumancAMP Assay5- to 10-fold lower affinity than LCA/DCA[1]
Oleanolic AcidNatural AgonistNot SpecifiedNot SpecifiedNot Specified
INT-777Synthetic AgonistNot SpecifiedNot SpecifiedPotent Agonist
BAR501Synthetic AgonistHumanTransactivation AssayEC50: 1 µM[2]

Table 2: Comparative Binding Affinities for Farnesoid X Receptor (FXR)

LigandLigand TypeSpeciesAssay TypeAffinity ValueReference
Lithocholic Acid (LCA) Endogenous Antagonist Not Specified Co-activator Association Assay IC50: 1 µM [3]
Chenodeoxycholic Acid (CDCA)Endogenous AgonistHumanReporter AssayEC50: 17 µM[4]
GW4064Synthetic AgonistNot SpecifiedNot SpecifiedPotent Agonist
Obeticholic Acid (OCA)Synthetic AgonistNot SpecifiedNot SpecifiedPotent Agonist
GuggulsteroneNatural AntagonistNot SpecifiedNot SpecifiedNot Specified
7-Ethylidene-lithocholic acid (7-ELCA)Dual FXR Antagonist/GPBAR1 AgonistNot SpecifiedNot SpecifiedIC50 = 15 µM (FXR) / EC50 = 26 nM (GPBAR1)[5]

Signaling Pathways

The binding of this compound, primarily through its lithocholic acid moiety, is expected to trigger distinct downstream signaling cascades depending on the receptor it interacts with.

GPBAR1 Signaling Pathway

Activation of GPBAR1, a Gs-coupled receptor, by agonists such as lithocholic acid leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This elevation in cAMP can activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to various cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1).

GPBAR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand This compound (via LCA) GPBAR1 GPBAR1 (TGR5) Ligand->GPBAR1 Binds G_alpha_s Gαs GPBAR1->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Cellular_Responses Other Cellular Responses PKA->Cellular_Responses GLP1_Secretion GLP-1 Secretion Epac->GLP1_Secretion Stimulates Epac->Cellular_Responses CREB->GLP1_Secretion Stimulates

GPBAR1 signaling cascade upon ligand binding.

FXR Signaling Pathway

As a nuclear receptor, FXR forms a heterodimer with the retinoid X receptor (RXR). In its unliganded state, the heterodimer is often bound to DNA and associated with corepressor proteins, repressing gene transcription. Antagonists like lithocholic acid are thought to stabilize this repressive complex or prevent the conformational changes necessary for coactivator recruitment upon agonist binding, thereby inhibiting the transcription of FXR target genes.

FXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (via LCA - Antagonist) FXR_RXR FXR/RXR Heterodimer Ligand->FXR_RXR Binds Coactivators Coactivators Ligand->Coactivators Prevents Recruitment FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Corepressors Corepressors FXR_RXR->Corepressors Recruits/ Stabilizes FXR_RXR->Coactivators Recruits Transcription_Repression Repression of Target Gene Transcription Corepressors->Transcription_Repression Agonist Agonist (e.g., CDCA) Agonist->FXR_RXR Transcription_Activation Activation of Target Gene Transcription Coactivators->Transcription_Activation Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., cell membranes expressing GPBAR1 or nuclear extracts for FXR) Incubation Incubate Receptor, Radioligand, & Test Compound at various concentrations Receptor_Prep->Incubation Radioligand_Prep Select & Prepare Radiolabeled Ligand (Known to bind with high affinity) Radioligand_Prep->Incubation Test_Compound_Prep Prepare Serial Dilutions of This compound Test_Compound_Prep->Incubation Filtration Separate Bound from Free Radioligand (e.g., rapid filtration) Incubation->Filtration Quantification Quantify Radioactivity of Bound Ligand (e.g., scintillation counting) Filtration->Quantification IC50_Determination Generate Competition Curve & Determine IC50 Value Quantification->IC50_Determination Ki_Calculation Calculate Ki Value using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

References

Navigating the Landscape of N-Lithocholyl-L-Leucine: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide released today offers researchers, scientists, and drug development professionals a detailed comparison of the known alterations of N-Lithocholyl-L-Leucine's constituent molecules—lithocholic acid and L-leucine—in inflammatory bowel disease (IBD) and cystic fibrosis (CF) compared to healthy states. While direct quantitative data for the this compound conjugate remains sparse in current literature, this guide provides a foundational understanding by examining its precursors, alongside relevant experimental protocols and a hypothesized signaling pathway.

This compound is a bile acid-amino acid conjugate, a class of molecules gaining increasing interest for their potential roles in metabolic regulation and disease pathogenesis. This guide addresses the critical need for consolidated information in this emerging area of research.

Quantitative Insights into Precursor Molecules

While direct comparative levels of this compound are not yet widely reported, studies on its precursors, lithocholic acid (a secondary bile acid) and L-leucine, in disease states such as Crohn's disease (CD), ulcerative colitis (UC), and cystic fibrosis (CF) provide valuable insights.

AnalyteDisease StateSample TypeObservation in Disease State vs. Healthy ControlsReference
Lithocholic Acid (LCA) Crohn's DiseaseFecalDecreased levels.[1][2]
Ulcerative ColitisFecalDecreased levels.[1]
L-Leucine Crohn's DiseaseSerumDecreased levels, particularly in active disease.[3][4][5]
Ulcerative ColitisFecalIncreased levels.[4]
Cystic FibrosisAirwaysIncreased levels.[6]
Malnourished Cystic Fibrosis-Accelerated turnover.[7]

Experimental Protocols for Precursor Quantification

Accurate quantification of lithocholic acid and L-leucine is crucial for understanding the metabolic landscape. The following methodologies are commonly employed:

Quantification of Bile Acids (including Lithocholic Acid)

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Fecal samples are homogenized and subjected to solid-phase extraction (SPE) to isolate bile acids.

  • Chromatographic Separation: The extracted bile acids are separated using a reverse-phase C18 column with a gradient elution of methanol (B129727) and water, both containing a mobile phase modifier such as formic acid or ammonium (B1175870) acetate.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each bile acid are monitored for accurate quantification. Isotope-labeled internal standards are used to correct for matrix effects and variations in extraction efficiency.

Quantification of Amino Acids (including L-Leucine)

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Serum or plasma samples are deproteinized, typically by precipitation with an organic solvent like methanol or acetonitrile. The supernatant is then diluted prior to analysis.

  • Chromatographic Separation: Separation of amino acids is often achieved using hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column. Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is commonly used.

  • Mass Spectrometric Detection: Similar to bile acid analysis, a triple quadrupole mass spectrometer operating in MRM mode is used. Specific transitions for each amino acid and their corresponding stable isotope-labeled internal standards are monitored for precise quantification.

Hypothesized Signaling Pathway and Experimental Workflow

The biosynthesis of this compound involves the conjugation of lithocholic acid with L-leucine. This process, along with a potential role in inflammatory signaling, is depicted below.

cluster_synthesis Biosynthesis of this compound cluster_signaling Hypothesized Inflammatory Signaling cluster_workflow Experimental Workflow Primary Bile Acids Primary Bile Acids Gut Microbiota Gut Microbiota Primary Bile Acids->Gut Microbiota Metabolism Lithocholic Acid Lithocholic Acid Gut Microbiota->Lithocholic Acid This compound This compound Lithocholic Acid->this compound Conjugation Leucine Leucine Leucine->this compound Conjugation PXR/FXR PXR/FXR Activation This compound->PXR/FXR LC-MS/MS Analysis LC-MS/MS Analysis This compound->LC-MS/MS Analysis NF-kB Pathway NF-kB Pathway Modulation PXR/FXR->NF-kB Pathway Inflammatory Response Altered Inflammatory Response NF-kB Pathway->Inflammatory Response Sample Collection Sample Collection (Serum/Feces) Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

N-Lithocholyl-L-Leucine: Unraveling its Potency Against Other Secondary Bile Acids

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison of the biological potency of N-Lithocholyl-L-Leucine with other secondary bile acids remains elusive due to a lack of available experimental data for this specific amino acid conjugate. While research has extensively characterized the activities of common secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) on key bile acid receptors, this compound has primarily been documented in the context of its use in forming hydrogels.

Secondary bile acids, formed through the metabolism of primary bile acids by gut microbiota, act as crucial signaling molecules in various physiological processes. Their potency is often evaluated by their ability to activate or inhibit specific receptors, primarily the G-protein coupled bile acid receptor 1 (TGR5) and the farnesoid X receptor (FXR).

Potency of Common Secondary Bile Acids

Available data allows for a comparative analysis of the potency of LCA and DCA on TGR5 and FXR.

TGR5 Agonist Activity

TGR5 is a cell surface receptor that, upon activation, influences energy expenditure, glucose homeostasis, and inflammation. The potency of an agonist is typically measured by its half-maximal effective concentration (EC50), with a lower EC50 value indicating higher potency.

Secondary Bile AcidReceptorActivityPotency (EC50)
Lithocholic Acid (LCA)TGR5Agonist0.58 µM[1]
Deoxycholic Acid (DCA)TGR5AgonistPotency is reported to be less than or equal to LCA[2]
FXR Antagonist Activity

FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. While some bile acids activate FXR, others can act as antagonists, blocking its activity. The potency of an antagonist is measured by its half-maximal inhibitory concentration (IC50), where a lower value signifies greater potency.

Secondary Bile AcidReceptorActivityPotency (IC50)
Lithocholic Acid (LCA)FXRAntagonist (with partial agonist activity)1 µM (for antagonizing CDCA-induced activation)[3]
Deoxycholic Acid (DCA)FXRWeak AgonistNot applicable (primarily an agonist)[4]

The Unknown Potency of this compound

This compound is a conjugate of the secondary bile acid lithocholic acid and the amino acid L-leucine. While studies on other amino acid-conjugated bile acids suggest that the attached amino acid can significantly modulate biological activity, specific data for the L-leucine conjugate on TGR5 and FXR is not currently available in published scientific literature.

Experimental Protocols

The determination of the potency of these bile acids on their respective receptors involves specific in vitro assays.

TGR5 Agonist Potency Determination (cAMP Assay)

A common method to assess TGR5 activation is to measure the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger in the TGR5 signaling pathway.

TGR5_Assay_Workflow cluster_workflow TGR5 Agonist Assay Workflow start Cells expressing TGR5 treatment Incubate with varying concentrations of bile acid start->treatment lysis Cell Lysis treatment->lysis cAMP_measurement Measure intracellular cAMP levels lysis->cAMP_measurement ec50 Calculate EC50 value cAMP_measurement->ec50

Workflow for determining TGR5 agonist potency.

Methodology:

  • Cell Culture: Cells engineered to express the TGR5 receptor are cultured.

  • Treatment: The cells are incubated with a range of concentrations of the test compound (e.g., LCA, DCA).

  • Lysis: After incubation, the cells are lysed to release intracellular components.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using methods like ELISA or fluorescence-based assays.

  • Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the bile acid concentration. The EC50 value is then calculated from this curve.

FXR Antagonist Activity Determination (Luciferase Reporter Assay)

To determine the antagonist activity of a compound on FXR, a luciferase reporter gene assay is frequently employed.

FXR_Assay_Workflow cluster_workflow FXR Antagonist Assay Workflow start Cells with FXR and Luciferase Reporter Gene treatment Incubate with FXR agonist (e.g., CDCA) and varying concentrations of test compound start->treatment lysis Cell Lysis treatment->lysis luciferase_activity Measure Luciferase Activity lysis->luciferase_activity ic50 Calculate IC50 value luciferase_activity->ic50

Workflow for determining FXR antagonist potency.

Methodology:

  • Cell Culture and Transfection: Cells are co-transfected with a plasmid expressing the FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter.

  • Treatment: The cells are treated with a known FXR agonist (e.g., chenodeoxycholic acid - CDCA) to induce luciferase expression, along with a range of concentrations of the test antagonist (e.g., LCA).

  • Lysis: Following treatment, the cells are lysed.

  • Luciferase Assay: The luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced luciferase activity is determined. An IC50 value is calculated from the dose-response curve.

Signaling Pathways

The interaction of secondary bile acids with TGR5 and FXR initiates distinct downstream signaling cascades.

Bile_Acid_Signaling cluster_tgr5 TGR5 Signaling cluster_fxr FXR Signaling LCA_DCA LCA / DCA TGR5 TGR5 LCA_DCA->TGR5 AC Adenylate Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates LCA_antagonist LCA (Antagonist) FXR FXR LCA_antagonist->FXR inhibits FXRE FXR Response Element FXR->FXRE binds to FXR_Agonist FXR Agonist (e.g., CDCA) FXR_Agonist->FXR activates Target_Gene_Expression Target Gene Expression FXRE->Target_Gene_Expression regulates

Simplified signaling pathways for TGR5 and FXR.

References

Unveiling the Fragmentation Fingerprints: A Comparative Guide to N-Lithocholyl-L-Leucine and Related Bile Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of bile acid conjugates is paramount for elucidating their roles in metabolic signaling and for the development of novel therapeutics. This guide provides a detailed comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of N-Lithocholyl-L-Leucine and its common counterparts, N-Lithocholyl-Glycine and N-Lithocholyl-Taurine. The experimental data and protocols herein serve as a valuable resource for the unambiguous identification and characterization of these important biomolecules.

Comparative Analysis of MS/MS Fragmentation Patterns

The analysis of bile acid conjugates by tandem mass spectrometry provides a detailed fingerprint of their molecular structure. The fragmentation patterns observed are characteristic of the constituent lithocholic acid backbone and the specific conjugated amino acid. A summary of the key mass-to-charge ratio (m/z) values for the precursor and major fragment ions of this compound, N-Lithocholyl-Glycine, and N-Lithocholyl-Taurine are presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M-H]⁻Key Fragment Ion(s) (m/z)Fragmentation Characteristics
This compound C₃₀H₅₁NO₄489.7488.7130.0873Cleavage of the amide bond releasing the leucine (B10760876) anion. In positive ion mode, a characteristic neutral loss of water (18 Da) from the leucine fragment is observed.
N-Lithocholyl-Glycine C₂₆H₄₃NO₄433.6432.674.0368Cleavage of the amide bond resulting in the formation of the glycinate (B8599266) anion.
N-Lithocholyl-Taurine C₂₆H₄₅NO₅S483.7482.780.9746 (SO₃⁻), 124.0279Fragmentation yields characteristic taurine-related ions, notably the sulfite (B76179) anion and the deprotonated taurine (B1682933) molecule.

Table 1: Comparison of key MS/MS fragmentation data for this compound and its glycine (B1666218) and taurine analogues in negative ion mode.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of N-acyl amino acids, including this compound and its analogues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Drying and Reconstitution: Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of these compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Data Acquisition: Full scan and product ion scan (MS/MS) modes.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be optimized for each compound to achieve optimal fragmentation.

  • Key Transitions for Multiple Reaction Monitoring (MRM):

    • This compound: 488.7 -> 130.1 (Negative Mode)

    • N-Lithocholyl-Glycine: 432.6 -> 74.0 (Negative Mode)

    • N-Lithocholyl-Taurine: 482.7 -> 81.0 (Negative Mode)

Visualizing the Fragmentation Pathway and Biological Signaling

To further clarify the fragmentation process and the biological context of these molecules, the following diagrams are provided.

MS/MS Fragmentation of this compound Precursor This compound [M-H]⁻ m/z 488.7 Fragment1 Leucine Anion m/z 130.1 Precursor->Fragment1 CID Fragment2 Lithocholic Acid Fragment Precursor->Fragment2 CID

Caption: MS/MS fragmentation of this compound.

Bile Acid Conjugate Signaling Pathway BAC Bile Acid Conjugate (e.g., this compound) FXR FXR BAC->FXR TGR5 TGR5 BAC->TGR5 Nucleus Nucleus FXR->Nucleus SignalingCascade Intracellular Signaling Cascade TGR5->SignalingCascade GeneExpression Target Gene Expression Nucleus->GeneExpression MetabolicEffects Regulation of Lipid and Glucose Metabolism GeneExpression->MetabolicEffects SignalingCascade->MetabolicEffects

Caption: Bile acid conjugate signaling pathway.

A Comparative Analysis of N-Lithocholyl-L-Leucine Across Animal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-Lithocholyl-L-Leucine, a bile acid-amino acid conjugate. Due to the limited direct research on this specific conjugate, this guide synthesizes available data on its constituent parts—lithocholic acid and L-leucine—to provide insights into its potential metabolism, pharmacokinetics, and physiological effects across different animal species.

This compound is a bile acid conjugate formed from lithocholic acid and the essential amino acid L-leucine.[1] While its primary application has been explored in the formation of hydrogels, its biological significance is an emerging area of interest, particularly given the roles of its components in metabolic regulation.[1] Understanding the species-specific differences in the handling of lithocholic acid and L-leucine is crucial for preclinical study design and the translation of findings to human applications.

Comparative Quantitative Data

The following tables summarize key quantitative data related to the metabolism of bile acids and the effects of L-leucine in various animal models. This information serves as a foundation for predicting the behavior of this compound in these species.

Table 1: Comparative Bile Acid Metabolism in Different Species

ParameterHumanChimpanzeeDogMinipigRabbitRatMouse
Primary Amidation Taurine (43-81%)TaurineTaurineGlycine (62-95%)GlycineTaurineTaurine
Major Hydroxylation Low (1.6-22%)Low-C6-α (36-97%)-High (13-80%), C6-β (65-95%)High, C6-β
Major Sulfation High (4.8-52%)High---Minor (0.02-14%)Minor
Major Glucuronidation Minor (<12%)MinorHigh (10-56%)Minor-MinorMinor

Data synthesized from a study on in vitro metabolism of bile acids in liver S9 fractions.[2]

Table 2: Effects of L-Leucine Supplementation in Various Animal Models

Animal ModelAdministration RouteEffective Dose RangeKey FindingsReference
RatsOral Gavage0.135 - 1.35 g/kg body weightSignificantly increased muscle protein synthesis.[3]
RatsDiet1.5% - 2% of dietIncreased expression of genes for energy and lipid metabolism in skeletal muscle.[4]
MiceDiet-Increased muscle mass and improved muscle function, particularly in older mice.[4]
PigsDiet-Improved lean body mass, reduced fat, and enhanced muscle protein synthesis.[4]
ChickensDiet-Improved muscle growth and development, and feed efficiency.[4]
Zebrafish--Improved skeletal muscle growth and development in larvae.[4]
CalvesMilk Replacer0.4 - 0.8 g/kg BW/dayNo effect on body weight, but quadratic effects on pancreas, omasum, and spleen mass.[5]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. Below are representative protocols for the administration of L-leucine and the analysis of amino acids and bile acids in biological samples.

Protocol 1: Oral Gavage Administration of L-Leucine in Rodents

This protocol is adapted from studies investigating the acute effects of L-leucine on muscle protein synthesis.[3]

1. Animal Model: Male Sprague-Dawley rats or BALB/c mice.[6][7]

2. Housing and Acclimatization: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and allowed to acclimatize for at least one week before the experiment.

3. Fasting: Animals are fasted overnight to establish a baseline metabolic state.[3]

4. Preparation of Dosing Solution:

  • Weigh the required amount of L-leucine powder.
  • Dissolve the powder in sterile saline (0.9% NaCl) or sterile water to the desired concentration (e.g., for a dose of 1.35 g/kg in a 250g rat with a gavage volume of 2.5 ml, the concentration would be 135 mg/ml).[3]

5. Administration:

  • Gently restrain the animal.
  • Use a proper-sized, soft-tipped gavage needle to administer the solution orally. The volume should not exceed 10 ml/kg body weight.[3]

6. Sample Collection:

  • At predetermined time points post-administration (e.g., 30 minutes, 1 hour, 2 hours), animals are euthanized.[3]
  • Blood samples are collected via cardiac puncture into EDTA-containing tubes.
  • Tissues of interest (e.g., gastrocnemius muscle, liver) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C for later analysis.[3]

Protocol 2: Quantification of Amino Acids by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the analysis of amino acids in biological fluids, which can be adapted for this compound with appropriate standard development.[8][9][10]

1. Sample Preparation (Plasma/Serum):

  • Deproteinize the sample by adding a precipitating agent such as methanol (B129727) or perchloric acid.
  • Centrifuge the sample to pellet the precipitated proteins.
  • Collect the supernatant for analysis.[11]

2. Derivatization:

  • Amino acids are often derivatized to enhance their detection. A common method is pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[8]

3. HPLC-FLD Analysis:

  • Column: A reversed-phase C18 column is typically used.[11]
  • Mobile Phase: A gradient elution with two mobile phases is common. For example, Mobile Phase A could be a buffer solution (e.g., sodium acetate) and Mobile Phase B could be an organic solvent like acetonitrile (B52724) or methanol.
  • Flow Rate: Typically around 1.0 ml/min.
  • Detection: A fluorescence detector (FLD) is used, with excitation and emission wavelengths set appropriately for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA).
  • Quantification: The concentration of each amino acid is determined by comparing its peak area to that of a known standard.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).

L-Leucine Signaling Pathway

L-leucine is a key regulator of protein synthesis, primarily through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[4][12][13][14]

Leucine_Signaling Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E eIF4E eIF4E_BP1->eIF4E Inhibits eIF4E->Protein_Synthesis

Caption: L-Leucine activates mTORC1, leading to protein synthesis.

General Experimental Workflow for Pharmacokinetic Study

The following workflow outlines the key steps in a typical pharmacokinetic study in an animal model.

PK_Workflow Animal_Model Animal Model Selection (e.g., Rat, Mouse, Monkey) Dose_Admin Dose Administration (Oral, IV) Animal_Model->Dose_Admin Sample_Collection Serial Blood Sampling Dose_Admin->Sample_Collection Sample_Processing Plasma/Serum Separation Sample_Collection->Sample_Processing Analysis LC-MS/MS Analysis Sample_Processing->Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis

Caption: A typical workflow for a preclinical pharmacokinetic study.

Concluding Remarks

The comparative analysis of this compound across different animal species is currently constrained by a lack of direct experimental data. However, by examining the metabolism of its constituent molecules, lithocholic acid and L-leucine, researchers can make informed decisions when designing preclinical studies. The significant species-specific differences in bile acid metabolism, particularly in amidation and hydroxylation pathways, suggest that the metabolic fate of the lithocholic acid moiety of this compound will likely vary considerably between rodents, canines, primates, and humans.[2] Conversely, the effects of the L-leucine component on protein synthesis via the mTORC1 pathway appear to be more conserved across species.[4][13]

Future research should focus on direct comparative pharmacokinetic and pharmacodynamic studies of this compound in relevant animal models to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile and its physiological effects as a conjugate molecule. Such studies will be invaluable for determining its potential therapeutic applications and for ensuring the safe and effective translation of preclinical findings to human health.

References

A Comparative Guide: N-Lithocholyl-L-Leucine vs. Taurine-Conjugated Bile Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Lithocholyl-L-Leucine and taurine-conjugated bile acids, focusing on their fundamental differences in origin, biochemical properties, and interactions with key metabolic signaling pathways. The information presented is supported by experimental findings to aid in the understanding and strategic consideration of these molecules in research and drug development.

Core Distinctions: At a Glance

FeatureThis compoundTaurine-Conjugated Bile Acids
Primary Origin Gut MicrobiotaLiver (Hepatocytes)
Biosynthesis Conjugation of lithocholic acid with L-leucine via bacterial Bile Salt Hydrolase (BSH)[1][2][3][4]Conjugation of primary bile acids with taurine (B1682933) via host enzymes (BACS and BAAT)[5][6]
Receptor Activity
Farnesoid X Receptor (FXR)Expected Antagonist (based on lithocholic acid)[7][8]Generally Agonists (potency varies)[6][9]
Takeda G-protein coupled Receptor 5 (TGR5)Expected Agonist (based on lithocholic acid)[10][11]Agonists (potency enhanced by taurine conjugation)[12][13][14]

Biosynthesis: A Tale of Two Origins

A primary differentiator between this compound and taurine-conjugated bile acids is their site and mechanism of synthesis.

Taurine-conjugated bile acids are products of the host's hepatic metabolism. Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver.[9][15] These are then conjugated with the amino acid taurine in a two-step enzymatic process catalyzed by bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT) before being secreted into the bile.[5][6]

In contrast, This compound is a member of a class of N-acyl amino acid-conjugated bile acids synthesized by the gut microbiota.[16][17][18] The secondary bile acid, lithocholic acid (LCA), which is formed from the metabolism of chenodeoxycholic acid by intestinal bacteria, is conjugated with the amino acid L-leucine.[15] This reaction is catalyzed by the bacterial enzyme Bile Salt Hydrolase (BSH), which exhibits N-acyltransferase activity.[1][2][3][4][19]

cluster_host Host Liver cluster_microbiota Gut Microbiota cholesterol Cholesterol pba Primary Bile Acids (e.g., Cholic Acid) cholesterol->pba Synthesis bacs_baat BACS & BAAT (Host Enzymes) pba->bacs_baat taurine Taurine taurine->bacs_baat tcba Taurine-Conjugated Bile Acids bacs_baat->tcba Conjugation lca Lithocholic Acid (Secondary Bile Acid) bsh Bile Salt Hydrolase (BSH) (Bacterial Enzyme) lca->bsh leucine L-Leucine leucine->bsh nlll This compound bsh->nlll Conjugation

Biosynthesis of Taurine-Conjugated Bile Acids vs. This compound.

Differential Receptor Modulation and Signaling

This compound and taurine-conjugated bile acids exhibit distinct activities at key bile acid receptors, namely the nuclear receptor FXR and the membrane-bound receptor TGR5. These differences have significant implications for downstream signaling and physiological effects.

Farnesoid X Receptor (FXR)

Taurine-conjugated bile acids generally act as agonists of FXR, a key regulator of bile acid, lipid, and glucose metabolism.[6][9] FXR activation in the liver and intestine initiates a signaling cascade that, among other effects, suppresses bile acid synthesis in a negative feedback loop.[20][21]

Conversely, the parent molecule of this compound, lithocholic acid (LCA) , is a known antagonist of FXR.[7][8] LCA can competitively inhibit the activation of FXR by agonists. This antagonistic activity can lead to the downregulation of FXR target genes, such as the bile salt export pump (BSEP), which may contribute to the cholestatic potential of LCA.[7] While direct experimental data for this compound is limited, it is expected to retain the FXR antagonistic properties of its parent molecule.

cluster_nlll This compound cluster_tcba Taurine-Conjugated Bile Acids nlll This compound fxr FXR nlll->fxr Antagonism tcba Taurine-Conjugated Bile Acids tcba->fxr Agonism target_genes FXR Target Genes (e.g., SHP, BSEP) fxr->target_genes Activation ba_synthesis Bile Acid Synthesis target_genes->ba_synthesis Inhibition

Differential Effects on Farnesoid X Receptor (FXR) Signaling.
Takeda G-protein coupled Receptor 5 (TGR5)

Both taurine-conjugated bile acids and lithocholic acid (and by extension, this compound) are agonists of TGR5, a G-protein coupled receptor that plays a role in energy expenditure, glucose homeostasis, and inflammation.[10][11][12][13][14]

Taurine conjugation has been shown to increase the affinity of bile acids for TGR5.[12] For instance, taurolithocholic acid (TLCA) is one of the most potent endogenous TGR5 agonists.[15] LCA itself is also a potent TGR5 agonist.[10][11] Activation of TGR5 leads to the production of intracellular cyclic AMP (cAMP), which in turn activates downstream signaling pathways, including Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1][4][5] This signaling cascade can lead to various physiological responses, such as the secretion of glucagon-like peptide-1 (GLP-1).

While both classes of molecules activate TGR5, the relative potency of this compound compared to specific taurine-conjugated bile acids has not been extensively characterized in direct comparative studies.

cluster_ligands Ligands nlll This compound tgr5 TGR5 nlll->tgr5 Agonism tcba Taurine-Conjugated Bile Acids tcba->tgr5 Agonism ac Adenylate Cyclase tgr5->ac Activation camp cAMP ac->camp Production pka_epac PKA / Epac camp->pka_epac Activation downstream Downstream Effects (e.g., GLP-1 Secretion) pka_epac->downstream Signaling

Convergent Agonism on Takeda G-protein coupled Receptor 5 (TGR5).

Experimental Protocols

In Vitro Farnesoid X Receptor (FXR) Activation Assay

This protocol outlines a cell-based reporter gene assay to determine the agonist or antagonist activity of a test compound on FXR.

Objective: To quantify the ability of a compound to activate or inhibit FXR-mediated gene transcription.

Materials:

  • HEK293T cells (or other suitable host cells)

  • FXR expression plasmid

  • RXR expression plasmid

  • FXR-responsive element (FXRE)-luciferase reporter plasmid

  • Control plasmid for transfection efficiency (e.g., β-galactosidase)

  • Cell culture medium (DMEM), fetal bovine serum (FBS), antibiotics

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

  • Test compounds (this compound, taurine-conjugated bile acids)

  • Known FXR agonist (e.g., GW4064, CDCA) and antagonist (e.g., Guggulsterone)

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 96-well plates and culture overnight.

    • Co-transfect cells with the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of the test compounds.

    • For antagonist assays, co-treat cells with a fixed concentration of an FXR agonist (e.g., EC50 concentration of GW4064) and varying concentrations of the test compound.

    • Include vehicle control, positive agonist control, and positive antagonist control wells.

  • Luciferase Assay:

    • After 24 hours of incubation with the compounds, lyse the cells.

    • Measure luciferase activity using a luminometer according to the luciferase assay system's protocol.

    • Measure the activity of the co-transfected control (e.g., β-galactosidase) to normalize for transfection efficiency.

  • Data Analysis:

    • Normalize the luciferase activity to the control activity.

    • Plot the normalized luciferase activity against the compound concentration.

    • For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist response).

TGR5-Mediated cAMP Accumulation Assay

This protocol describes a method to measure the activation of TGR5 by assessing the intracellular accumulation of its second messenger, cAMP.

Objective: To determine the potency of a compound in activating TGR5.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human or mouse TGR5

  • Cell culture medium, FBS, antibiotics

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Test compounds (this compound, taurine-conjugated bile acids)

  • Known TGR5 agonist (e.g., INT-777, LCA)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Cell Plating:

    • Plate the TGR5-expressing cells in a 96-well plate and culture overnight.

  • Compound Stimulation:

    • Wash the cells with assay buffer.

    • Add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate for a short period.

    • Add varying concentrations of the test compounds to the wells.

    • Include vehicle control and a positive agonist control.

  • Cell Lysis and cAMP Measurement:

    • After the desired incubation time (typically 15-60 minutes), lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP concentration using the chosen assay format (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Plot the measured cAMP concentration against the test compound concentration.

    • Calculate the EC50 value for each compound.

Microbial Synthesis of N-acyl Amino Acid-Conjugated Bile Acids

This experimental workflow outlines the in vitro synthesis of N-acyl amino acid-conjugated bile acids by gut microbiota.

start Start: Fecal Slurry Preparation incubation Anaerobic Incubation with Substrates (Lithocholic Acid + L-Leucine) start->incubation extraction Metabolite Extraction (e.g., with Methanol) incubation->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Identification and Quantification of this compound analysis->quantification end End quantification->end

References

Unveiling the Biological Significance of Microbially Produced N-Lithocholyl-L-Leucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of the gut microbiome has unveiled a vast landscape of microbially produced metabolites that play a pivotal role in host physiology and pathophysiology. Among these, a novel class of compounds known as microbially conjugated bile acids (MCBAs) has garnered significant attention. This guide provides a comprehensive comparison of the biological relevance of a specific MCBA, N-Lithocholyl-L-Leucine, with other relevant bile acid conjugates. We delve into its interaction with key cellular signaling pathways and provide detailed experimental protocols for its study, supported by quantitative data and visual diagrams to facilitate understanding and further research.

Introduction to this compound and Microbially Conjugated Bile Acids

The gut microbiota possesses a remarkable metabolic capacity to transform primary bile acids, synthesized in the liver, into a diverse array of secondary bile acids. A recently discovered biotransformation is the conjugation of bile acids with various amino acids by gut bacteria, creating a new family of signaling molecules. This compound is one such molecule, formed by the conjugation of the secondary bile acid, lithocholic acid (LCA), with the essential amino acid L-leucine. These MCBAs are emerging as key modulators of host signaling pathways, primarily through their interaction with the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5. Understanding the specific biological activities of individual MCBAs like this compound is crucial for elucidating their therapeutic potential in a range of metabolic and inflammatory diseases.

Comparative Biological Activity: Receptor Activation

The biological effects of this compound and other bile acid conjugates are largely mediated by their ability to activate FXR and TGR5. These receptors are critical regulators of bile acid, lipid, and glucose homeostasis, as well as inflammation and energy expenditure. The potency of different bile acids in activating these receptors varies significantly, influencing their downstream physiological effects.

Table 1: Comparative Activation of Farnesoid X Receptor (FXR) by Various Bile Acids

Bile Acid ConjugateBile Acid MoietyConjugated Amino AcidEC50 (µM) for FXR ActivationReference
Chenodeoxycholic acid (CDCA)Chenodeoxycholic acid-17 - 50[1][2]
Lithocholic acid (LCA)Lithocholic acid->50 (weaker than CDCA)[2]
Glycochenodeoxycholic acid (GCDCA)Chenodeoxycholic acidGlycineWeaker than unconjugated[3]
Taurochenodeoxycholic acid (TCDCA)Chenodeoxycholic acidTaurineWeaker than unconjugated[3]
This compound Lithocholic acid L-Leucine Data not yet available
N-Lithocholyl-L-PhenylalanineLithocholic acidL-PhenylalanineData not yet available
N-Lithocholyl-L-TyrosineLithocholic acidL-TyrosineData not yet available

Note: Direct quantitative data for the FXR activation by many microbially conjugated bile acids, including this compound, is still an active area of research. The potency is expected to be influenced by both the bile acid and the conjugated amino acid.

Table 2: Comparative Activation of Takeda G-protein Coupled Receptor 5 (TGR5) by Various Bile Acids

Bile Acid ConjugateBile Acid MoietyConjugated Amino AcidEC50 (µM) for TGR5 ActivationReference
Lithocholic acid (LCA)Lithocholic acid-0.53[4][5]
Taurolithocholic acid (TLCA)Lithocholic acidTaurine0.33[5]
Deoxycholic acid (DCA)Deoxycholic acid-1.25[5]
Taurodeoxycholic acid (TDCA)Deoxycholic acidTaurine0.79[5]
Chenodeoxycholic acid (CDCA)Chenodeoxycholic acid-6.71[5]
Taurochenodeoxycholic acid (TCDCA)Chenodeoxycholic acidTaurine1.92[5]
Cholic acid (CA)Cholic acid-13.6[5]
Taurocholic acid (TCA)Cholic acidTaurine4.95[5]
This compound Lithocholic acid L-Leucine Data not yet available

Note: LCA, the precursor to this compound, is the most potent endogenous TGR5 agonist. The conjugation of different amino acids may modulate this high potency.

Signaling Pathways

The activation of FXR and TGR5 by this compound and other MCBAs initiates distinct downstream signaling cascades that regulate a multitude of physiological processes.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that acts as a ligand-activated transcription factor. Upon activation by bile acids, it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCBA This compound (or other MCBA) FXR_inactive FXR MCBA->FXR_inactive Binds & Activates FXR_active FXR FXR_inactive->FXR_active Translocates RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates FXRE FXR Response Element (FXRE) FXR_active->FXRE Heterodimerizes with RXR & Binds to FXRE RXR_active->FXRE Target_Genes Target Gene Transcription (e.g., SHP, FGF19, BSEP) FXRE->Target_Genes Regulates Transcription

Caption: FXR Signaling Pathway Activation by MCBAs.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling Pathway

TGR5 is a cell surface receptor that, upon activation by bile acids, couples to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA) and other downstream effectors, influencing processes such as energy expenditure, glucose homeostasis, and inflammation.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCBA This compound (or other MCBA) TGR5 TGR5 Receptor MCBA->TGR5 Binds & Activates G_protein Gαs TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Cellular Responses (e.g., GLP-1 secretion, anti-inflammatory effects) PKA->Downstream_Effects Phosphorylates Targets

Caption: TGR5 Signaling Pathway Activation by MCBAs.

Experimental Protocols

To facilitate further research into the biological relevance of this compound and other MCBAs, we provide detailed methodologies for key experiments.

FXR Activation Reporter Gene Assay

This assay quantifies the ability of a compound to activate the farnesoid X receptor (FXR).

Principle: Cells are co-transfected with an expression vector for FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). Activation of FXR by a ligand leads to the expression of luciferase, which can be measured as a luminescent signal.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS, 1% penicillin-streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 (or other transfection reagent)

  • pCMX-hFXR (human FXR expression plasmid)

  • pGL4.74[hRluc/TK] (Renilla luciferase control plasmid)

  • (FXRE)3-tk-luc (FXR reporter plasmid)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM and incubate overnight.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio is 100 ng of (FXRE)3-tk-luc, 10 ng of pCMX-hFXR, 1 ng of pGL4.74, and 0.3 µL of Lipofectamine 2000 per well.

    • Incubate the complex at room temperature for 20 minutes.

    • Add 20 µL of the complex to each well and gently mix.

    • Incubate for 4-6 hours at 37°C.

  • Compound Treatment:

    • After incubation, replace the transfection medium with 100 µL of fresh DMEM containing the desired concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate for 24 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the compound concentration and determine the EC50 value using non-linear regression analysis.

TGR5 Activation cAMP Assay

This assay measures the ability of a compound to activate the TGR5 receptor by quantifying the downstream production of cyclic AMP (cAMP).

Principle: Cells expressing TGR5 are treated with a test compound. TGR5 activation leads to an increase in intracellular cAMP levels, which can be quantified using a competitive immunoassay or a bioluminescence-based assay.

Materials:

  • CHO-K1 cells stably expressing human TGR5 (or other suitable cell line)

  • Ham's F-12 medium with 10% FBS, 1% penicillin-streptomycin

  • cAMP-Glo™ Assay kit (or similar)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TGR5-expressing CHO-K1 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of Ham's F-12 medium and incubate overnight.

  • Compound Treatment:

    • Aspirate the medium and replace it with 80 µL of induction buffer (e.g., HBSS containing 500 µM IBMX) to inhibit phosphodiesterases.

    • Add 20 µL of the test compound at various concentrations. Include a vehicle control and a positive control (e.g., a known TGR5 agonist).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure cAMP levels using the cAMP-Glo™ Assay kit according to the manufacturer's protocol. This typically involves a two-step addition of reagents to generate a luminescent signal that is inversely proportional to the amount of cAMP.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the compound concentration and determine the EC50 value using non-linear regression analysis.

Experimental Workflow for Comparing MCBA Biological Activity

Experimental_Workflow Start Start Compound_Prep Prepare Stock Solutions of This compound & Comparators Start->Compound_Prep FXR_Assay FXR Activation Reporter Gene Assay Compound_Prep->FXR_Assay TGR5_Assay TGR5 Activation cAMP Assay Compound_Prep->TGR5_Assay Data_Analysis_FXR Analyze FXR Activation Data (Calculate EC50 values) FXR_Assay->Data_Analysis_FXR Data_Analysis_TGR5 Analyze TGR5 Activation Data (Calculate EC50 values) TGR5_Assay->Data_Analysis_TGR5 Comparison Compare Potency and Efficacy of MCBAs Data_Analysis_FXR->Comparison Data_Analysis_TGR5->Comparison Conclusion Draw Conclusions on Biological Relevance Comparison->Conclusion

Caption: Workflow for Comparing Biological Activity.

Conclusion

This compound, as a representative of the newly discovered class of microbially conjugated bile acids, holds significant potential as a signaling molecule in the host. Its biological relevance is intrinsically linked to its ability to modulate the activity of key metabolic and inflammatory regulators, FXR and TGR5. While direct quantitative data for this compound is still emerging, comparative analysis with its precursor, lithocholic acid, and other bile acid conjugates provides valuable insights into its likely potent activity, particularly towards the TGR5 receptor. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further investigate the biological functions of this compound and other MCBAs, paving the way for the development of novel therapeutic strategies targeting the gut microbiome and its metabolic output. Continued research in this area is essential to fully unlock the therapeutic potential of these fascinating microbial metabolites.

References

N-Lithocholyl-L-Leucine: A Comparative Literature Review of a Novel Bile Acid-Amino Acid Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the existing literature on N-Lithocholyl-L-Leucine reveals a significant gap in direct biological studies. This novel conjugate of the secondary bile acid, lithocholic acid (LCA), and the essential amino acid, L-leucine, has primarily been investigated for its physicochemical properties, particularly its ability to form hydrogels. However, a detailed examination of its constituent molecules and related bile acid-amino acid conjugates provides a foundation for predicting its potential biological activities and for guiding future research.

This guide synthesizes the known biological effects of lithocholic acid and L-leucine, explores the activities of other amino acid-conjugated bile acids, and presents detailed experimental protocols from relevant studies. By comparing the signaling pathways and quantitative data associated with its components, we can infer the potential mechanisms of action for this compound and identify key areas for future investigation.

Comparative Analysis of Constituent Molecules and Related Conjugates

While direct experimental data for this compound is scarce, the well-documented biological roles of lithocholic acid and L-leucine offer valuable insights. Lithocholic acid is a potent signaling molecule known to activate the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] L-leucine, on the other hand, is a critical regulator of protein synthesis and cell growth through its activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[3][4][5]

The conjugation of bile acids with amino acids is a naturally occurring process in the liver, typically involving glycine (B1666218) and taurine, which enhances their solubility and physiological function.[6][7] However, recent research has unveiled a diverse landscape of microbially-produced bile salt conjugates, including those with leucine (B10760876), suggesting these molecules may have unique biological roles.[6] Studies on other synthetic and naturally-occurring amino acid-bile acid conjugates have demonstrated that the conjugated amino acid can significantly influence the biological activity of the parent bile acid, including its receptor interactions and metabolic stability.[8][9]

For instance, studies on ursodeoxycholic acid conjugated with various amino acids have shown altered hepatoprotective effects.[9] Similarly, the synthesis and evaluation of other lithocholic acid derivatives have aimed to modulate its TGR5 agonistic activity.[10] Therefore, it is plausible that the conjugation of L-leucine to lithocholic acid could create a bifunctional molecule with the potential to modulate both TGR5 and mTOR pathways, or exhibit entirely novel activities.

Data Presentation: Quantitative Analysis of Related Compounds

To facilitate a comparative understanding, the following tables summarize key quantitative data from studies on lithocholic acid, L-leucine, and other relevant compounds.

Table 1: Receptor Activation and Cellular Responses to Lithocholic Acid (LCA)

CompoundCell LineAssayEndpointResultReference
Lithocholic Acid (LCA)HEK293TLuciferase Reporter AssayTGR5 Activation2.03 ± 0.14 fold increase[10]
Lithocholic Acid (LCA)C2C12 myoblastsWestern Blotp-AKT/AKT ratioSignificant increase[1][2]
Lithocholic Acid (LCA)C2C12 myoblastsWestern Blotp-mTOR/mTOR ratioSignificant increase[1][2]

Table 2: Effects of L-Leucine on mTOR Signaling

CompoundCell Line / ModelAssayEndpointResultReference
L-LeucineHeLa S3Western Blotp-mTOR (Ser2448)Increased phosphorylation[3]
L-LeucineL6 myoblastsWestern Blotp-p70S6K (Thr389)Increased phosphorylation[11]
L-LeucineL6 myoblastsWestern Blotp-4E-BP1 (Thr37/46)Increased phosphorylation[11]
L-Leucine enriched EAA mixtureHuman Skeletal MuscleProtein Synthesis RateFractional Synthetic RateIncreased[12]

Experimental Protocols

A detailed understanding of the methodologies employed in studying the components of this compound is crucial for designing future experiments.

TGR5 Activation Assay (Luciferase Reporter Assay)[10]
  • Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and co-transfected with a human TGR5 expression plasmid, a cAMP-sensitive reporter plasmid (pCRE-Luc), and a renilla luciferase control plasmid (pCMV-Renilla) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with serum-free DMEM containing the test compounds (e.g., Lithocholic Acid) at various concentrations. Cells are incubated for an additional 6 hours.

  • Luciferase Assay: The activity of firefly and renilla luciferases is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the renilla luciferase activity to account for variations in transfection efficiency.

  • Data Analysis: Results are expressed as fold activation relative to the vehicle-treated control.

Western Blot Analysis for mTOR Pathway Activation[3][11]
  • Cell Culture and Treatment: L6 myoblasts or HeLa S3 cells are grown to near confluence and then serum-starved for a specified period (e.g., 2 hours) to reduce basal signaling. Subsequently, cells are stimulated with L-leucine at a specific concentration (e.g., 2.5 mM) for various time points.

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the ratio of phosphorylated to total protein is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of lithocholic acid and L-leucine, providing a visual framework for understanding their potential integrated effects in this compound.

LCA_TGR5_Signaling LCA Lithocholic Acid (LCA) TGR5 TGR5 (GPBAR1) LCA->TGR5 Binds AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates AKT AKT PKA->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Cellular_Responses Cellular Responses (e.g., Muscle Regeneration, Anti-inflammatory Effects) mTOR->Cellular_Responses Leads to

Figure 1. Proposed signaling pathway of Lithocholic Acid (LCA) via the TGR5 receptor.

L_Leucine_mTOR_Signaling L_Leucine L-Leucine LAT1 LAT1 Transporter L_Leucine->LAT1 Enters cell via mTORC1 mTORC1 LAT1->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis (inhibition relieved)

Figure 2. Simplified signaling pathway of L-Leucine in activating the mTORC1 complex.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., HEK293T, C2C12) Compound_Treatment Treatment with This compound or comparators Cell_Culture->Compound_Treatment Receptor_Assay Receptor Binding/ Activation Assays (e.g., Luciferase) Compound_Treatment->Receptor_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Compound_Treatment->Signaling_Analysis Functional_Assay Functional Assays (e.g., Proliferation, Differentiation) Compound_Treatment->Functional_Assay Animal_Model Animal Model (e.g., Mouse, Rat) Compound_Admin Compound Administration (e.g., Oral, IP) Animal_Model->Compound_Admin PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Compound_Admin->PK_PD_Analysis Tissue_Analysis Tissue Collection & Analysis (e.g., Histology, qPCR) Compound_Admin->Tissue_Analysis Behavioral_Tests Behavioral/ Physiological Tests Compound_Admin->Behavioral_Tests

Figure 3. A generalized experimental workflow for the biological evaluation of this compound.

Conclusion and Future Directions

In the absence of direct biological data for this compound, this comparative guide provides a foundational understanding of its potential activities based on the well-characterized roles of its constituent molecules, lithocholic acid and L-leucine. The presented data and experimental protocols from related studies offer a roadmap for future research in this area.

Key future research directions should include:

  • In vitro characterization: Investigating the ability of this compound to activate TGR5 and mTOR signaling pathways in relevant cell lines.

  • Comparative studies: Directly comparing the activity of this compound with its individual components and other bile acid-amino acid conjugates.

  • In vivo studies: Evaluating the pharmacokinetic profile and physiological effects of this compound in animal models of metabolic or inflammatory diseases.

  • Mechanism of action: Elucidating the precise molecular targets and downstream signaling cascades affected by this novel conjugate.

By systematically addressing these research questions, the scientific community can unlock the potential therapeutic applications of this compound and expand our understanding of the complex interplay between bile acids and amino acids in cellular signaling.

References

Safety Operating Guide

Safe Disposal of N-Lithocholyl-L-Leucine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper disposal of chemical reagents is a critical aspect of maintaining a safe and compliant work environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-Lithocholyl-L-Leucine, a bile acid conjugate used in various biochemical applications. While this compound is not classified as a hazardous substance, it is imperative to handle and dispose of it with the same rigor as any other laboratory chemical to minimize environmental impact and ensure personnel safety.[1]

Immediate Safety and Handling Prerequisites

Before commencing any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any fine particles.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must adhere to institutional, local, and national regulations governing chemical waste. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation :

    • Solid Waste : Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container. This container should be made of a material compatible with the chemical.

    • Liquid Waste : Any solutions containing this compound must be collected in a designated, leak-proof container. Do not mix with other chemical wastes unless their compatibility has been verified to prevent potentially hazardous reactions.[4]

    • Contaminated Materials : All materials that have come into direct contact with this compound, such as weighing paper, pipette tips, and gloves, are to be considered chemical waste and disposed of accordingly in the designated solid waste container.

  • Waste Container Management :

    • All waste containers must be accurately and clearly labeled with the full chemical name, "this compound," and any relevant hazard warnings.[5]

    • Containers should be kept securely sealed when not in use to prevent spills or the release of vapors.[6]

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7]

  • Disposal Pathway :

    • Crucially, do not dispose of this compound, either in solid or liquid form, down the sink or in the regular trash. [5][6] This practice is prohibited for most laboratory chemicals to prevent environmental contamination and potential damage to plumbing infrastructure.

    • Engage with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the chemical waste. These entities are equipped to handle and transport chemical waste in accordance with regulatory requirements.

Summary of Key Disposal and Safety Parameters

For quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound.

ParameterGuideline
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat
Handling Area Well-ventilated area or chemical fume hood
Solid Waste Containment Labeled, sealed, compatible container
Liquid Waste Containment Labeled, leak-proof container
Disposal of Contaminated Items Treat as chemical waste; dispose of in solid waste container
Prohibited Disposal Methods Sink drain, regular trash
Required Disposal Method Through institutional EHS or a licensed waste management vendor

Disposal Workflow

The logical flow of the disposal process for this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed systematically.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste (Solid, Liquid, Contaminated Materials) A->B C Step 3: Use Labeled, Appropriate Waste Containers B->C D Step 4: Store Waste Securely in a Designated Area C->D E Step 5: Arrange for Pickup by Authorized Waste Disposal Service D->E F Step 6: Document Waste for Disposal E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Lithocholyl-L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Lithocholyl-L-Leucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given that the toxicological properties of this specific bile acid conjugate have not been thoroughly investigated, it is imperative to treat it as a potentially hazardous substance and adhere to stringent safety protocols. The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment.

Hazard Summary

This compound is a conjugate of L-Leucine and Lithocholic Acid. While L-Leucine is generally considered non-hazardous, Lithocholic Acid is associated with several potential hazards. Safety data for Lithocholic Acid indicates it may cause skin, eye, and respiratory irritation.[1] Some classifications also suggest it is suspected of causing genetic defects and cancer. Therefore, this compound should be handled with care, assuming a similar hazard profile until more specific data is available.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Safety glasses with side shields or chemical splash gogglesDisposable nitrile glovesN95 respirator or higher, especially if not handled in a fume hoodStandard lab coat
Preparing Solutions Chemical splash gogglesDisposable nitrile glovesWork in a chemical fume hood is recommended. If not possible, use an N95 respirator.Standard lab coat
Handling Solutions Safety glasses with side shieldsDisposable nitrile glovesNot generally required if handled with care and no aerosolization is expected.Standard lab coat
Spill Cleanup (Solid or Liquid) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesN95 respirator or higherChemical-resistant apron over a standard lab coat
Waste Disposal Safety glasses with side shieldsDisposable nitrile glovesNot generally requiredStandard lab coat
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential to minimize the risk of exposure.

  • Preparation and Designating an Area :

    • Before handling, ensure you have read and understood the available safety information for both L-Leucine and Lithocholic Acid.

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[2][3][4]

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Weighing the Compound :

    • Whenever possible, weigh the powdered compound inside a chemical fume hood to control dust.[2][3]

    • If a balance cannot be placed inside a hood, use a ventilated balance enclosure or adopt the "tare method": tare a sealed container, add the powder inside the hood, seal the container, and then weigh it outside the hood.[4][5]

    • Use disposable spatulas and weigh paper to avoid cross-contamination and facilitate easy disposal.[2]

  • Preparing Solutions :

    • All solution preparations should be carried out in a chemical fume hood to avoid inhalation of any aerosols or dust.

    • Add the solid this compound to the solvent slowly to prevent splashing.

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling :

    • After handling, decontaminate the work area by wiping it down with an appropriate solvent.

    • Dispose of all contaminated disposable materials as outlined in the disposal plan below.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste :

    • Collect unused or waste this compound powder in a clearly labeled, sealed container.

    • Contaminated disposables such as gloves, weigh paper, and pipette tips should be placed in a designated, sealed waste bag.

    • Dispose of the sealed containers and bags in accordance with your institution's chemical waste disposal procedures for non-hazardous solid waste, unless otherwise specified by local regulations.[6][7]

  • Liquid Waste :

    • Aqueous solutions of this compound may be suitable for drain disposal if permitted by your local regulations and institutional policies for non-hazardous waste.[7][8] Always flush with copious amounts of water.

    • Solutions in organic solvents must be collected in a labeled, sealed waste container and disposed of through your institution's hazardous chemical waste program.

  • Empty Containers :

    • "RCRA empty" containers (no freestanding liquid and no more than 3% by weight of the original contents remaining) can often be disposed of in the regular trash after the label has been defaced.[9]

    • If the container held a significant amount of residue, it should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste.[9][10]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

start Start: Obtain This compound prep 1. Preparation: Don PPE, Designate Area start->prep weigh_decision Weighing Solid? prep->weigh_decision weigh_hood 2a. Weigh in Fume Hood weigh_decision->weigh_hood Yes weigh_tare 2b. Use Tare Method (Outside Hood) weigh_decision->weigh_tare If Hood Unavailable prep_solution 3. Prepare Solution (in Fume Hood) weigh_decision->prep_solution No weigh_hood->prep_solution weigh_tare->prep_solution handle_solution 4. Handle Solution (Lab Bench) prep_solution->handle_solution post_handling 5. Post-Handling: Decontaminate & Wash handle_solution->post_handling disposal_decision Dispose of Waste? post_handling->disposal_decision solid_waste 6a. Solid Waste: Seal & Dispose via Chemical Waste Program disposal_decision->solid_waste Solid liquid_waste 6b. Liquid Waste: Collect for Disposal (Check Local Rules) disposal_decision->liquid_waste Liquid end End disposal_decision->end No solid_waste->end liquid_waste->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.